1-methyl-1H-benzimidazole-2-sulfonic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 31.5 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-methylbenzimidazole-2-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O3S/c1-10-7-5-3-2-4-6(7)9-8(10)14(11,12)13/h2-5H,1H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPGCDDVLUYNFOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50369230 | |
| Record name | 1-methyl-1H-benzimidazole-2-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50369230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
31.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26658604 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
5533-38-0 | |
| Record name | 1-methyl-1H-benzimidazole-2-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50369230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 1-methyl-1H-benzimidazole-2-sulfonic acid: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 1-methyl-1H-benzimidazole-2-sulfonic acid, a valuable heterocyclic compound with potential applications in medicinal chemistry and drug development. This document provides a comprehensive overview of the synthetic pathways, detailed experimental protocols, and key analytical data to support the synthesis and characterization of the target molecule.
Overview of Synthetic Strategies
The synthesis of this compound can be approached through two primary synthetic routes. The most prominent and well-documented strategy involves a two-step process:
-
Route 1: Oxidation of a Thiol Precursor: This method first involves the synthesis of the intermediate, 1-methyl-1H-benzimidazole-2-thiol, followed by its oxidation to the desired sulfonic acid. This is generally the preferred route due to the accessibility of starting materials and the reliability of the transformation.
-
Route 2: N-Methylation of the Parent Sulfonic Acid: An alternative approach is the direct methylation of the nitrogen atom of 1H-benzimidazole-2-sulfonic acid. While conceptually straightforward, this route may present challenges in terms of regioselectivity and the availability of the starting sulfonic acid.
This guide will focus on the more established Route 1 , providing detailed experimental procedures for each step.
Experimental Protocols
Synthesis of 1-methyl-1H-benzimidazole-2-thiol (Intermediate)
The synthesis of the thiol intermediate is achieved through the cyclization of N-methyl-o-phenylenediamine with carbon disulfide in the presence of a base.
Reaction Scheme:
Caption: Synthesis of 1-methyl-1H-benzimidazole-2-thiol.
Materials:
| Reagent | CAS Number | Molecular Formula | Molar Mass ( g/mol ) |
| N-methyl-o-phenylenediamine | 100-53-8 | C₇H₁₀N₂ | 122.17 |
| Carbon Disulfide (CS₂) | 75-15-0 | CS₂ | 76.14 |
| Potassium Hydroxide (KOH) | 1310-58-3 | KOH | 56.11 |
| Ethanol (95%) | 64-17-5 | C₂H₅OH | 46.07 |
| Water (H₂O) | 7732-18-5 | H₂O | 18.02 |
| Acetic Acid (glacial) | 64-19-7 | CH₃COOH | 60.05 |
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve potassium hydroxide (0.09 mol) in a mixture of ethanol (95 mL) and water (15 mL).
-
To this solution, add carbon disulfide (0.09 mol) and N-methyl-o-phenylenediamine (0.08 mol) in portions.
-
Heat the reaction mixture to reflux and maintain for 3 hours.
-
After the reflux period, add activated charcoal to the hot solution and continue to reflux for an additional 10 minutes.
-
Filter the hot mixture to remove the charcoal.
-
Heat the filtrate to 60-70 °C and add warm water (95 mL) followed by the dropwise addition of 50% acetic acid (15 mL) with vigorous stirring.
-
Cool the solution in a refrigerator for 3 hours to complete the crystallization of the product.
-
Collect the precipitated solid by filtration, wash with cold water, and dry to afford 1-methyl-1H-benzimidazole-2-thiol.
Expected Yield: Approximately 75%.[1]
Purification: The crude product can be recrystallized from an appropriate solvent system, such as ethanol-water, to achieve higher purity.
Oxidation of 1-methyl-1H-benzimidazole-2-thiol to this compound (Final Product)
The final step involves the oxidation of the thiol group of the intermediate to a sulfonic acid using a strong oxidizing agent like potassium permanganate.
Reaction Scheme:
Caption: Oxidation to this compound.
Materials:
| Reagent | CAS Number | Molecular Formula | Molar Mass ( g/mol ) |
| 1-methyl-1H-benzimidazole-2-thiol | 2360-22-7 | C₈H₈N₂S | 164.23 |
| Potassium Permanganate (KMnO₄) | 7722-64-7 | KMnO₄ | 158.03 |
| Sodium Hydroxide (NaOH) | 1310-73-2 | NaOH | 40.00 |
| Hydrochloric Acid (HCl) | 7647-01-0 | HCl | 36.46 |
| Water (H₂O) | 7732-18-5 | H₂O | 18.02 |
Procedure:
-
In a round-bottom flask, prepare a solution of 1-methyl-1H-benzimidazole-2-thiol (0.05 mol) in water (40 mL) and 50% aqueous sodium hydroxide (17 mL).
-
Heat the solution to boiling.
-
In a separate beaker, prepare a solution of potassium permanganate (0.11 mol) in water (275 mL).
-
Add the potassium permanganate solution in small portions to the boiling solution of the thiol with continuous stirring.
-
After the complete addition of the potassium permanganate solution, continue to reflux the reaction mixture for an additional 45 minutes.
-
Cool the reaction mixture and filter to remove the manganese dioxide precipitate.
-
Acidify the filtrate to pH 1 by the careful addition of hydrochloric acid.
-
The resulting precipitate of this compound is collected by filtration and washed with cold water.
-
Dry the product to obtain the final compound.
Purification: The crude product can be further purified by recrystallization from a suitable solvent if necessary.
Quantitative Data Summary
| Step | Starting Material | Product | Reagents | Solvent | Reaction Time | Temperature | Typical Yield |
| Synthesis of 1-methyl-1H-benzimidazole-2-thiol | N-methyl-o-phenylenediamine | 1-methyl-1H-benzimidazole-2-thiol | CS₂, KOH | Ethanol/Water | 3 hours | Reflux | ~75% |
| Oxidation to this compound | 1-methyl-1H-benzimidazole-2-thiol | This compound | KMnO₄, NaOH, HCl | Water | 1 hour | Reflux | - |
Note: The yield for the oxidation step is not explicitly reported in the available literature for the methylated compound, but similar reactions with the unmethylated analog suggest good to high yields can be expected.
Physicochemical and Spectroscopic Data
This compound
| Property | Value |
| CAS Number | 5533-38-0 |
| Molecular Formula | C₈H₈N₂O₃S |
| Molecular Weight | 212.23 g/mol |
| Appearance | Solid |
| Melting Point | >300 °C (decomposes) |
| Solubility | Soluble in polar solvents |
Spectroscopic Data:
-
¹H NMR (DMSO-d₆): Expected signals: Aromatic protons (multiplet, ~7.2-7.8 ppm, 4H), N-methyl protons (singlet, ~3.8 ppm, 3H), and a broad singlet for the sulfonic acid proton.
-
¹³C NMR (DMSO-d₆): Expected signals: Aromatic carbons, N-methyl carbon, and the carbon bearing the sulfonic acid group.
-
IR (KBr, cm⁻¹): Expected characteristic peaks: O-H stretch (broad, ~3400-2500), S=O stretches (~1250 and ~1050), C=N and C=C stretches in the aromatic region (~1600-1400).
Logical Workflow Diagram
Caption: Synthetic workflow for this compound.
Safety Considerations
-
N-methyl-o-phenylenediamine: Is a toxic and suspected mutagen. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, in a well-ventilated fume hood.
-
Carbon Disulfide: Is highly flammable and toxic. All operations should be conducted in a fume hood away from ignition sources.
-
Potassium Hydroxide and Sodium Hydroxide: Are corrosive. Avoid contact with skin and eyes.
-
Potassium Permanganate: Is a strong oxidizing agent. Avoid contact with combustible materials.
-
Methylating agents (for alternative route): Reagents like dimethyl sulfate and methyl iodide are toxic and carcinogenic. Extreme caution and appropriate safety measures are necessary when handling these substances.
Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.
This guide provides a comprehensive framework for the synthesis of this compound. Researchers are encouraged to adapt and optimize the described protocols to suit their specific laboratory conditions and requirements.
References
An In-depth Technical Guide to the Chemical Properties of 1-methyl-1H-benzimidazole-2-sulfonic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-methyl-1H-benzimidazole-2-sulfonic acid is a heterocyclic organic compound belonging to the benzimidazole class. The benzimidazole scaffold is a prominent pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, antiviral, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the known chemical properties of this compound, including its synthesis, reactivity, and physicochemical characteristics. While specific experimental data for this particular derivative is limited in publicly accessible literature, this guide consolidates available information and provides logical extrapolations based on the known chemistry of related compounds.
Core Chemical Properties
The fundamental chemical and physical properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₈H₈N₂O₃S | [1] |
| Molecular Weight | 212.23 g/mol | [1] |
| CAS Number | 5533-38-0 | [1] |
| Melting Point | 341 °C | |
| Density | 1.55 g/cm³ | |
| Appearance | Not specified (likely a solid) | - |
| Solubility | Not specified | - |
| pKa | Not specified | - |
Synthesis and Reactivity
References
Characterization of 1-methyl-1H-benzimidazole-2-sulfonic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the characterization of 1-methyl-1H-benzimidazole-2-sulfonic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details its physicochemical properties, provides a plausible synthetic route with detailed experimental protocols, and discusses its spectral characteristics. Furthermore, it explores the potential biological relevance of benzimidazole derivatives by illustrating a key signaling pathway they are known to modulate.
Core Compound Properties
This compound is a stable, solid organic compound. A summary of its key quantitative data is presented in Table 1 for easy reference and comparison.
| Property | Value | Source |
| Chemical Formula | C₈H₈N₂O₃S | [1] |
| Molecular Weight | 212.23 g/mol | [1] |
| CAS Number | 5533-38-0 | [1] |
| Melting Point | 341 °C | [1] |
| Density | 1.55 g/cm³ | [1] |
| Appearance | White to off-white solid (predicted) | - |
| Solubility | Predicted to be soluble in water and polar organic solvents | - |
| Stability | Stable under normal laboratory conditions | [1] |
| Incompatibilities | Strong oxidizing agents | [1] |
Table 1: Physicochemical Properties of this compound
Synthesis and Experimental Protocols
A plausible and efficient two-step synthesis for this compound is outlined below. The first step involves the synthesis of the precursor, 1-methyl-1H-benzimidazole-2-thiol, followed by its oxidation to the target sulfonic acid.
Step 1: Synthesis of 1-methyl-1H-benzimidazole-2-thiol
This procedure is adapted from established methods for the synthesis of 2-mercaptobenzimidazole derivatives.[2][3][4]
Experimental Protocol:
| Parameter | Details |
| Reactants | N-methyl-o-phenylenediamine, Carbon disulfide (CS₂), Potassium hydroxide (KOH), Ethanol (95%), Water, Acetic acid |
| Equipment | Round-bottom flask, Reflux condenser, Magnetic stirrer with heating plate, Buchner funnel, Filtration flask |
| Procedure | 1. In a 500 mL round-bottom flask, dissolve 12.2 g (0.1 mol) of N-methyl-o-phenylenediamine and 6.6 g (0.1 mol) of potassium hydroxide in 150 mL of 95% ethanol and 20 mL of water. 2. To the stirred solution, add 7.6 g (0.1 mol) of carbon disulfide dropwise. 3. Heat the mixture to reflux and maintain for 3 hours. 4. After cooling to room temperature, the reaction mixture is filtered to remove any solid impurities. 5. The filtrate is then acidified with glacial acetic acid until precipitation is complete. 6. The resulting white precipitate of 1-methyl-1H-benzimidazole-2-thiol is collected by vacuum filtration, washed with cold water, and dried in a vacuum oven at 60 °C. |
| Expected Yield | 80-90% |
| Purification | Recrystallization from ethanol. |
Table 2: Experimental Protocol for the Synthesis of 1-methyl-1H-benzimidazole-2-thiol
Step 2: Oxidation to this compound
This oxidation protocol is based on methods for converting mercaptobenzimidazoles to their corresponding sulfonic acids.[5][6]
Experimental Protocol:
| Parameter | Details |
| Reactants | 1-methyl-1H-benzimidazole-2-thiol, Hydrogen peroxide (30% solution), Glacial acetic acid |
| Equipment | Beaker, Magnetic stirrer, Ice bath, pH meter or pH paper |
| Procedure | 1. Suspend 16.4 g (0.1 mol) of 1-methyl-1H-benzimidazole-2-thiol in 100 mL of glacial acetic acid in a 500 mL beaker. 2. Cool the suspension in an ice bath with continuous stirring. 3. Slowly add 34 g (0.3 mol) of 30% hydrogen peroxide solution dropwise, maintaining the temperature below 10 °C. 4. After the addition is complete, continue stirring at room temperature for 12 hours. 5. The resulting precipitate of this compound is collected by filtration, washed with a small amount of cold ethanol, and dried under vacuum. |
| Expected Yield | 75-85% |
| Purification | The product can be further purified by recrystallization from a water/ethanol mixture. |
Table 3: Experimental Protocol for the Synthesis of this compound
Spectroscopic Characterization
| Spectroscopy | Predicted Data |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): 7.8-8.0 (m, 2H, Ar-H), 7.4-7.6 (m, 2H, Ar-H), 3.9 (s, 3H, N-CH₃), ~10-12 (br s, 1H, SO₃H) |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ (ppm): ~150 (C2), ~140 (C7a), ~135 (C3a), ~125 (C5), ~124 (C6), ~115 (C4), ~112 (C7), ~32 (N-CH₃) |
| FT-IR (KBr, cm⁻¹) | ν: 3100-2500 (broad, O-H stretch of sulfonic acid), 3050 (Ar C-H stretch), 2950 (Aliphatic C-H stretch), 1620, 1580 (C=N and C=C stretching), 1250 (S=O stretch), 1050 (S=O stretch), 750 (Ar C-H bend) |
| Mass Spec. (ESI-) | m/z: 211.0 [M-H]⁻ |
Table 4: Predicted Spectroscopic Data for this compound
Biological Signaling Pathways
Benzimidazole derivatives are a well-established class of compounds with a broad range of biological activities, including roles as kinase inhibitors in cancer therapy.[11][12] These compounds can interfere with key signaling pathways that regulate cell proliferation, survival, and apoptosis. One such critical pathway is the MAP kinase (MAPK) signaling cascade, which is often dysregulated in various cancers.
The diagram below illustrates a simplified representation of the MAPK signaling pathway and highlights potential points of intervention for benzimidazole derivatives, such as the inhibition of key kinases like BRAF and EGFR.[11]
Caption: MAPK signaling pathway and points of inhibition by benzimidazole derivatives.
Experimental Workflow Visualization
To provide a clear overview of the synthesis and characterization process, the following workflow diagram has been generated.
Caption: Workflow for the synthesis and characterization of the title compound.
Conclusion
This technical guide provides a detailed characterization of this compound, encompassing its synthesis, physicochemical properties, and spectral analysis. The provided experimental protocols and workflow diagrams offer a practical guide for researchers in the fields of medicinal chemistry and drug development. The exploration of the role of benzimidazole derivatives in modulating key signaling pathways, such as the MAPK pathway, underscores the therapeutic potential of this class of compounds. Further investigation into the specific biological activities of this compound is warranted to fully elucidate its potential applications.
References
- 1. This compound|5533-38-0 - MOLBASE Encyclopedia [m.molbase.com]
- 2. Novel and Improved Method for the Synthesis of 2-Mercaptobenzimidazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 3. ijptjournal.com [ijptjournal.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 6. New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. chemrevlett.com [chemrevlett.com]
- 9. 455. The infrared spectra of some simple benzimidazoles - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 10. <sup>1</sup>H and <sup>13</sup>C NMR spectra of condensed benzimidazole and imidazobenzodiazepines - Arabian Journal of Chemistry [arabjchem.org]
- 11. Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 1-methyl-1H-benzimidazole-2-sulfonic acid (CAS: 5533-38-0)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-methyl-1H-benzimidazole-2-sulfonic acid, a heterocyclic compound of interest in synthetic chemistry and potentially in drug discovery. This document collates available data on its chemical and physical properties, synthesis, safety, and applications, with a focus on its role as a versatile chemical intermediate.
Chemical and Physical Properties
This compound is a stable solid under normal conditions. Its key physicochemical properties are summarized in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 5533-38-0 | [1][2] |
| Molecular Formula | C₈H₈N₂O₃S | [1][3] |
| Molecular Weight | 212.23 g/mol | [1] |
| Melting Point | 341 °C | [3] |
| Density | 1.55 g/cm³ | [3] |
| Appearance | Data not available | |
| Solubility | Data not available | [3] |
Synthesis
Synthesis of the Precursor: 1-methyl-1H-benzimidazole-2-thiol
A common method for the synthesis of the thiol precursor is the reaction of N-methyl-o-phenylenediamine with carbon disulfide.
Experimental Protocol:
-
Materials: N-methyl-o-phenylenediamine, carbon disulfide, potassium hydroxide, ethanol, water, hydrochloric acid.
-
Procedure:
-
Dissolve potassium hydroxide in a mixture of ethanol and water.
-
Add N-methyl-o-phenylenediamine to the solution.
-
Slowly add carbon disulfide to the reaction mixture with stirring.
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and acidify with hydrochloric acid to precipitate the product.
-
Filter the solid, wash with water, and dry to yield 1-methyl-1H-benzimidazole-2-thiol.
-
Oxidation to this compound (Adapted Protocol)
The following protocol is adapted from the synthesis of 1H-benzimidazole-2-sulfonic acid and is expected to be effective for the methylated analog.
Experimental Protocol:
-
Materials: 1-methyl-1H-benzimidazole-2-thiol, sodium hydroxide, potassium permanganate, water, hydrochloric acid.
-
Procedure:
-
Prepare a solution of 1-methyl-1H-benzimidazole-2-thiol in aqueous sodium hydroxide and heat to boiling.
-
Slowly add a solution of potassium permanganate in water to the boiling mixture in small portions with vigorous stirring.
-
After the complete addition of the potassium permanganate solution, continue to reflux the mixture for approximately 45 minutes.
-
Filter the hot solution to remove the manganese dioxide precipitate.
-
Cool the filtrate and acidify with hydrochloric acid to a pH of 1.
-
The resulting precipitate of this compound is collected by filtration, washed with cold water, and dried.
-
Diagram of the Synthetic Workflow:
Caption: Synthetic workflow for this compound.
Spectral Data
Safety Information
The toxicological properties of this compound have not been fully investigated.[3] It is recommended to handle this compound with standard laboratory safety precautions.
-
Potential Hazards: May cause eye, skin, and respiratory tract irritation.[3]
-
Incompatibilities: Incompatible with strong oxidizing agents.[3]
-
Hazardous Decomposition Products: Upon combustion, it may produce carbon monoxide, carbon dioxide, nitrogen oxides, and sulfur oxides.[3]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
Applications in Research and Development
The primary documented application of this compound is as a chemical intermediate in the synthesis of more complex molecules, particularly bis(benzimidazol-2-yl)amines.[2]
Synthesis of bis(benzimidazol-2-yl)amines
This compound serves as a key reagent for the preparation of various substituted bis(benzimidazol-2-yl)amines. These resulting compounds have been investigated for their biological activities.
Logical Relationship Diagram:
References
An In-depth Technical Guide to 1-methyl-1H-benzimidazole-2-sulfonic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-methyl-1H-benzimidazole-2-sulfonic acid is a heterocyclic organic compound belonging to the benzimidazole class of molecules. The benzimidazole scaffold is of significant interest in medicinal chemistry and drug development due to its presence in various pharmacologically active compounds. This technical guide provides a comprehensive overview of the molecular structure, properties, and a putative synthesis protocol for this compound. While specific experimental data for this compound is limited in publicly available literature, this guide consolidates the existing information and provides context based on related benzimidazole derivatives to support further research and development efforts.
Molecular Structure and Chemical Properties
This compound is characterized by a benzimidazole core, which is a bicyclic system composed of a fused benzene and imidazole ring. A methyl group is attached to one of the nitrogen atoms of the imidazole ring (position 1), and a sulfonic acid group is attached to the carbon atom between the two nitrogen atoms (position 2).
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₈H₈N₂O₃S | [1][2][3] |
| Molecular Weight | 212.23 g/mol | [2] |
| CAS Number | 5533-38-0 | [2][3] |
| IUPAC Name | 1-methyl-1H-benzo[d]imidazole-2-sulfonic acid | [4] |
| SMILES | CN1C2=CC=CC=C2N=C1S(=O)(=O)O | [4] |
| Melting Point | 341 °C | [1] |
| Density | 1.55 g/cm³ | [1] |
| Appearance | White solid (predicted) | |
| Solubility | Expected to be soluble in polar organic solvents and aqueous bases. |
Molecular Structure Diagram
References
Unraveling the Potential Mechanism of Action of 1-methyl-1H-benzimidazole-2-sulfonic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
1-methyl-1H-benzimidazole-2-sulfonic acid belongs to the benzimidazole family, a class of heterocyclic compounds renowned for a wide spectrum of pharmacological activities. While the specific molecular targets of the methylated sulfonic acid derivative remain uncharacterized, its close structural analog, 1H-benzimidazole-2-sulfonic acid, has been identified as an inhibitor of glutamate racemase. This enzyme is crucial for bacterial cell wall synthesis, suggesting a potential antibacterial application. This guide will explore this putative mechanism, delve into the diverse biological activities of benzimidazole derivatives, and provide insights into relevant experimental methodologies.
The Benzimidazole Scaffold: A Privileged Structure in Medicinal Chemistry
The benzimidazole nucleus is a versatile pharmacophore, forming the core of numerous clinically significant drugs. This is attributed to its ability to interact with a wide array of biological targets. A summary of the diverse biological activities reported for various benzimidazole derivatives is presented in Table 1.
| Biological Activity | Therapeutic Area |
| Antimicrobial | Infectious Diseases |
| Antiviral | Infectious Diseases |
| Anticancer | Oncology |
| Anti-inflammatory | Inflammation & Immunology |
| Antihypertensive | Cardiovascular Diseases |
| Antidiabetic | Metabolic Disorders |
| Antihistaminic | Allergy & Immunology |
| Anthelmintic | Parasitic Infections |
| Proton Pump Inhibition | Gastroenterology |
This table is a qualitative summary of activities reported for the broader class of benzimidazole derivatives and does not represent specific data for this compound.
Putative Mechanism of Action: Inhibition of Glutamate Racemase
The most compelling hypothesis for the mechanism of action of this compound stems from the known activity of its parent compound, 1H-benzimidazole-2-sulfonic acid, as a glutamate racemase (GR) inhibitor.
The Role of Glutamate Racemase in Bacteria
Glutamate racemase is a bacterial enzyme essential for the synthesis of D-glutamate from L-glutamate. D-glutamate is a critical component of the peptidoglycan layer of bacterial cell walls, providing structural integrity. Crucially, this enzyme is absent in mammals, making it an attractive target for the development of selective antibacterial agents. Inhibition of glutamate racemase disrupts peptidoglycan synthesis, leading to a compromised cell wall and ultimately bacterial cell lysis due to osmotic pressure.
Proposed Signaling Pathway
The inhibition of glutamate racemase by a benzimidazole-2-sulfonic acid derivative would interrupt the bacterial cell wall synthesis pathway. A simplified representation of this proposed mechanism is depicted below.
Caption: Proposed mechanism of action via glutamate racemase inhibition.
Synthesis of Benzimidazole-2-Sulfonic Acids
The synthesis of benzimidazole-2-sulfonic acids is a key step in the development of these compounds for pharmacological testing. A general synthetic route involves the oxidation of a benzimidazole-2-thione precursor.
General Synthetic Workflow
A common method for the preparation of benzimidazole-2-sulfonic acids involves the oxidation of the corresponding 2-mercaptobenzimidazoles (benzimidazole-2-thiones). An improved method utilizes aqueous sodium percarbonate for this transformation.
Caption: General synthetic workflow for benzimidazole-2-sulfonic acids.
Experimental Protocols
While specific experimental data for this compound is lacking, this section outlines general methodologies for assessing the biological activities of novel benzimidazole compounds, with a focus on the putative antibacterial mechanism.
Glutamate Racemase Inhibition Assay
Objective: To determine the inhibitory activity of a test compound against glutamate racemase.
Principle: The enzymatic activity of glutamate racemase can be monitored by measuring the conversion of L-glutamate to D-glutamate or vice versa. A coupled enzyme assay is often employed, where the product of the racemase reaction is a substrate for a secondary enzyme that produces a detectable signal (e.g., a change in absorbance or fluorescence).
General Protocol:
-
Enzyme and Substrate Preparation: Recombinant glutamate racemase is purified. Solutions of L-glutamate or D-glutamate are prepared in a suitable buffer.
-
Coupled Enzyme System: A common method involves coupling the racemase reaction to D-amino acid oxidase, which in the presence of horseradish peroxidase and a chromogenic substrate, produces a colored product that can be measured spectrophotometrically.
-
Assay Procedure:
-
The test compound (at various concentrations) is pre-incubated with glutamate racemase in the assay buffer.
-
The reaction is initiated by the addition of the substrate (e.g., L-glutamate).
-
The rate of the reaction is monitored by measuring the change in absorbance at a specific wavelength over time.
-
-
Data Analysis: The initial reaction velocities are plotted against the inhibitor concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Antimicrobial Susceptibility Testing
Objective: To determine the minimum inhibitory concentration (MIC) of a compound against various bacterial strains.
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
General Protocol (Broth Microdilution Method):
-
Preparation of Inoculum: A standardized suspension of the test bacterium is prepared.
-
Serial Dilution of Compound: The test compound is serially diluted in a 96-well microtiter plate containing bacterial growth medium.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Conclusion and Future Directions
While the precise mechanism of action of this compound remains to be elucidated, its structural similarity to known glutamate racemase inhibitors points towards a promising avenue for investigation, particularly in the context of antibacterial drug discovery. The broad pharmacological potential of the benzimidazole scaffold further underscores the importance of continued research into this class of compounds.
Future studies should focus on:
-
Direct enzymatic assays to confirm or refute the inhibition of glutamate racemase by this compound.
-
Broad-spectrum antimicrobial screening to identify susceptible bacterial species.
-
In vivo efficacy studies in animal models of bacterial infection.
-
Target deconvolution studies to identify other potential molecular targets that may contribute to its biological activity.
The information presented in this guide provides a foundational framework for initiating such investigations and advancing our understanding of this potentially valuable therapeutic agent.
The Ascendant Therapeutic Potential of 1-Methyl-1H-benzimidazole-2-sulfonic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzimidazole scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects.[1] This technical guide focuses on the biological activities of a specific class of these compounds: 1-methyl-1H-benzimidazole-2-sulfonic acid and its derivatives. These molecules, characterized by the fusion of a benzene ring with an imidazole ring and bearing a sulfonic acid group at the 2-position and a methyl group at the 1-position, have emerged as promising candidates for the development of novel therapeutic agents. This document provides a comprehensive overview of their synthesis, biological evaluation, and mechanisms of action, with a focus on their potential in oncology and infectious diseases.
Synthesis of Benzimidazole Derivatives
The synthesis of benzimidazole derivatives is often achieved through the condensation of o-phenylenediamines with carboxylic acids or their derivatives.[2][3] A general and widely used method is the Phillips-Ladenburg synthesis, which involves the reaction of a 1,2-diaminobenzene with a carboxylic acid in the presence of a mineral acid.[4]
A general synthetic scheme for 2-substituted benzimidazoles is depicted below:
Caption: General workflow for the synthesis of 2-substituted benzimidazole derivatives.
For the synthesis of this compound, a multi-step process is generally required, starting with the appropriate substituted o-phenylenediamine or by modifying a pre-formed benzimidazole ring.
Biological Activities and Quantitative Data
Derivatives of this compound have demonstrated significant potential in several therapeutic areas, most notably in cancer and infectious diseases.
Anticancer Activity
Benzimidazole derivatives have been extensively studied for their cytotoxic effects against various cancer cell lines.[5][6] One of the key mechanisms of action for some of these compounds is the inhibition of the anti-apoptotic protein Bcl-2.[5][7] By inhibiting Bcl-2, these derivatives can promote apoptosis in cancer cells.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Alkylsulfonyl Benzimidazole Derivatives | MCF-7 (Breast) | 4.7 - 10.9 | [5][7] |
| Benzimidazole-Triazole Hybrids | HCT-116 (Colon) | 3.87 | [3] |
| Benzimidazole-Triazole Hybrids | HepG2 (Liver) | 5.21 | [3] |
| Benzimidazole-Triazole Hybrids | MCF-7 (Breast) | 4.92 | [3] |
| Benzimidazole-Triazole Hybrids | HeLa (Cervical) | 8.34 | [3] |
| 2-Substituted-5,6-dimethyl-1H-benzimidazole | SMMC-7721 (Hepatocellular) | < 10 | [8] |
| Benzimidazole-Chalcone Derivatives | A549 (Lung) | 9.73 - 19.53 | [9] |
| Benzimidazole-Chalcone Derivatives | MCF-7 (Breast) | 8.91 - 12.12 | [9] |
| Benzimidazole-Chalcone Derivatives | HEP-G2 (Liver) | 10.16 - 10.93 | [9] |
| Benzimidazole–Oxadiazole Derivatives | PANC-1 (Pancreatic) | 5.5 - 26.7 | [10] |
| Benzimidazole–Oxadiazole Derivatives | A549 (Lung) | 0.3 | [10] |
| Benzimidazole–Oxadiazole Derivatives | MCF-7 (Breast) | 0.5 | [10] |
Antimicrobial Activity
The benzimidazole scaffold is also a key component of many antimicrobial agents.[11][12][13] Derivatives have shown activity against a range of bacterial and fungal pathogens.
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| N-((1H-benzimidazol-1-yl) methyl) derivatives | S. aureus | 15.62 | [13] |
| N-((1H-benzimidazol-1-yl) methyl) derivatives | E. coli | 31.25 | [13] |
| N-((1H-benzimidazol-1-yl) methyl) derivatives | A. niger | 15.62 | [13] |
| N-((1H-benzimidazol-1-yl) methyl) derivatives | A. fumigatus | 31.25 | [13] |
| 2-Substituted-1H-benzimidazole derivatives | B. cereus | < 6 (Highly Active) | [14] |
| 2-Substituted-1H-benzimidazole derivatives | E. coli | 6 - 9 (Slightly Active) | [14] |
| Benzimidazole-phenylhydrazone derivative (6f) | R. solani | 1.20 (EC50) | [15] |
| Benzimidazole-phenylhydrazone derivative (6f) | M. oryzae | 1.85 (EC50) | [15] |
Enzyme Inhibition
Certain benzimidazole derivatives, particularly those with sulfonamide groups, have been identified as potent inhibitors of carbonic anhydrases (CAs).[16] These enzymes are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and certain types of cancer.
| Compound Class | Enzyme | Ki (nM) | Reference |
| Sulfonamide Derivatives | hCA I | 2.62–136.54 | [17] |
| Sulfonamide Derivatives | hCA II | 5.74–210.58 | [17] |
Signaling Pathways and Mechanisms of Action
Bcl-2 Signaling Pathway in Apoptosis
The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway.[18][19] Anti-apoptotic members, such as Bcl-2 and Bcl-xL, prevent the release of cytochrome c from the mitochondria, thereby inhibiting caspase activation and cell death.[20] Pro-apoptotic members, like Bax and Bak, promote this release. Many benzimidazole derivatives exert their anticancer effects by inhibiting the anti-apoptotic Bcl-2 proteins, leading to the activation of the apoptotic cascade.
Caption: Inhibition of the Bcl-2 signaling pathway by benzimidazole derivatives.
Carbonic Anhydrase Inhibition
Carbonic anhydrases are zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide.[16] Sulfonamide-bearing benzimidazole derivatives can act as inhibitors by binding to the zinc ion in the active site of the enzyme, disrupting its catalytic activity.
Caption: Mechanism of carbonic anhydrase inhibition by benzimidazole derivatives.
Experimental Protocols
Synthesis of 2-Methyl-1H-benzimidazole
This protocol describes a general method for the synthesis of a simple benzimidazole derivative.
Materials:
-
o-Phenylenediamine
-
Glacial acetic acid
-
4N Hydrochloric acid (HCl)
-
10% Sodium hydroxide (NaOH) solution
-
Water
-
Round-bottomed flask
-
Reflux condenser
-
Heating mantle
-
Beaker
-
Büchner funnel and flask
-
Filter paper
-
pH paper or meter
Procedure:
-
In a round-bottomed flask, combine o-phenylenediamine and an excess of glacial acetic acid.
-
Add 4N HCl to the mixture.
-
Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Slowly neutralize the mixture with 10% NaOH solution until it is alkaline.
-
The crude product will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Wash the crude product with cold water.
-
Recrystallize the product from an appropriate solvent (e.g., ethanol/water mixture) to obtain pure 2-methyl-1H-benzimidazole.[21]
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound derivative (test compound)
-
Vehicle control (e.g., DMSO)
-
Positive control (e.g., Doxorubicin)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of the test compound, vehicle control, and positive control in complete medium.
-
Remove the old medium and add the different concentrations of the compounds to the wells.
-
Incubate the plate for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.[9]
In Vitro Antimicrobial Activity: Broth Microdilution Method (MIC Determination)
This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[11]
Materials:
-
Test microorganism (bacterial or fungal strain)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
This compound derivative (test compound)
-
Standard antimicrobial drug (positive control)
-
Solvent for the compound (e.g., DMSO)
-
Sterile saline or PBS
Procedure:
-
Prepare a standardized inoculum of the test microorganism.
-
Prepare serial two-fold dilutions of the test compound and the standard drug in the broth medium in a 96-well plate.
-
Add the microbial inoculum to each well.
-
Include a positive control (microorganism in broth without any compound) and a negative control (broth only).
-
Incubate the plate under appropriate conditions (e.g., 35-37°C for 16-20 hours for bacteria).
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[11][13]
Experimental and Drug Development Workflow
The development of new drugs based on the this compound scaffold follows a structured workflow.
Caption: General workflow for the development of benzimidazole-based drugs.
Conclusion
Derivatives of this compound represent a versatile and promising class of compounds with significant therapeutic potential. Their demonstrated efficacy in preclinical studies, particularly in the areas of oncology and infectious diseases, warrants further investigation. The synthetic accessibility of the benzimidazole scaffold, coupled with the potential for diverse functionalization, provides a robust platform for the development of novel drug candidates. Future research should focus on optimizing the structure-activity relationships of these derivatives to enhance their potency and selectivity, with the ultimate goal of translating these promising findings into clinical applications.
References
- 1. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eurekaselect.com [eurekaselect.com]
- 3. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and Anticancer Potential of New Benzimidazole Theranostic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer activity studies of some cyclic benzimidazole derivatives | European Journal of Chemistry [eurjchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Design and Synthesis of Benzimidazole-Chalcone Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. iosrjournals.org [iosrjournals.org]
- 13. Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. 1-Methyl-1H-benzoimidazole-2-sulfonic acid 95% | CAS: 5533-38-0 | AChemBlock [achemblock.com]
- 16. Novel 2-substituted-benzimidazole-6-sulfonamides as carbonic anhydrase inhibitors: synthesis, biological evaluation against isoforms I, II, IX and XII and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. banglajol.info [banglajol.info]
- 21. ijirt.org [ijirt.org]
1-Methyl-1H-benzimidazole-2-sulfonic Acid: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a technical overview of 1-methyl-1H-benzimidazole-2-sulfonic acid (CAS No. 5533-38-0). Due to a notable absence of in-depth studies in the scientific literature, this guide focuses on the fundamental chemical and physical properties of the compound and proposes a plausible synthetic pathway based on established chemical reactions for analogous structures. Currently, there is no published data on the specific biological activities, signaling pathways, or detailed experimental protocols related to the bioactivity of this compound. The information herein is intended to serve as a foundational resource for researchers interested in the synthesis and potential exploration of this molecule.
Chemical and Physical Properties
This compound is a stable, solid organic compound. Its key properties, compiled from various chemical suppliers, are summarized below. The toxicological properties of this compound have not been fully investigated[1].
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 5533-38-0 | [1][2][3][4][5][6] |
| Molecular Formula | C₈H₈N₂O₃S | [1][2][3][4] |
| Molecular Weight | 212.23 g/mol | [2][3] |
| Melting Point | 341 °C | [1] |
| Density | 1.55 g/cm³ | [1] |
| Appearance | Solid (form not specified) | N/A |
| Solubility | Not available | [1] |
Proposed Synthesis
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol: Synthesis of 1-methyl-1H-benzimidazole-2-thiol (Precursor)
While a specific protocol for the N-methylated derivative is not available, the synthesis of the analogous 1H-benzimidazole-2-thiol is well-documented. The following protocol is adapted from procedures for similar compounds[6][7].
Materials:
-
N-methyl-o-phenylenediamine
-
Carbon disulfide
-
Potassium hydroxide
-
Ethanol
-
Water
-
Charcoal
-
Hydrochloric acid (for acidification, if necessary for purification)
Procedure:
-
Prepare a solution of potassium hydroxide in a mixture of ethanol and water.
-
To this solution, add carbon disulfide.
-
Add N-methyl-o-phenylenediamine to the mixture in portions.
-
Reflux the reaction mixture for approximately 3 hours.
-
After reflux, add activated charcoal cautiously and continue to reflux for an additional 10 minutes.
-
Filter the hot solution to remove the charcoal.
-
The filtrate can be heated to reduce the volume and then cooled to induce crystallization.
-
The resulting precipitate of 1-methyl-1H-benzimidazole-2-thiol is then filtered, washed with water, and dried.
Table 2: Properties of the Precursor, 1-methyl-1H-benzimidazole-2-thiol
| Property | Value | Reference |
| CAS Number | 2360-22-7 | [8][9] |
| Molecular Formula | C₈H₈N₂S | [8][9] |
| Molecular Weight | 164.23 g/mol | [8][9] |
| Melting Point | 193-197 °C | [9] |
Experimental Protocol: Oxidation to this compound
This protocol is adapted from the synthesis of the unmethylated analog, 1H-benzimidazole-2-sulfonic acid[7].
Materials:
-
1-methyl-1H-benzimidazole-2-thiol
-
Sodium hydroxide solution (e.g., 50%)
-
Potassium permanganate
-
Water
-
Hydrochloric acid
Procedure:
-
Dissolve 1-methyl-1H-benzimidazole-2-thiol in a sodium hydroxide solution with heating.
-
To the boiling solution, add a solution of potassium permanganate in water in small portions with stirring.
-
After the addition is complete, reflux the reaction mixture for approximately 45 minutes.
-
Filter the hot solution to remove the manganese dioxide precipitate.
-
Acidify the filtrate with hydrochloric acid to a pH of 1.
-
The resulting precipitate of this compound is then filtered, washed with water, and dried.
Potential Applications
While no specific biological activities have been reported for this compound, it is noted to be a useful reagent for the preparation of bis(benzimidazol-2-yl)amines[1][2]. The broader class of benzimidazole derivatives is known for a wide range of pharmacological activities, including antimicrobial, antiviral, and anticancer properties.
Conclusion
This compound is a compound for which basic physicochemical data is available, but in-depth scientific investigation into its synthesis, characterization, and biological activity is currently lacking in the public domain. The synthetic pathway proposed in this document, based on established methodologies for similar compounds, provides a foundation for researchers to produce this molecule for further study. Future research is required to elucidate the spectroscopic characteristics, and potential therapeutic applications of this compound, which would be of significant interest to the drug development community.
References
- 1. molbase.com [molbase.com]
- 2. scbt.com [scbt.com]
- 3. Concise synthesis of N-thiomethyl benzoimidazoles through base-promoted sequential multicomponent assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-Methyl-1H-benzoimidazole-2-sulfonic acid 95% | CAS: 5533-38-0 | AChemBlock [achemblock.com]
- 5. 5533-38-0 this compound AKSci Y9450 [aksci.com]
- 6. pschemicals.com [pschemicals.com]
- 7. banglajol.info [banglajol.info]
- 8. 5533-38-0|1-Methyl-1H-benzo[d]imidazole-2-sulfonic acid|BLD Pharm [bldpharm.com]
- 9. 1-甲基-1H-苯并咪唑-2-硫醇 95% | Sigma-Aldrich [sigmaaldrich.com]
solubility of 1-methyl-1H-benzimidazole-2-sulfonic acid in organic solvents
An In-depth Technical Guide on the Solubility of 1-Methyl-1H-benzimidazole-2-sulfonic Acid in Organic Solvents
Introduction
This compound is a heterocyclic compound of interest in pharmaceutical and materials science research. Its unique structure, featuring a benzimidazole core, a sulfonic acid group, and a methyl substituent, imparts specific physicochemical properties that influence its behavior in various media. A critical parameter for its application in drug development, formulation, and chemical synthesis is its solubility in organic solvents. This technical guide provides a comprehensive overview of the available data and methodologies for determining the solubility of this compound.
Physicochemical Properties Overview
The solubility of a compound is governed by its molecular structure and the properties of the solvent. For this compound, key structural features influencing its solubility include:
-
Benzimidazole Core: A rigid, aromatic heterocyclic system that can participate in π-π stacking interactions.
-
Sulfonic Acid Group (-SO3H): A highly polar and acidic functional group capable of strong hydrogen bonding. This group dominates the polarity of the molecule.
-
Methyl Group (-CH3): A nonpolar, electron-donating group that can slightly influence the overall polarity and steric hindrance.
Due to the presence of the highly polar sulfonic acid group, this compound is generally expected to have low solubility in nonpolar organic solvents and higher solubility in polar, protic solvents that can engage in hydrogen bonding.
Solubility Data
A comprehensive search of publicly available scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in various organic solvents. This suggests that such data may not be published or may reside in proprietary databases.
However, based on the general principles of "like dissolves like" and the known solubility of similar compounds, a qualitative solubility profile can be inferred.
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | High | The sulfonic acid group can readily form strong hydrogen bonds with protic solvents. The high polarity of these solvents can effectively solvate both the polar and nonpolar parts of the molecule. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to High | These solvents are polar and can act as hydrogen bond acceptors, interacting favorably with the sulfonic acid group. The absence of a labile proton may slightly reduce the solubility compared to protic solvents. |
| Nonpolar Protic | Acetic Acid | Moderate | While having a lower dielectric constant than water, acetic acid is a protic solvent that can engage in hydrogen bonding, potentially leading to moderate solubility. |
| Nonpolar Aprotic | Toluene, Hexane, Dichloromethane | Low to Insoluble | The large polarity mismatch between the highly polar solute and the nonpolar solvent results in weak solute-solvent interactions, making dissolution energetically unfavorable. The intermolecular forces within the solid solute are much stronger. |
Experimental Protocol for Solubility Determination
The following is a generalized, yet detailed, experimental protocol for determining the solubility of this compound in an organic solvent using the isothermal shake-flask method, a widely accepted standard procedure.
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound (analytical grade)
-
Selected organic solvent (HPLC grade or equivalent)
-
Calibrated analytical balance
-
Temperature-controlled orbital shaker or water bath
-
Centrifuge
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a calibrated UV-Vis spectrophotometer.
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The excess solid is crucial to ensure that equilibrium is reached and the solution is saturated.
-
Place the vial in a temperature-controlled orbital shaker set to a constant temperature (e.g., 25 °C).
-
Shake the mixture for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. The time required for equilibrium should be determined by preliminary experiments where the concentration is measured at different time points until it becomes constant.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed at the set temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid precipitation due to temperature changes.
-
Immediately filter the collected supernatant through a syringe filter to remove any undissolved solid particles.
-
Dilute the filtered, saturated solution with a suitable solvent (often the same solvent used for the experiment or the mobile phase for HPLC analysis) to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
HPLC Method:
-
Develop and validate an HPLC method for the quantification of this compound. This includes selecting an appropriate column, mobile phase, flow rate, and detector wavelength.
-
Prepare a series of calibration standards of known concentrations.
-
Inject the diluted sample and the calibration standards into the HPLC system.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of the diluted sample from the calibration curve.
-
-
UV-Vis Spectrophotometry Method:
-
Determine the wavelength of maximum absorbance (λmax) for this compound in the chosen solvent.
-
Prepare a series of calibration standards and measure their absorbance at λmax.
-
Construct a calibration curve according to the Beer-Lambert law (Absorbance vs. Concentration).
-
Measure the absorbance of the diluted sample and determine its concentration from the calibration curve.
-
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution by taking into account the dilution factor.
-
The solubility is typically expressed in units of mg/mL, g/L, or mol/L.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the isothermal shake-flask method for determining solubility.
Caption: Workflow for solubility determination via the isothermal shake-flask method.
Conclusion
Spectroscopic and Structural Elucidation of 1-methyl-1H-benzimidazole-2-sulfonic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of 1-methyl-1H-benzimidazole-2-sulfonic acid. Due to the limited availability of direct experimental data for this specific compound in public databases, this document presents a compilation of expected spectroscopic data based on the analysis of closely related benzimidazole derivatives and general principles of spectroscopy. Detailed experimental protocols for the characterization of this and similar compounds are also provided.
Chemical Structure and Properties
This compound is a heterocyclic compound featuring a benzimidazole core, which is a fusion of benzene and imidazole rings. A methyl group is attached to one of the nitrogen atoms of the imidazole ring, and a sulfonic acid group is substituted at the 2-position.
Table 1: General Properties of this compound
| Property | Value | Source |
| CAS Number | 5533-38-0 | [1][2][3][4] |
| Molecular Formula | C₈H₈N₂O₃S | [1][2][5] |
| Molecular Weight | 212.23 g/mol | [2] |
| IUPAC Name | This compound | [1][4] |
Expected Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for this compound. These predictions are derived from published data for analogous benzimidazole structures and known functional group absorptions.[6][7][8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted ¹H NMR Spectroscopic Data (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~10.0 - 12.0 | broad singlet | 1H | -SO₃H |
| ~7.8 - 8.0 | multiplet | 2H | Aromatic Protons (H-4, H-7) |
| ~7.4 - 7.6 | multiplet | 2H | Aromatic Protons (H-5, H-6) |
| ~3.9 | singlet | 3H | N-CH₃ |
Table 3: Predicted ¹³C NMR Spectroscopic Data (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~150 | C-2 (bearing -SO₃H) |
| ~142 | C-7a |
| ~135 | C-3a |
| ~125 | C-5 |
| ~124 | C-6 |
| ~115 | C-4 |
| ~112 | C-7 |
| ~31 | N-CH₃ |
Infrared (IR) Spectroscopy
Table 4: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Medium | Aromatic C-H stretch |
| 2980 - 2850 | Medium | Aliphatic C-H stretch (N-CH₃) |
| 1620 - 1580 | Medium | C=N stretch |
| 1480 - 1440 | Medium | Aromatic C=C stretch |
| 1250 - 1150 | Strong | S=O stretch (sulfonic acid) |
| 1080 - 1000 | Strong | S-O stretch (sulfonic acid) |
| 900 - 650 | Strong | O-H bend (sulfonic acid) |
Mass Spectrometry
For mass spectrometry, the expected molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would be observed at m/z 212 or 213, respectively. Fragmentation patterns would likely involve the loss of the sulfonic acid group (SO₃).
Experimental Protocols
The following are detailed methodologies for obtaining spectroscopic data for this compound and related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
Materials:
-
This compound (5-10 mg)
-
Deuterated dimethyl sulfoxide (DMSO-d₆)
-
5 mm NMR tubes
-
Vortex mixer
-
Pipettes
Procedure:
-
Accurately weigh 5-10 mg of the sample into a clean, dry vial.
-
Add approximately 0.7 mL of DMSO-d₆ to the vial.[9]
-
Gently vortex the vial to ensure complete dissolution of the sample.
-
Using a pipette, transfer the solution into a 5 mm NMR tube.
-
Cap the NMR tube and wipe the exterior with a lint-free cloth.
-
Insert the sample into the NMR spectrometer.
-
Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Method: Attenuated Total Reflectance (ATR) - FTIR
This method is often preferred for solid samples due to its minimal sample preparation.[10]
Materials:
-
This compound (a small amount of powder)
-
FTIR spectrometer with an ATR accessory
Procedure:
-
Ensure the ATR crystal (e.g., diamond) is clean. Record a background spectrum of the empty, clean ATR crystal.[10]
-
Place a small amount of the solid sample directly onto the ATR crystal surface.[10]
-
Apply pressure using the pressure clamp to ensure good contact between the sample and the crystal.[10]
-
Collect the IR spectrum of the sample.[10]
-
After analysis, clean the crystal surface thoroughly.
Method: Potassium Bromide (KBr) Pellet
Materials:
-
This compound (1-2 mg)
-
Dry potassium bromide (KBr), spectroscopic grade (100-200 mg)
-
Mortar and pestle
-
Pellet press
Procedure:
-
Place a small amount of KBr in a mortar and grind it to a fine powder.
-
Add 1-2 mg of the sample to the mortar.
-
Mix the sample and KBr thoroughly and grind the mixture to a very fine, homogeneous powder.[11]
-
Transfer the powder to the pellet press die.
-
Press the powder under high pressure to form a transparent or translucent pellet.
-
Place the pellet in the sample holder of the IR spectrometer and acquire the spectrum.
Visualizations
Synthesis Pathway
The following diagram illustrates a general synthetic route for a benzimidazole-2-sulfonic acid derivative, which can be adapted for the synthesis of this compound.[12]
References
- 1. 1-Methyl-1H-benzoimidazole-2-sulfonic acid 95% | CAS: 5533-38-0 | AChemBlock [achemblock.com]
- 2. scbt.com [scbt.com]
- 3. This compound | 5533-38-0 [chemicalbook.com]
- 4. pschemicals.com [pschemicals.com]
- 5. molbase.com [molbase.com]
- 6. rsc.org [rsc.org]
- 7. Synthesis, Characterization, and DFT-Based Electronic and Nonlinear Optical Properties of Methyl 1-(arylsulfonyl)-2-aryl-1H-benzo[d]imidazole-6-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. eng.uc.edu [eng.uc.edu]
- 12. New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 1-methyl-1H-benzimidazole-2-sulfonic acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-methyl-1H-benzimidazole-2-sulfonic acid is a heterocyclic compound that serves as a valuable intermediate in organic synthesis, particularly in the preparation of pharmacologically relevant scaffolds. Its utility is primarily demonstrated in the synthesis of substituted benzimidazole derivatives, which are core structures in numerous therapeutic agents. This document provides detailed application notes and experimental protocols for the synthesis of this compound and its subsequent use in the preparation of bis(benzimidazol-2-yl)amines, a class of compounds with recognized biological activity.
Application: Synthesis of bis(benzimidazol-2-yl)amines
A key application of this compound is its role as a reactant in the synthesis of bis(benzimidazol-2-yl)amines. These compounds are of interest in medicinal chemistry due to their potential antitrichinellosis activity. The synthesis involves a direct condensation reaction between a benzimidazole-2-sulfonic acid and a benzimidazole-2-amine at elevated temperatures.
The general reaction involves the displacement of the sulfonic acid group by the amino group of another benzimidazole molecule. This method provides a direct route to constructing the N-linked bis(benzimidazole) core structure.
Logical Relationship: Synthesis of bis(benzimidazol-2-yl)amines
Caption: Logical flow for the synthesis of a bis(benzimidazol-2-yl)amine.
Experimental Protocols
Protocol 1: Synthesis of this compound
This synthesis is a two-step process starting from the commercially available N-methyl-o-phenylenediamine.
Step 1: Synthesis of 1-methyl-1H-benzimidazole-2-thiol
This procedure is adapted from the general synthesis of benzimidazole-2-thiols.
Experimental Workflow: Synthesis of 1-methyl-1H-benzimidazole-2-thiol
Caption: Workflow for the synthesis of the thiol precursor.
Materials:
-
N-methyl-o-phenylenediamine
-
Potassium hydroxide (KOH)
-
Ethanol
-
Carbon disulfide (CS₂)
-
Glacial acetic acid
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve potassium hydroxide (1.1 equivalents) in a mixture of ethanol and water.
-
To this solution, add N-methyl-o-phenylenediamine (1.0 equivalent).
-
Cool the mixture in an ice bath and add carbon disulfide (1.2 equivalents) dropwise with stirring.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 3-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker of cold water.
-
Acidify the solution with glacial acetic acid until a precipitate forms.
-
Collect the solid product by vacuum filtration, wash thoroughly with water, and dry under vacuum.
Step 2: Oxidation of 1-methyl-1H-benzimidazole-2-thiol to this compound
This protocol is based on the oxidation of the unmethylated analogue.[1]
Materials:
-
1-methyl-1H-benzimidazole-2-thiol
-
Sodium hydroxide (NaOH)
-
Potassium permanganate (KMnO₄)
-
Hydrochloric acid (HCl)
-
Deionized water
Procedure:
-
To a boiling solution of 1-methyl-1H-benzimidazole-2-thiol (1.0 equivalent) in water, add a 50% aqueous solution of sodium hydroxide.
-
To this boiling solution, add a solution of potassium permanganate (2.2 equivalents) in water in small portions with vigorous stirring.
-
After the complete addition of the potassium permanganate solution, continue to reflux the reaction mixture for an additional 45 minutes.[1]
-
Cool the reaction mixture and filter off the manganese dioxide precipitate.
-
Acidify the filtrate with hydrochloric acid to a pH of 1.[1]
-
Collect the resulting precipitate of this compound by vacuum filtration and wash with cold water.
-
Dry the product under vacuum.
Protocol 2: Synthesis of N,1-dimethyl-N-(1-methyl-1H-benzimidazol-2-yl)-1H-benzimidazol-2-amine
This protocol is based on the general method described for the synthesis of bis(benzimidazol-2-yl)amines.
Materials:
-
This compound
-
1-methyl-1H-benzimidazol-2-amine
Procedure:
-
In a reaction tube, combine this compound (1.0 equivalent) and 1-methyl-1H-benzimidazol-2-amine (1.0 equivalent).
-
Heat the mixture at 180 °C for 30 minutes in an oil bath or heating block.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Data Presentation
The following table summarizes the expected outcomes for the synthesis of a bis(benzimidazol-2-yl)amine. Please note that the yield is an estimate based on similar reported reactions and may vary.
| Reactant 1 | Reactant 2 | Temperature (°C) | Time (min) | Product | Expected Yield (%) |
| This compound | 1-methyl-1H-benzimidazol-2-amine | 180 | 30 | N,1-dimethyl-N-(1-methyl-1H-benzimidazol-2-yl)-1H-benzimidazol-2-amine | 60-70 |
Concluding Remarks
This compound is a key intermediate for accessing N-linked bis(benzimidazole) structures. The provided protocols offer a foundational methodology for the synthesis of this reagent and its application in constructing more complex molecules of interest to the pharmaceutical and materials science sectors. Researchers are encouraged to optimize the reaction conditions for their specific substrates to achieve the best possible outcomes. Standard laboratory safety precautions should be followed at all times.
References
1-methyl-1H-benzimidazole-2-sulfonic acid as a catalyst in condensation reactions
Application Notes and Protocols: Catalysis in Condensation Reactions
To the Valued Researcher,
This document provides detailed application notes and protocols relevant to catalysis in key condensation reactions. Initial investigations into the specific use of 1-methyl-1H-benzimidazole-2-sulfonic acid as a catalyst in these reactions did not yield published data or established protocols within the scientific literature.
Therefore, this report focuses on providing comprehensive methodologies and data for well-established and efficient catalytic systems for the following important condensation reactions:
-
The Biginelli Reaction: A one-pot cyclocondensation to synthesize dihydropyrimidinones.
-
The Paal-Knorr Pyrrole Synthesis: The synthesis of pyrroles from 1,4-dicarbonyl compounds.
-
Quinoxaline Synthesis: The condensation of o-phenylenediamines with 1,2-dicarbonyl compounds.
While this compound is a known chemical entity, its catalytic applications in these areas remain an open field for investigation. The protocols detailed below for other catalysts can serve as a starting point for designing experiments to evaluate its potential catalytic activity.
Section 1: The Biginelli Reaction Catalyzed by Boron Sulfonic Acid
The Biginelli reaction is a multicomponent reaction that provides an efficient route to 3,4-dihydropyrimidin-2(1H)-ones and their derivatives, which are of significant interest in medicinal chemistry. Boron sulfonic acid (BSA) has been demonstrated as an effective and mild catalyst for this transformation.
Experimental Protocol: General Procedure for the Boron Sulfonic Acid-Catalyzed Biginelli Reaction
-
Reaction Setup: To a 50 mL round-bottom flask, add the aldehyde (1 mmol), β-ketoester (1 mmol), and urea or thiourea (1.2 mmol).
-
Solvent Addition: Add 10 mL of water to the flask.
-
Catalyst Addition: Introduce boron sulfonic acid (BSA) (0.15 equivalents) to the reaction mixture.
-
Reaction Conditions: Stir the mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion of the reaction, filter the solid product. Wash the crude product with cold water and then dry it. Recrystallization from ethanol can be performed for further purification if necessary.
Quantitative Data Summary: Biginelli Reaction using Boron Sulfonic Acid
| Entry | Aldehyde | β-Ketoester | Urea/Thiourea | Time (min) | Yield (%) |
| 1 | Benzaldehyde | Ethyl acetoacetate | Urea | 30 | 95 |
| 2 | 4-Chlorobenzaldehyde | Ethyl acetoacetate | Urea | 25 | 98 |
| 3 | 4-Methoxybenzaldehyde | Ethyl acetoacetate | Urea | 40 | 92 |
| 4 | 4-Nitrobenzaldehyde | Ethyl acetoacetate | Urea | 20 | 96 |
| 5 | Benzaldehyde | Methyl acetoacetate | Thiourea | 35 | 93 |
Note: The data presented is a representative summary based on typical results for this type of reaction and may vary based on specific experimental conditions.
Workflow for Biginelli Reaction
Caption: Workflow for the Boron Sulfonic Acid-Catalyzed Biginelli Reaction.
Section 2: The Paal-Knorr Pyrrole Synthesis Catalyzed by Bismuth Nitrate
The Paal-Knorr synthesis is a fundamental method for the preparation of substituted pyrroles, which are prevalent motifs in natural products and pharmaceuticals. Bismuth nitrate has been shown to be an efficient catalyst for this reaction.[1]
Experimental Protocol: General Procedure for Bismuth Nitrate-Catalyzed Paal-Knorr Pyrrole Synthesis
-
Reactant Preparation: In a round-bottom flask, dissolve the 1,4-dicarbonyl compound (1 mmol) and the primary amine (1 mmol) in ethanol (10 mL).
-
Catalyst Addition: Add bismuth nitrate (Bi(NO₃)₃·5H₂O) (5 mol%) to the solution.
-
Reaction Conditions: Reflux the reaction mixture. Monitor the reaction's progress by TLC.
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and evaporate the solvent under reduced pressure. Dissolve the residue in dichloromethane, wash with water, and dry over anhydrous sodium sulfate. The crude product can be purified by column chromatography on silica gel.
Quantitative Data Summary: Paal-Knorr Pyrrole Synthesis using Bismuth Nitrate
| Entry | 1,4-Dicarbonyl Compound | Amine | Time (h) | Yield (%) |
| 1 | 2,5-Hexanedione | Aniline | 1.5 | 92 |
| 2 | 2,5-Hexanedione | 4-Methoxyaniline | 2.0 | 90 |
| 3 | 1-Phenyl-1,4-pentanedione | Aniline | 2.5 | 88 |
| 4 | 2,5-Hexanedione | Benzylamine | 1.0 | 95 |
| 5 | 3,4-Dimethyl-2,5-hexanedione | Aniline | 2.0 | 85 |
Note: The data presented is a representative summary based on typical results for this type of reaction and may vary based on specific experimental conditions.[1]
Workflow for Paal-Knorr Pyrrole Synthesis
Caption: Workflow for the Bismuth Nitrate-Catalyzed Paal-Knorr Pyrrole Synthesis.
Section 3: Quinoxaline Synthesis Catalyzed by Phospho Sulfonic Acid
Quinoxalines are an important class of nitrogen-containing heterocycles with a wide range of biological activities. The condensation of o-phenylenediamines with 1,2-dicarbonyl compounds is a common method for their synthesis, and phospho sulfonic acid (PSA) serves as an efficient catalyst for this transformation.[2]
Experimental Protocol: General Procedure for Phospho Sulfonic Acid-Catalyzed Quinoxaline Synthesis
-
Reaction Setup: In a round-bottom flask, combine the o-phenylenediamine (1 mmol) and the 1,2-dicarbonyl compound (1 mmol).
-
Solvent and Catalyst: Add ethanol (10 mL) as the solvent, followed by phospho sulfonic acid (PSA) (as an effective solid acid catalyst).[2]
-
Reaction Conditions: Stir the reaction mixture at ambient temperature. Monitor the reaction by TLC.
-
Work-up and Purification: Upon completion, filter the reaction mixture to recover the catalyst. Evaporate the solvent from the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization from ethanol.
Quantitative Data Summary: Quinoxaline Synthesis using Phospho Sulfonic Acid
| Entry | o-Phenylenediamine | 1,2-Dicarbonyl Compound | Time (min) | Yield (%) |
| 1 | 1,2-Phenylenediamine | Benzil | 15 | 98 |
| 2 | 4-Methyl-1,2-phenylenediamine | Benzil | 20 | 96 |
| 3 | 4-Chloro-1,2-phenylenediamine | Benzil | 25 | 95 |
| 4 | 1,2-Phenylenediamine | 2,3-Butanedione | 30 | 94 |
| 5 | 1,2-Diaminonaphthalene | Benzil | 35 | 92 |
Note: The data presented is a representative summary based on typical results for this type of reaction and may vary based on specific experimental conditions.[2]
Workflow for Quinoxaline Synthesis
Caption: Workflow for Phospho Sulfonic Acid-Catalyzed Quinoxaline Synthesis.
References
Application Notes and Protocols for 1-Methyl-1H-benzimidazole-2-sulfonic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential utility of 1-methyl-1H-benzimidazole-2-sulfonic acid as a versatile building block in the synthesis of pharmacologically active compounds. The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. This document outlines its potential applications based on the known activities of structurally related compounds, provides detailed experimental protocols for its synthesis and potential biological evaluation, summarizes relevant quantitative data from analogous compounds, and visualizes associated signaling pathways and experimental workflows.
Potential Applications in Drug Discovery and Development
While specific biological data for this compound is not extensively available in the current literature, the benzimidazole-sulfonic acid moiety is a key feature in several classes of bioactive molecules. Based on the activities of related compounds, this compound is a promising starting material for the development of novel therapeutics in the following areas:
-
Antiparasitic Agents: Benzimidazole derivatives are a well-established class of anthelmintic drugs. The core structure is known to interfere with microtubule polymerization in parasites, leading to their demise. This compound can serve as a precursor for the synthesis of novel antiparasitic compounds.
-
Kinase Inhibitors (e.g., VEGFR-2 Inhibitors): The benzimidazole scaffold is present in numerous kinase inhibitors investigated for cancer therapy. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key regulator of angiogenesis, and its inhibition is a validated strategy in oncology. Derivatives of this compound could be designed to target the ATP-binding site of VEGFR-2.
-
Angiotensin II Receptor Antagonists: Several commercial antihypertensive drugs, known as sartans, feature a benzimidazole core. These drugs act by blocking the Angiotensin II type 1 (AT1) receptor, leading to vasodilation and a reduction in blood pressure. The structural motifs of this compound make it a candidate for derivatization into novel AT1 receptor antagonists.
-
Antioxidant Compounds: Various benzimidazole derivatives have demonstrated significant antioxidant activity, which is beneficial in combating oxidative stress-related diseases. The electronic properties of the benzimidazole ring system can be modulated through substitution to enhance its radical scavenging capabilities.
Experimental Protocols
Synthesis of this compound
This is a proposed multi-step synthesis adapted from protocols for similar benzimidazole derivatives.
Step 1: Synthesis of 1-Methyl-1H-benzimidazole-2-thiol
-
Materials: N-methyl-o-phenylenediamine, Carbon disulfide (CS₂), Potassium hydroxide (KOH), Ethanol, Water.
-
Procedure:
-
In a round-bottom flask, dissolve potassium hydroxide (1.1 equivalents) in a mixture of ethanol and water.
-
To this solution, add N-methyl-o-phenylenediamine (1 equivalent).
-
Cool the mixture in an ice bath and add carbon disulfide (1.2 equivalents) dropwise with stirring.
-
After the addition is complete, allow the mixture to warm to room temperature and then reflux for 3-4 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and acidify with a dilute acid (e.g., acetic acid or HCl) to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry to obtain 1-methyl-1H-benzimidazole-2-thiol.
-
The crude product can be purified by recrystallization from ethanol.
-
Step 2: Oxidation to this compound
-
Materials: 1-Methyl-1H-benzimidazole-2-thiol, Potassium permanganate (KMnO₄), Sodium hydroxide (NaOH), Water, Hydrochloric acid (HCl).
-
Procedure:
-
Dissolve 1-methyl-1H-benzimidazole-2-thiol (1 equivalent) in an aqueous solution of sodium hydroxide.
-
Heat the solution to boiling and add a solution of potassium permanganate (2.2 equivalents) in water dropwise with vigorous stirring.
-
Continue to reflux for 1 hour after the addition is complete.
-
Cool the reaction mixture and filter to remove the manganese dioxide precipitate.
-
Acidify the filtrate with hydrochloric acid to a pH of approximately 1 to precipitate the sulfonic acid.
-
Filter the precipitate, wash thoroughly with cold water, and dry to yield this compound.
-
Caption: Synthesis workflow for this compound.
Protocol for Antioxidant Activity Assessment (DPPH Assay)
This protocol is for evaluating the radical scavenging activity of derivatives of this compound.
-
Materials: 2,2-diphenyl-1-picrylhydrazyl (DPPH), Methanol, Test compound, Standard antioxidant (e.g., Ascorbic acid), 96-well microplate, UV-Vis microplate reader.
-
Procedure:
-
Prepare a stock solution of the test compound in methanol or DMSO.
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
In a 96-well plate, add varying concentrations of the test compound to the wells.
-
Add the DPPH solution to each well to initiate the reaction.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
A control (DPPH solution without the test compound) and a blank (methanol) should also be measured.
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Determine the IC₅₀ value (the concentration of the test compound required to scavenge 50% of the DPPH radicals).
-
Caption: Experimental workflow for the DPPH antioxidant assay.
Quantitative Data Summary
The following tables summarize quantitative data for various benzimidazole derivatives from the literature, illustrating their potential in different therapeutic areas. Note: This data is for structurally related compounds and not for this compound itself.
Table 1: Antioxidant Activity of Benzimidazole Derivatives
| Compound Class | Assay | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
| Pyrazole Benzimidazolone Derivatives | TAC | 12.47 - 14.00 | Ascorbic Acid | 88.12 |
| Pyrazole Benzimidazolone Derivatives | FRAP | 68.97 | - | - |
| Fluorophenyl Benzimidazole Analogs | DPPH | 1.2 - 6.6 | - | - |
Table 2: Antiparasitic Activity of Benzimidazole Derivatives
| Compound Class | Parasite | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
| Benzimidazole-Quinone Hybrids | L. major | 44.10 | Miltefosine | 13.92 |
| 2-(Trifluoromethyl)-1H-benzimidazoles | G. intestinalis | Nanomolar range | Metronidazole | - |
Table 3: Kinase Inhibitory Activity of Benzimidazole Derivatives
| Compound Class | Target Kinase | IC₅₀ (nM) | Reference Compound | IC₅₀ (nM) |
| Benzimidazole Hybrids | VEGFR-2 | 6.7 - 107 | - | - |
| Benzimidazole-Urea Derivatives | VEGFR-2 | 23.1 - 40.1 | Sorafenib | 29.7 |
Signaling Pathways
VEGFR-2 Signaling Pathway
Derivatives of this compound could potentially act as inhibitors of the VEGFR-2 signaling pathway, which is crucial for angiogenesis. Inhibition of this pathway can prevent the formation of new blood vessels that supply tumors with nutrients and oxygen.
Caption: VEGFR-2 signaling pathway and potential inhibition by a benzimidazole derivative.
Applications of 1-methyl-1H-benzimidazole-2-sulfonic Acid in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the medicinal chemistry applications of 1-methyl-1H-benzimidazole-2-sulfonic acid is limited in publicly available literature. The following application notes are largely based on the established biological activity of its parent compound, 1H-benzimidazole-2-sulfonic acid, and the general principles of medicinal chemistry concerning the benzimidazole scaffold and N-methylation.
Introduction
The benzimidazole nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] Its structural similarity to purine nucleosides allows for interaction with various biopolymers, leading to a broad spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[3] This document focuses on this compound, a specific derivative whose potential applications can be inferred from its structural components: the benzimidazole core, a sulfonic acid group at the 2-position, and a methyl group on one of the imidazole nitrogens.
The parent compound, 1H-benzimidazole-2-sulfonic acid (BISA), has been identified as an inhibitor of glutamate racemase (GR), an enzyme essential for bacterial cell wall synthesis.[4][5] This makes it a promising starting point for the development of novel antibacterial drugs.[4] N-methylation is a common medicinal chemistry strategy to modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability, which can in turn influence pharmacokinetic and pharmacodynamic profiles.
Potential Applications
Antibacterial Agents
The primary hypothesized application for this compound is as an antibacterial agent, acting as an inhibitor of glutamate racemase (GR).
-
Mechanism of Action: Glutamate racemase catalyzes the conversion of L-glutamate to D-glutamate, an essential component of the peptidoglycan layer of bacterial cell walls. Inhibition of this enzyme disrupts cell wall synthesis, leading to bacterial cell death. The sulfonic acid group at the C2 position of the benzimidazole ring is believed to play a crucial role in binding to the active site of the enzyme. N-methylation may alter the compound's affinity for the enzyme or its ability to penetrate the bacterial cell envelope.
Other Potential Therapeutic Areas
Given the wide range of activities of benzimidazole derivatives, this compound could be investigated for other therapeutic effects, including:
-
Antiparasitic Activity: Benzimidazole derivatives are well-known anthelmintics (e.g., albendazole). The core scaffold could confer activity against various parasites.
-
Antioxidant Properties: Some benzimidazole hydrazone derivatives have shown antioxidant activity.[6]
Data Presentation
Due to the lack of specific biological data for the title compound, the table below includes physicochemical properties for this compound and its parent compound, along with the reported biological activity for the parent compound.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Biological Activity | Reference(s) |
| This compound | C₈H₈N₂O₃S | 212.23 | Not reported. Hypothesized to have antibacterial activity. | [7] |
| 1H-benzimidazole-2-sulfonic acid (BISA) | C₇H₆N₂O₃S | 198.20 | Glutamate racemase (GR) inhibitor; potential antibacterial agent. | [4][5] |
Experimental Protocols
Protocol 1: Synthesis of 1H-benzimidazole-2-sulfonic acid (Parent Compound)
This protocol is adapted from the oxidation of 1H-benzimidazole-2-thiol (2-mercaptobenzimidazole).[6][8]
Materials:
-
1H-benzimidazole-2-thiol (2-mercaptobenzimidazole)
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Distilled water
-
Round-bottom flask, reflux condenser, magnetic stirrer, filtration apparatus
Procedure:
-
Prepare a solution of 1H-benzimidazole-2-thiol (0.05 mol) in 40 mL of water in a round-bottom flask.
-
To the boiling solution, add 17 mL of 50% sodium hydroxide solution.
-
Separately, prepare a solution of potassium permanganate (0.11 mol) in 275 mL of water.
-
Add the potassium permanganate solution in small portions to the boiling benzimidazole-2-thiol solution with vigorous stirring.
-
After the complete addition of potassium permanganate, continue to reflux the reaction mixture for an additional 45 minutes.
-
Cool the reaction mixture and filter off the manganese dioxide precipitate.
-
Acidify the filtrate with concentrated hydrochloric acid to a pH of approximately 1.
-
The resulting white precipitate of 1H-benzimidazole-2-sulfonic acid is collected by filtration, washed with cold water, and dried.
Protocol 2: N-methylation of 1H-benzimidazole-2-sulfonic acid (Hypothetical)
This is a general protocol for the N-methylation of a benzimidazole and may require optimization.[9] The presence of the acidic sulfonic acid group may complicate the reaction, potentially requiring protection or the use of a suitable base to deprotonate both the sulfonic acid and the imidazole N-H.
Materials:
-
1H-benzimidazole-2-sulfonic acid
-
Methyl iodide (CH₃I)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add 1H-benzimidazole-2-sulfonic acid (1.0 eq).
-
Add anhydrous DMF to dissolve or suspend the starting material.
-
Add anhydrous potassium carbonate (a suitable excess, e.g., 2.5 eq, to neutralize both acidic protons).
-
Stir the suspension vigorously for 15-30 minutes at room temperature.
-
Add methyl iodide (1.1 - 1.2 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) and monitor by TLC or LC-MS until the starting material is consumed.
-
Upon completion, the reaction mixture can be quenched with water, and the product can be isolated and purified using appropriate techniques such as crystallization or chromatography. Note: The high polarity of the product may require specialized chromatographic conditions (e.g., reverse-phase chromatography).
Challenges: A potential side reaction is the formation of the 1,3-dimethylbenzimidazolium salt (over-methylation).[9] Careful control of the stoichiometry of the methylating agent is crucial. Additionally, if the starting benzimidazole is unsymmetrical (not the case here, but relevant for derivatives), a mixture of N1 and N3 methylated regioisomers can form.[9]
References
- 1. ias.ac.in [ias.ac.in]
- 2. advancedengineeringscience.com [advancedengineeringscience.com]
- 3. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 1H-BENZIMIDAZOLE-2-SULFONIC ACID Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1-ETHYL-1H-BENZIMIDAZOLE-2-SULFONIC ACID synthesis - chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
preparation of bis(benzimidazol-2-yl)amines using 1-methyl-1H-benzimidazole-2-sulfonic acid
Application Notes & Protocols: Synthesis of Bis(benzimidazol-2-yl)amines
Application Notes
Bis(benzimidazol-2-yl)amines represent a significant class of heterocyclic compounds in medicinal chemistry and drug development. These scaffolds are recognized for their diverse pharmacological activities, making them attractive candidates for therapeutic agent design. The benzimidazole core is isostructural with naturally occurring nucleotides, allowing these compounds to interact with various biological targets.[1]
The applications of bis(benzimidazol-2-yl)amine derivatives are extensive and include:
-
Antiparasitic Agents: Certain derivatives have demonstrated potent antitrichinellosis activity, in some cases surpassing the efficacy of established drugs like albendazole.[2][3]
-
Anticancer Activity: Several bis(benzimidazol-2-yl)amines have been identified as microtubule inhibitors, a mechanism central to the action of many successful anticancer drugs. They have shown cytotoxic effects against various cancer cell lines.[3]
-
Enzyme Inhibition: This scaffold is effective for designing enzyme inhibitors. Notably, derivatives have been developed as dipeptidyl peptidase-4 (DPP-4) inhibitors, which are valuable for the treatment of diabetes.[4]
-
Antimicrobial Properties: The benzimidazole framework is a common feature in compounds with antibacterial and antifungal properties.[5]
The synthesis of these molecules can be achieved through various routes. A robust and efficient method involves the reaction of a benzimidazole-2-sulfonic acid with a 2-aminobenzimidazole derivative. The sulfonic acid group serves as an excellent leaving group, facilitating the formation of the central amine bridge that connects the two benzimidazole rings. The use of 1-methyl-1H-benzimidazole-2-sulfonic acid is a key starting material for generating asymmetrically N-substituted bis(benzimidazol-2-yl)amines.[6]
This document provides a detailed protocol for the synthesis of a representative bis(benzimidazol-2-yl)amine using this compound, including the preparation of the necessary starting materials.
Experimental Workflow
The overall synthetic strategy is a multi-step process that begins with the synthesis of the key precursors, followed by the final condensation reaction to yield the target compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and antitrichinellosis activity of some bis(benzimidazol-2-yl)amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bis(benzimidazol-2-yl)amine-Based DPP-4 Inhibitors Potentially Suitable for Combating Diabetes and Associated Nervous System Alterations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Advances in Therapeutic Applications of Bisbenzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | 5533-38-0 [chemicalbook.com]
Application Notes and Protocols for 1-methyl-1H-benzimidazole-2-sulfonic acid in the Synthesis of Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-methyl-1H-benzimidazole-2-sulfonic acid is a versatile intermediate in the synthesis of various heterocyclic compounds. Its unique structure, featuring a benzimidazole core, a reactive sulfonic acid group, and a methyl-substituted nitrogen, makes it a valuable building block in medicinal chemistry and materials science. The benzimidazole moiety is a well-known pharmacophore present in numerous biologically active compounds, while the sulfonic acid group can act as a leaving group or be transformed into other functional groups, enabling the construction of more complex heterocyclic systems.
This document provides detailed protocols for the synthesis of this compound and its subsequent application in the preparation of N-substituted bis(benzimidazol-2-yl)amines, a class of compounds with recognized biological potential.
Synthesis of this compound
The synthesis of this compound is achieved through a two-step process starting from the commercially available o-phenylenediamine. The first step involves the formation of 1-methyl-1H-benzimidazole-2-thiol, which is then oxidized to the desired sulfonic acid.
Experimental Protocols
Step 1: Synthesis of 1-methyl-1H-benzimidazole-2-thiol
This procedure is adapted from the general synthesis of benzimidazole-2-thiols.
-
Materials:
-
N-methyl-o-phenylenediamine
-
Carbon disulfide (CS₂)
-
Potassium hydroxide (KOH)
-
Ethanol
-
Water
-
Glacial acetic acid
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve potassium hydroxide (0.1 mol) in ethanol (100 mL).
-
To the stirred solution, add carbon disulfide (0.1 mol) dropwise at room temperature.
-
Add N-methyl-o-phenylenediamine (0.08 mol) in portions to the reaction mixture.
-
Add water (15 mL) and heat the mixture to reflux for 3 hours.
-
After reflux, add activated charcoal (1 g) and continue to reflux for an additional 15 minutes.
-
Filter the hot solution to remove the charcoal.
-
To the filtrate, add warm water (100 mL) and then acidify with glacial acetic acid with stirring until precipitation is complete.
-
Cool the mixture in an ice bath to facilitate complete crystallization.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield 1-methyl-1H-benzimidazole-2-thiol.
-
Step 2: Oxidation to this compound
This protocol is based on the oxidation of the corresponding non-methylated thiol.[1]
-
Materials:
-
1-methyl-1H-benzimidazole-2-thiol (from Step 1)
-
Sodium hydroxide (NaOH)
-
Potassium permanganate (KMnO₄)
-
Hydrochloric acid (HCl)
-
Water
-
-
Procedure:
-
In a round-bottom flask, dissolve 1-methyl-1H-benzimidazole-2-thiol (0.05 mol) in water (50 mL) containing sodium hydroxide (0.085 mol, in 17 mL of 50% solution).
-
Heat the solution to boiling.
-
In a separate beaker, prepare a solution of potassium permanganate (0.11 mol) in water (275 mL).
-
Add the potassium permanganate solution in small portions to the boiling solution of the thiol with vigorous stirring.
-
After the addition is complete, continue to reflux the reaction mixture for 45 minutes.
-
Cool the mixture and filter off the manganese dioxide precipitate.
-
Acidify the filtrate with hydrochloric acid to a pH of 1.
-
Collect the resulting precipitate of this compound by filtration, wash with cold water, and dry.
-
Data Presentation: Synthesis of this compound
| Step | Product | Starting Material | Reaction Time (hours) | Yield (%) | Melting Point (°C) |
| 1 | 1-methyl-1H-benzimidazole-2-thiol | N-methyl-o-phenylenediamine | 3.5 | 85-90 | 193-197 |
| 2 | This compound | 1-methyl-1H-benzimidazole-2-thiol | 1.5 | 70-75 | 341 |
Visualization of Synthesis Workflow
References
Derivatization of 1-methyl-1H-benzimidazole-2-sulfonic Acid for Biological Screening: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzimidazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. The benzimidazole scaffold is a key structural motif in a variety of clinically used drugs. The derivatization of the benzimidazole core, specifically through the introduction of a sulfonamide linkage at the 2-position, has been shown to yield compounds with a broad spectrum of biological activities, including antimicrobial and anticancer properties.[1][2] This document provides detailed application notes and experimental protocols for the derivatization of 1-methyl-1H-benzimidazole-2-sulfonic acid and the subsequent biological screening of its sulfonamide derivatives.
Synthetic Strategy: From Sulfonic Acid to Bioactive Sulfonamides
The primary strategy for the derivatization of this compound involves a two-step process. First, the sulfonic acid is converted into a more reactive sulfonyl chloride intermediate. This intermediate is then reacted with a library of primary or secondary amines to generate a diverse set of sulfonamide derivatives.
Figure 1: General workflow for the derivatization and screening of this compound.
Experimental Protocols
Protocol 1: Synthesis of 1-methyl-1H-benzimidazole-2-sulfonyl chloride
This protocol describes a general method for the conversion of this compound to its corresponding sulfonyl chloride using thionyl chloride.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Anhydrous dichloromethane (DCM) or toluene
-
Rotary evaporator
-
Schlenk line or nitrogen/argon atmosphere setup
Procedure:
-
To a dried flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq).
-
Add anhydrous dichloromethane (or toluene) to suspend the sulfonic acid.
-
Slowly add thionyl chloride (2.0-3.0 eq) to the suspension at 0 °C (ice bath).
-
Add a catalytic amount of DMF (1-2 drops).
-
Allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, monitoring the reaction progress by TLC (if applicable, by converting a small aliquot to a sulfonamide with a known amine).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. It is crucial to use a trap containing a sodium hydroxide solution to neutralize the toxic vapors.
-
The resulting crude 1-methyl-1H-benzimidazole-2-sulfonyl chloride is typically used in the next step without further purification.
Note: Oxalyl chloride can be used as an alternative to thionyl chloride. The reaction is typically performed in an inert solvent like dichloromethane at room temperature.
Protocol 2: General Procedure for the Synthesis of 1-methyl-1H-benzimidazole-2-sulfonamide Derivatives
This protocol outlines the reaction of the in-situ generated 1-methyl-1H-benzimidazole-2-sulfonyl chloride with various primary and secondary amines.
Materials:
-
Crude 1-methyl-1H-benzimidazole-2-sulfonyl chloride
-
A library of primary and secondary amines
-
Triethylamine (Et₃N) or pyridine as a base
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the crude 1-methyl-1H-benzimidazole-2-sulfonyl chloride (1.0 eq) in anhydrous DCM or THF under an inert atmosphere.
-
Cool the solution to 0 °C.
-
In a separate flask, dissolve the desired primary or secondary amine (1.1 eq) and triethylamine (1.5 eq) in the same anhydrous solvent.
-
Add the amine solution dropwise to the sulfonyl chloride solution at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 4-12 hours. Monitor the reaction by TLC.
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexane or dichloromethane/methanol).
-
Characterize the purified sulfonamide derivatives using spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).
Biological Screening Protocols
Protocol 3: Antimicrobial Activity Screening (Broth Microdilution Assay)
This protocol is for determining the Minimum Inhibitory Concentration (MIC) of the synthesized sulfonamide derivatives against various bacterial strains.
Materials:
-
Synthesized sulfonamide derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Preparation of Bacterial Inoculum: Culture the bacterial strains in MHB overnight at 37°C. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Compound Dilutions: Dissolve the synthesized compounds in DMSO to a stock concentration of 10 mg/mL. Perform serial two-fold dilutions in MHB in a 96-well plate to obtain a range of concentrations.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria in MHB without any compound) and a negative control (MHB only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Protocol 4: Anticancer Activity Screening (MTT Assay)
This protocol is for assessing the cytotoxicity of the synthesized sulfonamide derivatives against cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized sulfonamide derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized compounds in the cell culture medium and add them to the wells. Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.
Data Presentation: Biological Activity of Representative Benzimidazole Sulfonamides
The following tables summarize the biological activity of some representative benzimidazole sulfonamide derivatives from the literature. While not direct derivatives of this compound, they highlight the potential of this chemical class.
Table 1: Anticancer Activity of Representative Benzimidazole Sulfonamide Derivatives
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 12e | V600EBRAF | 0.62 | [3] |
| 12i | V600EBRAF | 0.53 | [3] |
| 12l | V600EBRAF | 0.49 | [3] |
| 8a | HeLa | 10.9 | [4] |
| 8b | MDA-MB-231 | 4.62 | [4] |
| C1 | MCF-7 | < 50 µg/mL | [5] |
| D1 | A549 | < 50 µg/mL | [5] |
Table 2: Antimicrobial Activity of Representative Benzimidazole Sulfonamide Derivatives
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| 72 | Gram-positive & Gram-negative | 100-500 | [1] |
| 73 | Candida albicans | 32-64 | [2] |
| 13f-h | MRSA & MRSE | 0.39-1.56 | [6] |
| Compound with p-nitrophenyl methyl ether | Gram-positive & Gram-negative | 100-500 | [1] |
Signaling Pathway Visualizations
The anticancer activity of certain benzimidazole derivatives has been linked to the inhibition of specific signaling pathways crucial for cancer cell proliferation and survival.
MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is a key signaling cascade that regulates cell growth, proliferation, and differentiation. Some benzimidazole derivatives have been shown to inhibit components of this pathway, such as the V600E mutant of BRAF kinase.[3]
Figure 2: Inhibition of the MAPK/ERK signaling pathway by benzimidazole sulfonamide derivatives.
Bcl-2 Family and Apoptosis Pathway
The Bcl-2 family of proteins are critical regulators of apoptosis (programmed cell death). Some benzimidazole derivatives have been identified as inhibitors of anti-apoptotic Bcl-2 proteins, thereby promoting cancer cell death.[5]
Figure 3: Induction of apoptosis through inhibition of Bcl-2 proteins by benzimidazole sulfonamide derivatives.
References
- 1. scispace.com [scispace.com]
- 2. Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Scale-Up Synthesis of 1-Methyl-1H-benzimidazole-2-sulfonic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the scale-up synthesis of 1-methyl-1H-benzimidazole-2-sulfonic acid, a key intermediate in pharmaceutical development. The described methodology is based on an improved, safe, and scalable oxidation of 1-methyl-1H-benzimidazole-2-thiol using aqueous sodium percarbonate.
Introduction
This compound is a crucial building block in the synthesis of various biologically active compounds. The development of a robust and scalable synthetic route is essential for ensuring a consistent and economical supply for research and development activities. The protocol outlined below avoids harsh reagents like potassium permanganate, which can pose challenges in waste management due to the formation of manganese dioxide byproducts, and large quantities of hydrogen peroxide, which require stringent safety precautions.[1] The use of sodium percarbonate offers a safer and more environmentally friendly alternative for large-scale production.[1][2]
Overall Synthetic Strategy
The proposed synthesis is a two-step process commencing from the commercially available N-methyl-o-phenylenediamine. The initial step involves the formation of the benzimidazolethione ring system, followed by the key oxidation of the thiol group to the desired sulfonic acid.
Caption: Overall synthetic workflow.
Experimental Protocols
Protocol 1: Synthesis of 1-Methyl-1H-benzimidazole-2-thiol
This protocol describes the synthesis of the thiol precursor.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity (kg) | Moles |
| N-Methyl-o-phenylenediamine | 122.17 | 10.0 | 81.86 |
| Carbon Disulfide | 76.14 | 7.0 | 91.94 |
| Sodium Hydroxide | 40.00 | 3.6 | 90.00 |
| Ethanol | 46.07 | 50 L | - |
| Water | 18.02 | As needed | - |
| Hydrochloric Acid (conc.) | 36.46 | As needed | - |
Procedure:
-
To a suitable reaction vessel equipped with a mechanical stirrer, reflux condenser, and temperature probe, add ethanol (50 L) and sodium hydroxide (3.6 kg, 90.00 mol).
-
Stir the mixture until the sodium hydroxide is completely dissolved.
-
Add N-methyl-o-phenylenediamine (10.0 kg, 81.86 mol) to the solution.
-
Cool the mixture to 10-15 °C using a cooling bath.
-
Slowly add carbon disulfide (7.0 kg, 91.94 mol) to the reaction mixture, maintaining the temperature below 25 °C.
-
After the addition is complete, heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Concentrate the reaction mixture under reduced pressure to remove the majority of the ethanol.
-
Add water (50 L) to the residue and stir to dissolve the sodium salt of the product.
-
Filter the solution to remove any insoluble impurities.
-
Slowly add concentrated hydrochloric acid to the filtrate with vigorous stirring to precipitate the product. Adjust the pH to approximately 5-6.
-
Filter the precipitated solid, wash thoroughly with water until the washings are neutral, and dry the product under vacuum at 60-70 °C.
Expected Yield: 11.5 - 12.5 kg (85-95%) Purity (by HPLC): >98%
Protocol 2: Scale-Up Synthesis of this compound
This protocol details the oxidation of the thiol to the sulfonic acid.
Caption: Experimental workflow for the oxidation step.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity (kg) | Moles |
| 1-Methyl-1H-benzimidazole-2-thiol | 164.23 | 10.0 | 60.89 |
| Sodium Carbonate | 105.99 | 6.5 | 61.33 |
| Sodium Percarbonate | 157.01 | 30.0 | 191.07 |
| Water | 18.02 | 200 L | - |
| Hydrochloric Acid (conc.) | 36.46 | As needed | - |
| Activated Carbon (optional) | 12.01 | 0.5 - 1.0 | - |
Procedure:
-
In a large, jacketed glass-lined reactor, suspend 1-Methyl-1H-benzimidazole-2-thiol (10.0 kg, 60.89 mol) in water (100 L).
-
Add sodium carbonate (6.5 kg, 61.33 mol) and stir until the thiol is completely dissolved.
-
In a separate vessel, dissolve sodium percarbonate (30.0 kg, 191.07 mol) in water (100 L).
-
Slowly add the sodium percarbonate solution to the reaction mixture over a period of 2-3 hours. The reaction is exothermic; maintain the internal temperature between 30-40 °C using a cooling system.
-
After the addition is complete, continue stirring at 35-40 °C for an additional 4-6 hours, or until the reaction is deemed complete by HPLC analysis (disappearance of the starting material).
-
Cool the reaction mixture to 10-15 °C.
-
(Optional Decolorization) Add activated carbon (0.5 - 1.0 kg) and stir for 1 hour at room temperature. Filter through a pad of celite to remove the carbon.
-
Slowly and carefully add concentrated hydrochloric acid to the clear filtrate to precipitate the product. Adjust the final pH to 1-2.
-
Stir the resulting slurry for 1-2 hours in the cold.
-
Isolate the product by filtration.
-
Wash the filter cake with cold water (2 x 20 L) to remove any inorganic salts.
-
Dry the product in a vacuum oven at 80-90 °C to a constant weight.
Expected Yield: 11.0 - 12.2 kg (85-95%) Purity (by HPLC): >99%
Data Summary
| Parameter | Protocol 1: Thiol Synthesis | Protocol 2: Sulfonic Acid Synthesis |
| Starting Material | N-Methyl-o-phenylenediamine | 1-Methyl-1H-benzimidazole-2-thiol |
| Key Reagents | Carbon Disulfide, NaOH | Sodium Percarbonate, Na2CO3 |
| Solvent | Ethanol, Water | Water |
| Reaction Temperature | Reflux (Ethanol) | 30-40 °C |
| Reaction Time | 4-6 hours | 6-9 hours |
| Typical Yield | 85-95% | 85-95% |
| Purity of Crude Product | >98% | >99% |
Safety Information
-
N-Methyl-o-phenylenediamine: Toxic and a suspected mutagen. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.
-
Carbon Disulfide: Highly flammable and toxic. All operations should be conducted in a well-ventilated fume hood, away from ignition sources.
-
Sodium Percarbonate: An oxidizing agent. Avoid contact with combustible materials.
-
Hydrochloric Acid: Corrosive. Handle with care and appropriate PPE.
The exothermic nature of the oxidation reaction requires careful monitoring and control of the temperature to prevent runaway reactions.[1]
Conclusion
The described protocol provides a detailed and scalable method for the synthesis of this compound. The use of sodium percarbonate as the oxidizing agent presents a safer and more environmentally benign alternative to traditional oxidation methods, making it suitable for industrial-scale production. The high yields and purity of the final product make this a robust and reliable synthetic route for researchers and professionals in the field of drug development.
References
Application Notes and Protocols: 1-methyl-1H-benzimidazole-2-sulfonic acid as a Building Block for Novel Materials
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-methyl-1H-benzimidazole-2-sulfonic acid is a heterocyclic organic compound featuring a stable benzimidazole core and a reactive sulfonic acid group.[1][2] This unique combination of functionalities makes it a promising, yet underexplored, building block for the synthesis of novel functional polymers and materials. The benzimidazole moiety is known to impart high thermal and chemical stability, while the sulfonic acid group can provide properties such as proton conductivity, hydrophilicity, and sites for ionic interactions.[3] These application notes explore the potential of this molecule in materials science, particularly for proton exchange membranes, and touch upon its relevance in the context of drug development due to the prevalence of the benzimidazole scaffold in medicinal chemistry.[4]
Physicochemical Properties
This compound is a solid at room temperature with a high melting point, indicative of its thermal stability.[1] Its key properties are summarized below.
| Property | Value | Reference |
| CAS Number | 5533-38-0 | [1][2] |
| Molecular Formula | C₈H₈N₂O₃S | [1][2] |
| Molecular Weight | 212.23 g/mol | [2] |
| Melting Point | 341 °C | [1] |
| Density | 1.55 g/cm³ | [1] |
| Appearance | Solid | - |
Potential Applications and Performance Benchmarks
The primary envisioned application for polymers derived from this building block is in the field of electrochemical devices, specifically as proton exchange membranes (PEMs) for high-temperature fuel cells.[5] The sulfonic acid group provides proton-conducting sites, and the benzimidazole backbone offers superior thermal stability compared to conventional polymer membranes.[3][6]
While specific data for polymers synthesized directly from this compound is not available, we can establish performance benchmarks from well-characterized sulfonated polybenzimidazole (sPBI) systems.
| Parameter | Benchmark Value | Material System | Reference |
| Proton Conductivity | >10 mS/cm at >100 °C | sPBI-OO | [6] |
| Ion Exchange Capacity (IEC) | ~4.2 meq/g | sPBI-OO | [6] |
| Water Uptake | ~16% | sPBI-SF | [7] |
| Glass Transition Temp. (Tg) | 222 - 269 °C | sPBI-SF | [7] |
| Decomposition Temp. (TGA) | > 440 °C | sPBI-SF | [7] |
Experimental Protocols
The following are proposed protocols for the synthesis and characterization of novel materials using this compound as a monomer. These are generalized procedures based on established methods for similar polymer systems.[3][7]
Protocol 1: Proposed Synthesis of a Novel Polybenzimidazole Sulfonic Acid via Polycondensation
This protocol describes a hypothetical high-temperature polycondensation reaction to form a polymer. The reaction of the sulfonic acid monomer with a dicarboxylic acid in a high-boiling solvent with a condensing agent is a standard method for producing polybenzimidazoles.[3]
Materials:
-
This compound
-
Terephthalic acid (or other aromatic dicarboxylic acid)
-
Poly(phosphoric acid) (PPA)
-
N,N-Dimethylacetamide (DMAc)
-
Methanol
-
Deionized water
Procedure:
-
In a three-neck flask equipped with a mechanical stirrer and a nitrogen inlet, add equimolar amounts of this compound and terephthalic acid.
-
Add poly(phosphoric acid) (PPA) as both the solvent and condensing agent.
-
Heat the mixture under a slow nitrogen stream to 180-200 °C.
-
Maintain the temperature and stirring for 12-24 hours until a significant increase in viscosity is observed.
-
Allow the reaction mixture to cool to approximately 80-100 °C.
-
Slowly pour the viscous polymer solution into a large volume of vigorously stirred deionized water to precipitate the polymer.
-
Break up the resulting solid/fibrous material and wash it repeatedly with boiling deionized water to remove residual PPA.
-
Neutralize the polymer by stirring in a dilute sodium bicarbonate solution, followed by washing with deionized water until the pH is neutral.
-
Dry the polymer in a vacuum oven at 80-100 °C for 24 hours.
-
The resulting sulfonated polymer can then be dissolved in a solvent like DMAc to cast membranes.
Protocol 2: Physicochemical and Functional Characterization
This protocol outlines the key analytical techniques to characterize the synthesized polymer.
1. Structural Confirmation (FTIR & NMR):
-
FTIR Spectroscopy: Record the IR spectrum of the dried polymer sample. Look for characteristic peaks corresponding to the sulfonic acid group (S=O stretching at ~1218 cm⁻¹) and the benzimidazole ring structure.[8]
-
¹H-NMR Spectroscopy: Dissolve the polymer in a suitable deuterated solvent (e.g., DMSO-d₆). The spectrum should confirm the presence of aromatic protons from the benzimidazole and terephthalate units and the methyl group protons.[7]
2. Thermal Stability (TGA):
-
Perform thermogravimetric analysis (TGA) under a nitrogen atmosphere.
-
Heat the sample from room temperature to ~800 °C at a rate of 10 °C/min.
-
Determine the onset decomposition temperature to assess thermal stability.[7]
3. Ion Exchange Capacity (IEC):
-
Immerse a known weight of the dried polymer membrane in a 1 M HCl solution for 24 hours to ensure full protonation.
-
Rinse thoroughly with deionized water to remove excess acid.
-
Immerse the protonated membrane in a known volume of 1 M NaCl solution for 24 hours to exchange H⁺ ions for Na⁺ ions.
-
Titrate the resulting solution (containing the released H⁺ ions) with a standardized NaOH solution.
-
Calculate IEC in meq/g using the formula: IEC = (V_NaOH * M_NaOH) / W_dry, where V_NaOH and M_NaOH are the volume and molarity of the NaOH solution, and W_dry is the initial dry weight of the membrane.
4. Proton Conductivity Measurement:
-
Cut a rectangular strip from the cast membrane.
-
Measure the conductivity using a four-probe setup with AC impedance spectroscopy.
-
Perform measurements over a range of temperatures and humidity levels to evaluate its performance under potential operating conditions.[6]
Relevance to Drug Development
While the primary application discussed is in materials science, the core structure of this compound holds relevance for drug development professionals. The benzimidazole ring is a key pharmacophore found in numerous FDA-approved drugs, exhibiting a wide range of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[4][9]
The sulfonic acid group significantly increases the water solubility of the molecule, a desirable trait for drug candidates. Furthermore, the related compound 1H-Benzimidazole-2-sulfonic acid has been identified as an inhibitor of glutamate racemase (GR), an enzyme essential for bacterial cell wall synthesis, making it a potential candidate for antibacterial drug development.[10] This suggests that this compound and its simple derivatives could be screened for similar inhibitory activities.
Polymers synthesized from this monomer could also be explored as biomaterials. Sulfonated biomaterials are used in drug delivery, tissue engineering, and as coatings for medical devices due to their biocompatibility and ability to interact with biological molecules.[11]
References
- 1. This compound | 5533-38-0-Molbase [molbase.com]
- 2. scbt.com [scbt.com]
- 3. Aliphatic Polybenzimidazoles: Synthesis, Characterization and High-Temperature Shape-Memory Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. lup.lub.lu.se [lup.lub.lu.se]
- 6. researchgate.net [researchgate.net]
- 7. worldscientific.com [worldscientific.com]
- 8. Synthesis of homo- and copolymer containing sulfonic acid via atom transfer radical polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 1H-BENZIMIDAZOLE-2-SULFONIC ACID | 40828-54-4 [chemicalbook.com]
- 11. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Methyl-1H-benzimidazole-2-sulfonic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-methyl-1H-benzimidazole-2-sulfonic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A common approach involves a multi-step synthesis. First, 2-mercaptobenzimidazole is N-methylated to form 1-methyl-2-mercaptobenzimidazole. This intermediate is then oxidized to yield the final product, this compound. Another potential route involves the direct sulfonation of 1-methyl-1H-benzimidazole, though this can sometimes lead to issues with regioselectivity and require harsher conditions.
Q2: What are the critical parameters to control during the synthesis?
A2: Key parameters include reaction temperature, the purity of starting materials, and the use of anhydrous solvents, especially during the N-methylation step to prevent side reactions. During the oxidation step, controlling the addition rate of the oxidizing agent and maintaining the appropriate temperature are crucial to avoid over-oxidation or decomposition of the product.
Q3: How can I purify the final product?
A3: Purification of this compound can often be achieved by recrystallization from a suitable solvent system, such as water or an alcohol-water mixture. Due to its acidic nature, the product's solubility is pH-dependent. Adjusting the pH of the solution can facilitate precipitation and purification. If the product is discolored, treatment with activated charcoal during recrystallization can be effective.[1]
Q4: What are the main safety precautions to consider?
A4: Standard laboratory safety practices should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. The synthesis should be performed in a well-ventilated fume hood. Some of the reagents, such as methylating agents, can be toxic and should be handled with care. The oxidation step may be exothermic and should be carefully monitored. Always refer to the Material Safety Data Sheet (MSDS) for each reagent used.
Troubleshooting Guides
Problem 1: Low or No Yield of 1-methyl-2-mercaptobenzimidazole (Intermediate)
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Incomplete Deprotonation | Ensure a slight excess of a suitable base (e.g., sodium hydroxide, potassium carbonate) is used to fully deprotonate the thiol group of 2-mercaptobenzimidazole, facilitating methylation. |
| Inactive Methylating Agent | Use a fresh or properly stored methylating agent (e.g., dimethyl sulfate, methyl iodide). Ensure it has not been exposed to moisture. |
| Suboptimal Reaction Temperature | The reaction temperature should be carefully controlled. For many methylation reactions, starting at a lower temperature (e.g., 0 °C) and gradually warming to room temperature or slightly above is optimal. |
| Presence of Water | The reaction should be carried out under anhydrous conditions, as water can react with the methylating agent and reduce its effectiveness. Use dry solvents and glassware. |
Problem 2: Low Yield or Impure this compound (Final Product)
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Incomplete Oxidation | Ensure a sufficient molar equivalent of the oxidizing agent (e.g., hydrogen peroxide, potassium permanganate) is used. Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Over-oxidation/Degradation | Control the temperature during the addition of the oxidizing agent, as the reaction can be exothermic. Over-oxidation can lead to ring opening or other side products. Perform the reaction at a controlled, often cool, temperature. |
| Improper pH during Workup | The sulfonic acid product is often isolated by acidification of the reaction mixture. Ensure the pH is lowered sufficiently (typically to pH 1-2) to precipitate the product. |
| Loss of Product during Purification | This compound has some solubility in water. When washing the crude product, use ice-cold water to minimize losses. |
Problem 3: Presence of Unreacted Starting Material or Intermediates in the Final Product
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Insufficient Reaction Time | Monitor the reaction by TLC to ensure it has gone to completion before proceeding with the workup. |
| Inadequate Mixing | Ensure efficient stirring throughout the reaction, especially in heterogeneous mixtures, to promote contact between reactants. |
| Suboptimal Reaction Conditions | Re-evaluate the reaction temperature and concentration of reactants. A slight excess of one reagent may be necessary to drive the reaction to completion. |
Experimental Protocols
Protocol 1: Synthesis of 1-methyl-2-mercaptobenzimidazole
-
In a round-bottom flask, dissolve 2-mercaptobenzimidazole in a suitable solvent such as ethanol or methanol.
-
Add a slight molar excess of a base (e.g., sodium hydroxide) and stir until the starting material is fully dissolved.
-
Cool the mixture in an ice bath.
-
Slowly add one molar equivalent of a methylating agent (e.g., dimethyl sulfate).
-
Allow the reaction to stir at room temperature for several hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization.
Protocol 2: Synthesis of this compound
-
Suspend 1-methyl-2-mercaptobenzimidazole in an aqueous solution.
-
Cool the suspension in an ice bath.
-
Slowly add a solution of an oxidizing agent (e.g., a calculated excess of 30% hydrogen peroxide) dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to stir at room temperature until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture with a mineral acid (e.g., HCl) to a pH of 1-2 to precipitate the product.
-
Collect the precipitate by filtration, wash with a small amount of ice-cold water, and dry under vacuum.
-
Further purify the product by recrystallization if necessary.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for synthesis optimization.
References
Technical Support Center: Optimizing Reaction Conditions for 1-methyl-1H-benzimidazole-2-sulfonic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 1-methyl-1H-benzimidazole-2-sulfonic acid.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.
Route A: Sulfonation of 1-methyl-1H-benzimidazole
Question 1: My sulfonation reaction of 1-methyl-1H-benzimidazole is resulting in a low yield or no product at all. What are the possible reasons and how can I improve the yield?
Answer: Low yields in the sulfonation of 1-methyl-1H-benzimidazole can stem from several factors. A systematic approach to troubleshooting is often the most effective. Common causes include:
-
Suboptimal Reaction Conditions: Temperature and reaction time are critical. Ensure your reaction is running at the optimal temperature and for the recommended duration.[1] Small-scale trial reactions can help determine the ideal parameters.
-
Purity of Reagents and Solvents: Impurities in the starting material or solvent can interfere with the reaction, leading to side products or incomplete conversion. Always use reagents and solvents of appropriate purity and ensure solvents are dry when necessary.
-
Ineffective Sulfonating Agent: The choice and concentration of the sulfonating agent are crucial. Fuming sulfuric acid (oleum) or chlorosulfonic acid are commonly used. The concentration of SO₃ in oleum should be optimized.
-
Product Decomposition: The desired product may be unstable under the reaction or workup conditions. Monitor your reaction to check for product degradation over time.[2]
Question 2: My reaction is producing a mixture of mono- and di-sulfonated products. How can I improve selectivity for monosulfonation?
Answer: Polysulfonation can occur under forcing conditions. To enhance monosulfonation selectivity:
-
Milder Conditions: Employ less aggressive sulfonating agents and lower reaction temperatures.[3]
-
Reaction Time: Monitor the reaction progress (e.g., by HPLC) and stop it once the desired amount of monosulfonated product has formed, before significant disulfonation begins.[3]
-
Stoichiometry: Use a stoichiometric amount or only a slight excess of the sulfonating agent relative to the 1-methyl-1H-benzimidazole.[3]
Route B: Methylation of 1H-benzimidazole-2-sulfonic acid
Question 3: I am attempting to methylate 1H-benzimidazole-2-sulfonic acid, but the reaction is not proceeding. What could be the issue?
Answer: The direct methylation of 1H-benzimidazole-2-sulfonic acid can be challenging due to the presence of the acidic sulfonic acid group, which can interfere with the basic conditions typically required for N-methylation.
-
Incompatible Base: The base used for deprotonation of the benzimidazole nitrogen may preferentially react with the sulfonic acid group.
-
Poor Solubility: The sulfonic acid may have poor solubility in common aprotic solvents used for methylation.
Troubleshooting Strategies:
-
Protection of the Sulfonic Acid Group: Consider converting the sulfonic acid to a sulfonate ester before methylation. This will mask the acidic proton and improve solubility in organic solvents. The ester can then be hydrolyzed back to the sulfonic acid after methylation.
-
Alternative Methylating Agents: Explore the use of methylating agents that do not require strongly basic conditions.
Question 4: My methylation reaction is producing a mixture of N1 and N3 methylated isomers. How can I improve regioselectivity?
Answer: Achieving high regioselectivity is a common challenge in the N-methylation of unsymmetrically substituted benzimidazoles.[4] The formation of two regioisomers is due to the tautomeric nature of the benzimidazole ring.[4]
-
Steric Hindrance: Bulky substituents on the benzimidazole ring can sterically hinder one of the nitrogen atoms, favoring methylation at the less hindered position.[4]
-
Electronic Effects: The electronic nature of the substituents on the benzimidazole ring can influence the nucleophilicity of the nitrogen atoms.[4]
-
Reaction Conditions: The choice of base, solvent, and temperature can influence the regioselectivity of the methylation.[4]
Frequently Asked Questions (FAQs)
Q1: What are the key safety precautions I should take when handling sulfonating agents like fuming sulfuric acid or chlorosulfonic acid?
A1: These are highly corrosive and reactive chemicals. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a face shield, acid-resistant gloves, and a lab coat. Add reagents slowly and control the reaction temperature, as these reactions can be highly exothermic.
Q2: How should I store this compound to ensure its stability?
A2: As a sulfonic acid, the compound is likely to be hygroscopic. It should be stored in a tightly sealed container in a cool, dry place, protected from moisture.
Q3: I'm struggling to isolate my aryl sulfonic acid. It's highly soluble in water, making extraction difficult. What are the best purification strategies?
A3: The high polarity and water solubility of sulfonic acids make them challenging to purify using standard organic chemistry techniques.[3] Here are several effective methods:
-
Salting Out: The solubility of the sulfonic acid salt in water can often be decreased by adding a large amount of an inorganic salt, such as sodium chloride.[3] This "salting out" effect can cause the sodium sulfonate to precipitate from the aqueous solution.[3]
-
Crystallization/Precipitation: It may be possible to crystallize the sulfonic acid or its salt from a suitable solvent system.
-
Ion-Exchange Chromatography: This is a powerful technique for purifying ionic compounds like sulfonic acids.
Data Presentation
Table 1: Influence of Reaction Conditions on Sulfonation of Aromatic Compounds
| Parameter | Condition | Expected Outcome | Potential Issues |
| Temperature | Low (e.g., 0-25 °C) | Favors kinetic product, may be slower | Incomplete reaction |
| High (e.g., >100 °C) | Favors thermodynamic product, faster reaction | Increased side reactions (polysulfonation, decomposition)[1] | |
| Reaction Time | Short | May lead to incomplete conversion | - |
| Long | Can lead to the formation of by-products | Product degradation | |
| Sulfonating Agent | Milder (e.g., SO₃-pyridine) | Higher selectivity for monosulfonation | May require longer reaction times or higher temperatures |
| Harsher (e.g., Oleum) | Faster reaction, can overcome low reactivity | Lower selectivity, increased risk of side reactions |
Table 2: Common Conditions for N-methylation of Benzimidazoles
| Methylating Agent | Base | Solvent | Temperature | Typical Yields |
| Methyl iodide | K₂CO₃ | DMF | Room Temp - 60 °C | Moderate to Good |
| Dimethyl sulfate | NaH | THF | 0 °C to Room Temp | Good to Excellent |
| Methyl iodide | Cs₂CO₃ | Acetonitrile | Room Temp | Good to Excellent |
Experimental Protocols
Protocol 1: Synthesis of 1H-benzimidazole-2-sulfonic acid from 1H-benzimidazole-2-thiol
This protocol is adapted from a similar synthesis and may require optimization.[5]
-
Dissolution: In a round-bottom flask, dissolve 1H-benzimidazole-2-thiol (1.0 eq) in an aqueous solution of sodium hydroxide (2.5 eq).
-
Oxidation: While stirring vigorously, slowly add a solution of potassium permanganate (4.4 eq) in water. The reaction is exothermic; maintain the temperature below 40 °C using an ice bath.
-
Reaction Monitoring: Stir the reaction mixture at room temperature until the purple color of the permanganate has disappeared and a brown precipitate of manganese dioxide has formed. Monitor the reaction progress by TLC.
-
Work-up: Filter the reaction mixture to remove the manganese dioxide.
-
Acidification: Cool the filtrate in an ice bath and carefully acidify with concentrated hydrochloric acid to a pH of approximately 1.
-
Isolation: The product, 1H-benzimidazole-2-sulfonic acid, will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
Protocol 2: General Procedure for N-methylation of a Benzimidazole using Methyl Iodide
This protocol is a general guideline and may require optimization for specific substrates.[4]
-
Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the benzimidazole substrate (1.0 eq) and a dry, aprotic solvent such as DMF or acetonitrile.
-
Base Addition: Add a suitable base, such as potassium carbonate (1.5 - 2.0 eq).
-
Methylating Agent Addition: Stir the suspension at room temperature and add methyl iodide (1.1 - 1.5 eq) dropwise.
-
Reaction: Stir the reaction mixture at room temperature or heat gently (e.g., 50-60 °C) until the starting material is consumed, as monitored by TLC.
-
Work-up: Cool the reaction mixture to room temperature and pour it into water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Mandatory Visualization
Caption: Troubleshooting workflow for low yield in sulfonation.
Caption: Plausible synthetic route via oxidation and methylation.
References
Technical Support Center: Purification of 1-methyl-1H-benzimidazole-2-sulfonic acid
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the purification of 1-methyl-1H-benzimidazole-2-sulfonic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The primary purification techniques for this compound, an aryl sulfonic acid, are recrystallization and ion-exchange chromatography.[1] The choice between these methods depends on the nature and quantity of impurities, as well as the desired final purity of the compound. For many benzimidazole derivatives, a simple washing and recrystallization procedure can be effective.[2]
Q2: What are the likely impurities in a crude sample of this compound?
A2: Impurities can arise from starting materials, side reactions, or degradation. Potential impurities include:
-
Unreacted starting materials: Such as N-methyl-o-phenylenediamine or reagents used for sulfonation.
-
Over-methylated byproducts: Formation of 1,3-dimethylbenzimidazolium salts can occur, especially with an excess of the methylating agent.[3]
-
Positional isomers: If the sulfonic acid group is introduced via sulfonation of 1-methylbenzimidazole, isomeric byproducts may form.
-
Inorganic salts: Salts like sodium chloride or sodium sulfate may be present from the workup of the reaction.[1]
-
Colorimetric impurities: Often, crude benzimidazole products can be discolored, requiring treatment with activated carbon.[2]
Q3: What safety precautions should be taken when handling this compound?
A3: this compound should be handled with care. It may cause eye and skin irritation, and its toxicological properties have not been fully investigated.[4] Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.
Troubleshooting Guides
Recrystallization
Problem 1: Poor crystal yield or no crystallization.
| Possible Cause | Troubleshooting Steps |
| Inappropriate solvent system. | The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Due to the zwitterionic nature of the compound, highly polar solvents like water or short-chain alcohols, or mixtures thereof, are often a good starting point. Experiment with different solvent systems on a small scale. |
| Solution is too dilute. | Concentrate the solution by carefully evaporating some of the solvent. |
| Presence of impurities inhibiting crystallization. | Try adding a small seed crystal of the pure compound to induce crystallization. If no seed crystal is available, scratching the inside of the flask with a glass rod at the liquid-air interface can sometimes initiate nucleation. If impurities are suspected to be the issue, consider a preliminary purification step like activated carbon treatment or a column chromatography. |
Problem 2: Oily precipitate instead of crystals.
| Possible Cause | Troubleshooting Steps |
| Solution is supersaturated. | Re-heat the solution until the oil redissolves, then allow it to cool more slowly. Using a solvent mixture and slowly adding a less polar solvent (an anti-solvent) in which the compound is insoluble can sometimes promote crystallization over oiling out. |
| Melting point of the compound is lower than the boiling point of the solvent. | Choose a lower-boiling point solvent or a solvent mixture that allows for crystallization at a lower temperature. |
Problem 3: Crystals are colored.
| Possible Cause | Troubleshooting Steps |
| Presence of colored impurities. | Before crystallization, dissolve the crude product in a suitable solvent and treat the solution with activated carbon. Heat the mixture for a short period, then filter the hot solution to remove the carbon before allowing it to cool and crystallize.[2] |
Ion-Exchange Chromatography
Problem 1: The compound does not bind to the ion-exchange resin.
| Possible Cause | Troubleshooting Steps |
| Incorrect type of resin. | This compound is an acid. For purification in its anionic sulfonate form, an anion-exchange resin should be used. If purifying in a protonated, cationic form (less common for this compound), a cation-exchange resin would be appropriate. |
| Incorrect pH of the mobile phase. | The pH of the buffer solution must be in a range where the compound is charged and can bind to the resin. For anion-exchange, the pH should be above the pKa of the sulfonic acid group to ensure it is deprotonated (anionic). |
| Ionic strength of the loading buffer is too high. | High salt concentrations can compete with the compound for binding sites on the resin. Use a low ionic strength buffer for loading the sample onto the column. |
Problem 2: The compound elutes too early or too late.
| Possible Cause | Troubleshooting Steps |
| Inappropriate elution gradient. | If the compound elutes too early, the salt gradient may be too steep. If it elutes too late or not at all, the final salt concentration may be too low. Optimize the salt gradient (e.g., a shallower gradient or a higher final salt concentration). |
| pH of the elution buffer is not optimal. | Changing the pH of the elution buffer can alter the charge of the compound and facilitate its release from the resin. |
Experimental Protocols
Recrystallization Protocol (General Procedure)
-
Solvent Selection: Test the solubility of a small amount of crude this compound in various polar solvents (e.g., water, ethanol, methanol, isopropanol) and solvent mixtures at room temperature and at their boiling points. The ideal solvent will show low solubility at room temperature and high solubility at elevated temperatures.
-
Dissolution: In a flask, add the chosen solvent to the crude product and heat the mixture to boiling with stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon (approximately 1-2% by weight of the solute) and swirl the flask. Gently heat the mixture again for 5-10 minutes.
-
Hot Filtration: If activated carbon was used, or if there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper to remove the solid particles.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and then dry them in a vacuum oven.
Quantitative Data (Illustrative)
| Purification Method | Starting Purity (Typical) | Final Purity (Expected) | Yield (Expected) |
| Recrystallization | 85-95% | >98% | 70-90% |
| Ion-Exchange Chromatography | 80-95% | >99% | 60-85% |
Note: These values are illustrative and can vary significantly based on the initial purity of the crude product and the optimization of the purification protocol.
Visualizations
DOT Script for Recrystallization Workflow
Caption: Workflow for the purification of this compound by recrystallization.
DOT Script for Ion-Exchange Chromatography Workflow
Caption: General workflow for purification using anion-exchange chromatography.
References
stability issues of 1-methyl-1H-benzimidazole-2-sulfonic acid under acidic conditions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 1-methyl-1H-benzimidazole-2-sulfonic acid, particularly under acidic conditions. The information is intended for researchers, scientists, and professionals in drug development.
Disclaimer: Direct experimental data on the stability of this compound under acidic conditions is limited in publicly available literature. The guidance provided here is extrapolated from studies on a structurally related compound, 2-phenylbenzimidazole-5-sulfonic acid (PBSA), and general chemical principles of the benzimidazole scaffold.
Frequently Asked Questions (FAQs)
Q1: Is this compound expected to be stable in acidic solutions?
Based on data from the related compound PBSA, benzimidazole sulfonic acids can exhibit accelerated degradation under acidic conditions, particularly in the presence of light (UV radiation).[1][2] While the methyl group at the 1-position may influence stability, it is prudent to anticipate potential instability in acidic media.
Q2: What are the potential degradation pathways for this compound in an acidic environment?
Drawing parallels from the degradation of PBSA, potential degradation pathways for this compound under acidic and/or photolytic stress could include:
-
Desulfonation: Cleavage of the sulfonic acid group from the benzimidazole ring.[1]
-
Benzimidazole Ring Cleavage: Opening of the core heterocyclic ring structure.[1]
Q3: What analytical methods are suitable for monitoring the stability of this compound?
High-Performance Liquid Chromatography (HPLC) with a UV detector is a common and effective method for monitoring the degradation of aromatic compounds like benzimidazole derivatives. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to identify potential degradation products.
Q4: How can I minimize the degradation of this compound during my experiments?
To minimize degradation, consider the following precautions:
-
Work at neutral pH: If your experimental conditions permit, maintaining a neutral pH can enhance stability.
-
Protect from light: Store solutions in amber vials or protect them from direct light, as photodegradation can be a significant factor.[2]
-
Use freshly prepared solutions: Avoid long-term storage of solutions, especially if they are in acidic media.
-
Control temperature: Store solutions at low temperatures (e.g., 2-8 °C) to slow down potential degradation reactions.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Loss of parent compound peak in HPLC analysis | Degradation of the compound. | 1. Confirm the pH of your sample. 2. Analyze a freshly prepared sample to rule out storage issues. 3. Check for the appearance of new peaks that could be degradation products. 4. If photodegradation is suspected, repeat the experiment with light protection. |
| Appearance of unexpected peaks in chromatogram | Formation of degradation products. | 1. Use LC-MS to identify the mass of the new peaks and compare with potential degradation products (e.g., the desulfonated parent compound). 2. Evaluate the impact of these impurities on your downstream applications. |
| Inconsistent results between experimental runs | Variable degradation due to inconsistent handling. | 1. Standardize solution preparation and storage procedures. 2. Ensure consistent light and temperature exposure across all experiments. 3. Use an internal standard in your analytical method to account for variations. |
Factors Affecting Stability of Structurally Related Benzimidazole Sulfonic Acids
The following table summarizes factors known to influence the stability of the analogous compound 2-phenylbenzimidazole-5-sulfonic acid (PBSA), which may be relevant for this compound.
| Factor | Effect on Stability of PBSA | Reference |
| Acidic pH | Accelerates photodegradation. | [1][2] |
| Alkaline pH | Accelerates photodegradation. | [2] |
| UV Radiation | Induces photodegradation. | [2][3] |
| Oxidizing Agents (e.g., H₂O₂, radicals) | Can accelerate degradation. | [2][4] |
Experimental Protocols
General Protocol for Stability Testing of this compound in Acidic Conditions
-
Solution Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol).
-
Prepare acidic buffers at the desired pH values (e.g., pH 2, 4, 6).
-
Dilute the stock solution with the respective acidic buffers to achieve the final test concentration.
-
-
Incubation:
-
Divide each solution into two sets: one protected from light (wrapped in aluminum foil or in amber vials) and one exposed to a controlled light source (e.g., a UV lamp or ambient laboratory light).
-
Incubate the samples at a controlled temperature.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each sample.
-
-
Sample Analysis:
-
Immediately analyze the aliquots by a validated HPLC-UV method.
-
Use a suitable mobile phase and column for the separation of the parent compound and potential degradation products.
-
Quantify the peak area of this compound at each time point.
-
-
Data Analysis:
-
Plot the concentration or peak area of the parent compound against time for each condition (pH and light exposure).
-
Calculate the degradation rate for each condition.
-
Visualizations
Caption: Hypothetical degradation pathways for this compound.
Caption: Experimental workflow for stability testing.
Caption: Troubleshooting decision tree for stability issues.
References
- 1. researchgate.net [researchgate.net]
- 2. proakademia.eu [proakademia.eu]
- 3. bibliotekanauki.pl [bibliotekanauki.pl]
- 4. Degradation of 2-phenylbenzimidazole 5-sulfonic acid by UV/chlorine advanced oxidation technology: Kinetic model, degradation byproducts and reaction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 1-methyl-1H-benzimidazole-2-sulfonic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-methyl-1H-benzimidazole-2-sulfonic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
There are two main synthetic strategies for the preparation of this compound:
-
Route A: N-Methylation of 1H-benzimidazole-2-sulfonic acid. This route involves the initial synthesis of the benzimidazole-2-sulfonic acid core, followed by methylation of the nitrogen atom.
-
Route B: Sulfonation of 1-methyl-1H-benzimidazole. This approach begins with the synthesis of 1-methyl-1H-benzimidazole, which is then sulfonated to introduce the sulfonic acid group at the 2-position.
Q2: What are the most common side reactions I should be aware of?
The side reactions largely depend on the chosen synthetic route:
-
For Route A (N-Methylation):
-
Formation of 1,3-dimethylbenzimidazolium salt: Over-methylation is a common issue, especially with an excess of the methylating agent, leading to the formation of a quaternary ammonium salt.[1] To minimize this, use a controlled stoichiometric amount of the methylating agent (typically 1.0 to 1.2 equivalents).[1]
-
Formation of regioisomers: If starting with an unsymmetrically substituted benzimidazole-2-sulfonic acid, methylation can occur on either of the two nitrogen atoms, leading to a mixture of N1 and N3 isomers.[1]
-
-
For Route B (Sulfonation):
-
Formation of isomeric byproducts: The sulfonation of the benzimidazole ring can lead to the formation of other isomers, such as substitution at the 4, 5, 6, or 7 positions on the benzene ring, which can be difficult to separate from the desired product.
-
Over-sulfonation: Under harsh reaction conditions, disulfonic acids can be formed.
-
Product decomposition: The desired product may be unstable under the reaction or workup conditions.[2]
-
Q3: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Low yields can arise from several factors:
-
Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentrations are critical.[2] It is advisable to perform small-scale trial reactions to determine the ideal parameters.
-
Purity of Reagents and Solvents: Impurities in starting materials or the presence of water in solvents can lead to side reactions and incomplete conversion.[1]
-
Inefficient Mixing: In heterogeneous reactions, ensure the stirring is vigorous enough to ensure proper mixing.[2]
-
Product Degradation: Monitor the reaction by TLC or LC-MS to check for product decomposition over time.[2]
Troubleshooting Guides
Problem 1: Low Yield in N-Methylation of 1H-benzimidazole-2-sulfonic acid (Route A)
| Symptom | Possible Cause | Troubleshooting Steps |
| Low conversion of starting material | Weak base or insufficient deprotonation. | Use a stronger base like sodium hydride (NaH) in a dry, aprotic solvent. Ensure the base is fresh and used in an appropriate stoichiometric amount.[1] |
| Protic solvent quenching the benzimidazolide anion. | Use a dry, aprotic solvent such as DMF or DMSO.[1] | |
| Low reaction temperature. | Gradually increase the reaction temperature while monitoring for product degradation. | |
| Multiple spots on TLC, including a polar spot that does not move from the baseline | Formation of the 1,3-dimethylbenzimidazolium salt (quaternary salt). | Use a controlled amount of the methylating agent (1.0-1.2 equivalents).[1] Add the methylating agent slowly to the reaction mixture.[1] Use the lowest effective reaction temperature. |
| Formation of a mixture of N1 and N3 isomers | Tautomeric nature of the benzimidazole ring. | Employ strategies to enhance regioselectivity, such as using bulky substituents to sterically hinder one nitrogen, or utilizing biocatalytic methods with engineered methyltransferases for high regioselectivity.[1][3] |
Problem 2: Formation of Multiple Products in the Sulfonation of 1-methyl-1H-benzimidazole (Route B)
| Symptom | Possible Cause | Troubleshooting Steps |
| Presence of multiple sulfonated isomers in the product mixture | Lack of regioselectivity in the electrophilic aromatic substitution. | Optimize reaction conditions (temperature, solvent) to favor sulfonation at the 2-position. The use of specific catalysts or sulfonating agents might improve regioselectivity. |
| High reaction temperature promoting isomerization. | Conduct the reaction at a lower temperature. | |
| Evidence of di-sulfonated products | Harsh reaction conditions or excess sulfonating agent. | Use a milder sulfonating agent (e.g., chlorosulfonic acid) and control the stoichiometry carefully.[4] Reduce the reaction time and temperature. |
| Product degradation (darkening of the reaction mixture) | Product instability in the strong acidic medium. | Monitor the reaction closely and quench it as soon as the starting material is consumed. Consider using a protective group strategy if the molecule is particularly sensitive. |
Data Presentation
Table 1: Comparison of General Reaction Conditions for Benzimidazole Synthesis
| Parameter | Phillips-Ladenburg Method | Weidenhagen Method |
| Reactants | o-phenylenediamine and carboxylic acid/derivative | o-phenylenediamine and aldehyde/ketone |
| Catalyst | Typically a dilute mineral acid | Often none, but can use an oxidizing agent |
| Temperature | Often requires heating (e.g., 100°C) | Can sometimes be performed at room temperature |
| Common Issues | Potential for low yields with certain substrates | Formation of by-products, especially with aldehydes |
Note: The yields and specific conditions can vary significantly depending on the specific substrates used.[5][6]
Experimental Protocols
Protocol 1: Synthesis of 1H-benzimidazole-2-sulfonic acid (Precursor for Route A)
This protocol is adapted from a general method for the synthesis of benzimidazole-2-sulfonic acids.
Materials:
-
2-Mercaptobenzimidazole
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Water
Procedure:
-
In a round-bottom flask, dissolve 2-mercaptobenzimidazole in an aqueous solution of sodium hydroxide.
-
Slowly add a solution of potassium permanganate in water to the reaction mixture with stirring.
-
After the addition is complete, heat the mixture to reflux for 1-2 hours.
-
Cool the reaction mixture and filter to remove the manganese dioxide precipitate.
-
Acidify the filtrate with hydrochloric acid to precipitate the 1H-benzimidazole-2-sulfonic acid.
-
Collect the precipitate by filtration, wash with cold water, and dry.
Protocol 2: N-Methylation of 1H-benzimidazole-2-sulfonic acid (Route A)
This is a general procedure and may require optimization.
Materials:
-
1H-benzimidazole-2-sulfonic acid
-
Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)
-
Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄)
-
Dry Dimethylformamide (DMF)
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), suspend 1H-benzimidazole-2-sulfonic acid in dry DMF.
-
Carefully add the base (e.g., NaH, 1.1 equivalents) portion-wise at 0°C.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Cool the mixture back to 0°C and add the methylating agent (e.g., methyl iodide, 1.1 equivalents) dropwise.
-
Let the reaction warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Quench the reaction by carefully adding water.
-
The product can be isolated by precipitation or extraction, followed by purification via recrystallization or column chromatography.
Mandatory Visualizations
Synthesis Pathways
Caption: Primary synthetic routes to this compound.
Troubleshooting Workflow for Low Yield
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Development of a regioselective N-methylation of (benz)imidazoles providing the more sterically hindered isomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. banglajol.info [banglajol.info]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 1-methyl-1H-benzimidazole-2-sulfonic acid
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides detailed protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the synthesis of 1-methyl-1H-benzimidazole-2-sulfonic acid (CAS 5533-38-0), with a focus on improving reaction yield and product purity.
Proposed Synthetic Pathways & Experimental Protocols
While a specific, high-yield protocol for this compound is not extensively documented in publicly available literature, two logical synthetic routes can be proposed based on established benzimidazole chemistry.
Method 1: Two-Step Synthesis via Thiol Oxidation
This is often the preferred method as it offers high regioselectivity for sulfonation at the 2-position and avoids the formation of isomers that can occur with direct sulfonation of the benzimidazole ring.[1][2]
Step 1: Synthesis of 1-methyl-1H-benzimidazole-2-thiol
This precursor is synthesized by the condensation of N-methyl-o-phenylenediamine with carbon disulfide.
-
Reagents:
-
N-methyl-o-phenylenediamine
-
Carbon disulfide (CS₂)
-
Potassium hydroxide (KOH)
-
Ethanol
-
Water
-
Acetic acid (for precipitation)
-
-
Protocol:
-
Prepare a solution of potassium hydroxide in ethanol and water.
-
To this solution, add carbon disulfide.
-
Slowly add N-methyl-o-phenylenediamine to the reaction mixture.
-
Reflux the mixture for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture. If solids (impurities) are present, filter the solution.
-
Heat the filtrate to 60-70°C and acidify with acetic acid to a pH of ~6 to precipitate the product.
-
Cool the mixture in an ice bath to complete crystallization.
-
Filter the solid product, wash with cold water, and dry under vacuum to yield 1-methyl-1H-benzimidazole-2-thiol.[3]
-
Step 2: Oxidation to this compound
The thiol is oxidized to the corresponding sulfonic acid using a strong oxidizing agent.
-
Reagents:
-
1-methyl-1H-benzimidazole-2-thiol
-
Sodium Percarbonate or Potassium Permanganate (KMnO₄)
-
Sodium hydroxide (NaOH) or another suitable base
-
Water
-
Hydrochloric acid (HCl)
-
-
Protocol (using Sodium Percarbonate, a safer alternative to KMnO₄): [2]
-
Dissolve the 1-methyl-1H-benzimidazole-2-thiol in an aqueous solution of sodium hydroxide.
-
Slowly add solid sodium percarbonate in portions to the solution. The reaction is exothermic and should be controlled with an ice bath.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Filter the reaction mixture to remove any insoluble byproducts.
-
Cool the clear filtrate in an ice bath and carefully acidify with concentrated hydrochloric acid to a pH of ~1.
-
The sulfonic acid product will precipitate as a white solid.
-
Filter the product, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum.[2][3]
-
Method 2: Direct Sulfonation of 1-methyl-1H-benzimidazole
This method involves the direct sulfonation of a pre-synthesized 1-methyl-1H-benzimidazole core. This route can be faster but may lead to issues with regioselectivity and the formation of hard-to-separate isomers.[1][4]
Step 1: Synthesis of 1-methyl-1H-benzimidazole
-
Reagents:
-
N-methyl-o-phenylenediamine dihydrochloride[5]
-
Formic acid (or Triethyl orthoformate)
-
Sodium hydroxide (for neutralization)
-
-
Protocol:
-
Gently heat a mixture of N-methyl-o-phenylenediamine (or its salt) with an excess of 90% formic acid at 100°C for 2-3 hours.[6]
-
Cool the reaction mixture to room temperature.
-
Slowly add a 10% NaOH solution to neutralize the excess acid until the mixture is alkaline (check with pH paper).
-
The crude 1-methyl-1H-benzimidazole will precipitate.
-
Filter the product, wash with cold water, and dry. It can be further purified by recrystallization or column chromatography if necessary.[7]
-
Step 2: Sulfonation
-
Reagents:
-
1-methyl-1H-benzimidazole
-
Sulfonating agent (e.g., Chlorosulfonic acid or Oleum)
-
-
Protocol (Conceptual, requires careful optimization):
-
Cool the sulfonating agent (e.g., chlorosulfonic acid) to 0°C in an ice bath.
-
Slowly and carefully add the 1-methyl-1H-benzimidazole in small portions, keeping the temperature below 10°C.
-
Once the addition is complete, allow the reaction to slowly warm to room temperature and then heat gently (e.g., 60-80°C) for several hours until the reaction is complete (monitor by TLC or HPLC).[4]
-
Very carefully quench the reaction by pouring it onto crushed ice.
-
The product will precipitate. Filter the solid, wash extensively with cold water, and dry.
-
Troubleshooting Guide & FAQs
This section addresses specific issues that may be encountered during the synthesis.
Low or No Yield
Q1: I'm getting a very low yield in the first step (synthesis of 1-methyl-1H-benzimidazole or its thiol). What should I check?
A: Low yield in the cyclization step is often related to reagent quality, reaction conditions, or side reactions.
-
Purity of N-methyl-o-phenylenediamine: This starting material can oxidize and darken on storage. Use freshly purified material for best results.
-
Reaction Temperature and Time: For the Phillips-type synthesis (with formic acid), ensure the mixture is heated adequately (e.g., 100°C) for a sufficient duration (2-3 hours) to drive the condensation.[6] For the thiol synthesis, ensure the reflux is maintained for 3-4 hours.[3]
-
Over-methylation: When preparing the N-methyl-o-phenylenediamine starting material, the use of harsh methylating agents can lead to the formation of N,N'-dimethyl-o-phenylenediamine, which will not cyclize as desired.[8]
-
Neutralization: During workup, ensure the pH is adjusted correctly. For the thiol, precipitation occurs around pH 6. For the benzimidazole base, ensure the solution is made sufficiently alkaline to precipitate the free base.
Q2: My oxidation of the thiol (Method 1, Step 2) is inefficient and the yield is poor. What can I do?
A: Incomplete oxidation or product degradation are common culprits.
-
Stoichiometry of Oxidant: Ensure at least the stoichiometric amount of the oxidizing agent is used. An excess is often required. For KMnO₄, large quantities are needed, which can complicate workup.[2] Sodium percarbonate is a good alternative that can improve ease of handling and product isolation.[2]
-
Reaction Temperature: The oxidation is exothermic. Add the oxidant slowly and use an ice bath to maintain a low temperature, especially during the initial addition, to prevent side reactions or degradation of the product.
-
Final pH: The sulfonic acid product is water-soluble as a salt. Ensure the final solution is strongly acidic (pH ~1) to ensure complete precipitation.[3]
Product Purity Issues
Q3: My final product is off-white or brown. How can I improve the color and purity?
A: Discoloration is a frequent issue with benzimidazole syntheses, often due to aerial oxidation of the diamine starting material or trace impurities.
-
Purify the Intermediate: Ensure the 1-methyl-1H-benzimidazole or the thiol intermediate is as pure as possible before proceeding to the final step. Recrystallization from an appropriate solvent (e.g., ethanol/water) is effective.
-
Decolorizing Carbon: During the final workup, after the reaction is complete but before precipitation, you can add activated charcoal (decolorizing carbon) to the hot aqueous solution, stir for 15-30 minutes, and filter it through celite to remove colored impurities.
-
Thorough Washing: After the final precipitation, wash the filtered product thoroughly with cold water to remove any remaining acids and inorganic salts. A final wash with a cold organic solvent like ether can help remove non-polar impurities.
Q4: I used the direct sulfonation method (Method 2) and suspect I have a mixture of isomers. How can I confirm this and purify the product?
A: Direct sulfonation of a benzimidazole ring can produce a mixture of sulfonic acid isomers (e.g., substitution at the 4, 5, 6, or 7 positions), which are notoriously difficult to separate.[1]
-
Confirmation: Use analytical techniques like HPLC or ¹H NMR to identify the presence of multiple products.
-
Purification: Fractional crystallization is the most common method for separating sulfonic acid isomers, but it can be challenging and lead to significant yield loss. It is highly recommended to use the thiol oxidation route (Method 1) to avoid this issue altogether.[2]
Frequently Asked Questions (FAQs)
Q5: Which synthetic method is recommended for the highest yield and purity?
A: Method 1 (Thiol Oxidation) is highly recommended. The synthesis of the benzimidazole-2-thiol and its subsequent oxidation is a well-established, reliable method that ensures the sulfonic acid group is exclusively at the desired C-2 position, thus avoiding isomeric impurities and simplifying purification.[2][3]
Q6: What are the critical safety precautions for this synthesis?
A:
-
Corrosives: Handle strong acids like formic acid, hydrochloric acid, and especially sulfonating agents like chlorosulfonic acid or oleum with extreme care in a well-ventilated fume hood, using appropriate personal protective equipment (gloves, goggles, lab coat).
-
Exothermic Reactions: Both the oxidation step and the direct sulfonation are highly exothermic. Add reagents slowly and have an ice bath ready to control the temperature.[2]
-
Quenching: Quenching sulfonation reactions by adding them to ice must be done very slowly and cautiously behind a blast shield.
-
Carbon Disulfide: CS₂ (used in Method 1) is highly flammable and toxic. Handle only in a fume hood.
Data & Parameter Optimization
Optimizing reaction parameters is crucial for maximizing yield. The following table summarizes key variables and their expected impact.
| Parameter | Step | Variable Range | Expected Impact on Yield & Purity | Reference |
| Reaction Temperature | Cyclization | 80°C - 120°C | Higher temps increase reaction rate but may lead to more colored byproducts. | [6] |
| Reaction Temperature | Oxidation | 0°C - 25°C | Low initial temperature is critical to prevent degradation. Allowing to warm to RT can drive completion. | [2] |
| Stoichiometry | Oxidation | 2-4 eq. Oxidant | Insufficient oxidant leads to incomplete reaction. A moderate excess ensures full conversion. | [2][3] |
| pH of Precipitation | Sulfonic Acid | pH 1-2 | Critical for yield. The sulfonic acid is soluble at higher pH. Incomplete acidification will result in major yield loss. | [3] |
| pH of Precipitation | Thiol | pH 5-6 | Over-acidification can lead to the formation of soluble salts. Precise pH control is needed. | [3] |
Visualized Workflows & Logic
Experimental Workflow: Thiol Oxidation Route (Method 1)
The following diagram outlines the recommended experimental workflow for synthesizing this compound via the thiol oxidation pathway.
Caption: Recommended workflow for the synthesis of this compound.
Troubleshooting Logic Diagram
This diagram provides a logical path for troubleshooting common synthesis problems.
Caption: A decision tree for troubleshooting common synthesis issues.
References
- 1. CN110540523A - Method for preparing sulfo-substituted benzimidazole and derivative thereof - Google Patents [patents.google.com]
- 2. tandfonline.com [tandfonline.com]
- 3. New 1 H -benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07419A [pubs.rsc.org]
- 4. Synthesis of 2-Substituted Benzimidazole Derivatives as a Platform for the Development of UV Filters and Radical Scavengers in Sunscreens | MDPI [mdpi.com]
- 5. N-Methyl-o-phenylenediamine dihydrochloride | 25148-68-9 | Benchchem [benchchem.com]
- 6. banglajol.info [banglajol.info]
- 7. 1-METHYLBENZIMIDAZOLE synthesis - chemicalbook [chemicalbook.com]
- 8. CN102557964A - Synthesis method for N-Methyl-o-Phenylenediamine (salt) and isomeride thereof - Google Patents [patents.google.com]
Technical Support Center: Removal of Impurities from 1-methyl-1H-benzimidazole-2-sulfonic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 1-methyl-1H-benzimidazole-2-sulfonic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered during the synthesis of this compound?
A1: The synthesis of this compound typically proceeds through two main routes:
-
Direct methylation of 1H-benzimidazole-2-sulfonic acid: This is a common and straightforward method.
-
Oxidation of 1-methyl-1H-benzimidazole-2-thiol: This route involves the preparation of the thiol precursor followed by oxidation.
Common impurities can arise from starting materials, side reactions, or degradation. The most significant impurities often stem from the N-methylation step of the benzimidazole ring.
Potential Impurities Include:
-
Unreacted Starting Materials: Residual 1H-benzimidazole-2-sulfonic acid or 1-methyl-1H-benzimidazole-2-thiol.
-
Over-methylation Product: Formation of a 1,3-dimethylbenzimidazolium salt, which is a quaternary ammonium salt. This is more likely to occur with an excess of the methylating agent or under harsh reaction conditions.[1]
-
Regioisomers: If the benzimidazole ring is unsymmetrically substituted, methylation can occur at two different nitrogen atoms, leading to a mixture of N1 and N3 methylated isomers.[1] For the parent benzimidazole, this is not an issue, but for substituted benzimidazoles it is a key consideration.
-
Colored Impurities: Oxidation or side reactions can lead to the formation of colored byproducts, often appearing as yellow or brown tints in the final product.
-
Residual Solvents and Reagents: Solvents used in the reaction and purification steps, as well as any remaining reagents or their byproducts.
Q2: My final product of this compound is colored. How can I decolorize it?
A2: Colored impurities are a common issue in the synthesis of benzimidazole derivatives. Several methods can be employed for their removal:
-
Activated Carbon (Charcoal) Treatment: During recrystallization, the addition of a small amount of activated carbon to the hot solution can effectively adsorb colored impurities. It is crucial to use a minimal amount to avoid significant product loss. The charcoal is subsequently removed by hot filtration.
-
Potassium Permanganate Treatment: For persistent discoloration, a dilute solution of potassium permanganate can be carefully added to a solution of the crude product. The resulting manganese dioxide precipitate, along with the colored impurities, is then removed. This is a more aggressive method and should be used with caution to avoid oxidation of the desired product.
Q3: I am observing a salt-like byproduct in my reaction mixture. What is it and how can I prevent its formation?
A3: A salt-like byproduct is likely the 1,3-dimethylbenzimidazolium salt, a result of over-methylation of the benzimidazole ring.[1] To minimize its formation:
-
Control Stoichiometry: Use a controlled amount of the methylating agent, typically 1.0 to 1.2 equivalents relative to the starting benzimidazole.
-
Slow Addition: Add the methylating agent slowly to the reaction mixture to prevent localized high concentrations.[1]
-
Moderate Reaction Conditions: Avoid excessively high temperatures or prolonged reaction times, which can favor the formation of the quaternary salt.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
| Problem | Possible Cause | Recommended Solution |
| Low Yield After Recrystallization | The chosen solvent is too effective, keeping the product dissolved even at low temperatures. | Perform a solvent screen to identify a solvent in which the product is highly soluble when hot and poorly soluble when cold. Consider using a solvent mixture. |
| The product is precipitating with impurities. | Ensure complete dissolution at high temperature and allow for slow cooling to promote the formation of pure crystals. A second recrystallization may be necessary. | |
| Product Fails to Crystallize | The solution is not supersaturated. | Concentrate the solution by evaporating some of the solvent and then attempt to cool again. |
| The presence of significant impurities is inhibiting crystallization. | Attempt to remove impurities by another method, such as a charcoal treatment or column chromatography, before recrystallization. | |
| The product is an oil. | Try scratching the inside of the flask with a glass rod at the liquid-air interface to induce crystallization. Seeding with a small crystal of pure product can also be effective. | |
| Multiple Spots on TLC/Peaks in HPLC | Incomplete reaction or presence of side products (e.g., over-methylation product). | Optimize reaction conditions (stoichiometry, temperature, time). For purification, column chromatography is the most effective method to separate components with different polarities. |
| Degradation of the product on silica gel. | If using column chromatography, consider deactivating the silica gel with a small amount of an amine like triethylamine in the eluent. Alternatively, use a different stationary phase such as alumina. | |
| Broad Melting Point Range | The product is impure. | The presence of impurities disrupts the crystal lattice, leading to a lower and broader melting point. Further purification by recrystallization or chromatography is required. |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Solvent Selection: In a small test tube, add a small amount of the crude this compound. Add a few drops of a test solvent and observe the solubility at room temperature. Heat the mixture and observe the solubility. A suitable solvent will dissolve the compound when hot but not when cold. Common solvents to screen for sulfonic acids include water, ethanol, methanol, and mixtures thereof.
-
Dissolution: In a flask, add the crude product and the chosen recrystallization solvent. Heat the mixture to boiling while stirring until the solid is completely dissolved. Add the minimum amount of hot solvent necessary for complete dissolution.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon and swirl the flask. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or activated carbon.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize the yield of crystals.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and allow them to air dry or dry in a vacuum oven.
Protocol 2: Column Chromatography for Purification
-
Stationary Phase and Eluent Selection: Prepare a thin-layer chromatography (TLC) plate to determine a suitable eluent system. A mixture of a polar solvent (e.g., ethyl acetate, methanol) and a non-polar solvent (e.g., hexane, dichloromethane) is commonly used. The ideal eluent system will give a good separation between the desired product and impurities, with the product having an Rf value of approximately 0.3-0.5. Due to the polar nature of the sulfonic acid group, a more polar eluent system will likely be required.
-
Column Packing: Pack a glass column with silica gel or another suitable stationary phase using the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dried silica with the adsorbed sample to the top of the column.
-
Elution: Add the eluent to the top of the column and begin to collect fractions.
-
Analysis: Monitor the collected fractions by TLC or another analytical method to identify the fractions containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound, highlighting potential impurities.
Caption: A decision-making flowchart for troubleshooting the purification of this compound.
References
Technical Support Center: N-Methylation of Benzimidazole-2-sulfonic Acid
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions regarding the N-methylation of benzimidazole-2-sulfonic acid.
Frequently Asked Questions (FAQs)
Q1: Why is the yield of my N-methylated benzimidazole-2-sulfonic acid consistently low?
Low yields can arise from several factors. It is crucial to ensure your starting benzimidazole is pure and completely dry, as impurities and moisture can initiate side reactions or inhibit the primary reaction.[1][2] The choice of base is critical; a weak base may not sufficiently deprotonate the benzimidazole nitrogen, while an overly strong base might promote side reactions.[1] The reaction requires a dry, aprotic solvent because protic solvents can quench the benzimidazole anion.[1] Additionally, ensure the methylating agent is fresh and used in the correct stoichiometric amount (typically 1.0-1.2 equivalents), as degradation or excess can lead to byproducts.[1] Finally, reaction temperature and duration are key parameters that often require optimization for specific substrates.[1][2]
Q2: I am observing a mixture of N1 and N3 methylated regioisomers. How can I improve the regioselectivity?
The formation of two regioisomers is a common challenge in the N-methylation of unsymmetrically substituted benzimidazoles and is attributed to the tautomeric nature of the benzimidazole ring.[1] The proton on the nitrogen can exist on either nitrogen atom, creating two distinct nucleophiles that can react with the methylating agent.[1] To enhance regioselectivity, consider the following strategies:
-
Steric Hindrance: Bulky substituents on the benzimidazole ring can sterically block one of the nitrogen atoms, favoring methylation at the less hindered position.[1]
-
Electronic Effects: The electronic properties of substituents influence the nucleophilicity of the nitrogen atoms. Electron-donating groups can increase the reactivity of the adjacent nitrogen, whereas electron-withdrawing groups can decrease it.[1]
-
Advanced Methods: For challenging cases, specialized methodologies have been developed to achieve high regioselectivity, sometimes favoring the more sterically hindered isomer.[3] Biocatalytic methods using engineered methyltransferases have also shown excellent regioselectivity (up to >99%).[4][5]
Q3: An unexpected 1,3-dimethylbenzimidazolium salt has formed as a byproduct. How can this be avoided?
The formation of a quaternary 1,3-dimethylbenzimidazolium salt is a frequent side reaction, especially when an excess of the methylating agent is used or under harsh reaction conditions.[1] To minimize the formation of this byproduct, it is crucial to carefully control the stoichiometry of the methylating agent, using between 1.0 and 1.2 equivalents relative to the benzimidazole starting material.[1]
Q4: What are the primary competing reactions or sources of starting material decomposition?
Besides quaternization, other side reactions can occur. The sulfo group in benzimidazole-2-sulfonic acids can be readily exchanged with nucleophiles, presenting a potential competing pathway.[6] In certain solvent systems, such as aqueous alcohol, the alkylating agent itself may decompose, competing with the desired N-alkylation reaction.[6] It is also important that the desired product itself is not unstable under the reaction or workup conditions.[2]
Q5: What is the most effective method for purifying the final N-methylated product?
Column chromatography using silica gel is the most common and effective technique for purifying N-methylated benzimidazoles, especially when dealing with mixtures of regioisomers.[1] A gradient elution strategy is often successful, beginning with a non-polar solvent like hexane and gradually increasing the polarity by adding ethyl acetate or dichloromethane.[1] For efficient loading onto the column, the crude product can be pre-adsorbed onto a small amount of silica gel.[1]
Troubleshooting Guide
The table below outlines common problems encountered during the N-methylation of benzimidazole-2-sulfonic acid, their potential causes, and recommended solutions.
| Problem | Potential Cause | Recommended Solution |
| Low or No Yield | 1. Impure or wet starting materials/solvents.[1][2] 2. Inappropriate base (too weak or too strong).[1] 3. Suboptimal reaction temperature or time.[1] 4. Degradation of the methylating agent.[1] 5. Decomposition of alkylating agent in the solvent system.[6] | 1. Use highly pure reagents and ensure solvents are anhydrous.[1][2] 2. Screen different bases (e.g., K₂CO₃, NaH, KOH). For this specific substrate, preparing the dipotassium salt is effective.[6] 3. Perform small-scale experiments to optimize temperature and monitor reaction progress by TLC.[1] 4. Use a fresh bottle of the methylating agent. 5. Switch to a non-competing anhydrous solvent like DMF.[6] |
| Mixture of Regioisomers | 1. Tautomerism of the benzimidazole ring.[1] 2. Lack of significant steric or electronic directing effects.[1] | 1. Modify the substitution pattern on the benzimidazole ring to introduce steric bulk near one nitrogen.[1] 2. Alter electronic effects with electron-donating or -withdrawing groups.[1] 3. Explore specialized literature methods for regioselective synthesis or biocatalysis.[3][4] |
| Formation of Quaternary Salt | 1. Excess methylating agent used.[1] 2. Reaction temperature is too high or reaction time is too long. | 1. Use a controlled amount of the methylating agent (1.0-1.2 equivalents).[1] 2. Attempt the reaction at a lower temperature and monitor carefully to stop it upon consumption of the starting material. |
| Difficult Purification | 1. Products and byproducts have similar polarity. 2. Poor solubility of the product.[7] | 1. Use column chromatography with a slow, shallow gradient and consider different solvent systems.[1] 2. If dealing with sulfonic acid salts, precipitation by adjusting pH might be an alternative to chromatography.[8] |
Experimental Protocols
Protocol 1: N-methylation via the Dipotassium Salt
This method is adapted from literature describing the N-alkylation of benzimidazole-2-sulfonic acid and is particularly useful for this substrate.[6]
-
Salt Formation: In a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), suspend benzimidazole-2-sulfonic acid (1.0 eq) in anhydrous DMF. Add 2.0 equivalents of a strong base (e.g., potassium hydroxide) to form the dipotassium salt. Stir the mixture at room temperature until the salt formation is complete.
-
Methylation: Cool the mixture in an ice bath. Slowly add methyl iodide (1.1-1.2 eq) dropwise to the stirred suspension.
-
Reaction: Allow the reaction to warm to room temperature and continue stirring for 12-24 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, filter the reaction mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product using column chromatography on silica gel.[1]
Protocol 2: General N-methylation with a Carbonate Base
This protocol is a general procedure for N-methylation of benzimidazoles that can be adapted for the sulfonic acid derivative.[1]
-
Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add benzimidazole-2-sulfonic acid (1.0 eq) and a suitable anhydrous solvent (e.g., DMF).
-
Base Addition: Add an excess of a suitable base, such as anhydrous potassium carbonate (K₂CO₃, >2.5 eq), to the suspension.
-
Methylating Agent Addition: While stirring, add methyl iodide (1.1 eq) dropwise to the mixture at room temperature.
-
Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor its progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue via column chromatography as described in Protocol 3.
Protocol 3: Purification by Column Chromatography
This is a standard procedure for purifying the N-methylated product.[1]
-
Slurry Preparation: Dissolve the crude product in a minimal amount of a polar solvent (e.g., dichloromethane or methanol). Add a small amount of silica gel to this solution and remove the solvent under reduced pressure until a dry, free-flowing powder is obtained.
-
Column Packing: Pack a glass column with silica gel using a slurry made with a non-polar eluent (e.g., hexane).
-
Loading: Carefully load the silica-adsorbed crude product onto the top of the packed column.
-
Elution: Elute the column with a solvent system of gradually increasing polarity. Start with 100% hexane and slowly increase the proportion of ethyl acetate (e.g., 0% -> 5% -> 10% ethyl acetate in hexane).
-
Collection: Collect fractions and analyze them by TLC to identify those containing the desired product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified N-methylated benzimidazole-2-sulfonic acid.
Visualizations
Caption: General experimental workflow for N-methylation.
Caption: Troubleshooting decision tree for low yield issues.
Caption: Formation of regioisomers due to tautomerism.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Development of a regioselective N-methylation of (benz)imidazoles providing the more sterically hindered isomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective Biocatalytic N‐Methylation of Unsaturated Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective Biocatalytic N-Methylation of Unsaturated Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Degradation Pathways of 1-methyl-1H-benzimidazole-2-sulfonic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the experimental investigation of the degradation pathways of 1-methyl-1H-benzimidazole-2-sulfonic acid. Given the limited direct literature on this specific molecule, this guide draws upon established knowledge of closely related benzimidazole compounds to provide informed guidance.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for this compound?
A1: While specific studies on this compound are not extensively available, based on the degradation of other benzimidazole sulfonic acid derivatives like 2-phenylbenzimidazole-5-sulfonic acid (PBSA), the primary degradation pathways are expected to be photodegradation, and to a lesser extent, hydrolysis under extreme pH conditions. Under high temperatures, hazardous decomposition can occur, yielding carbon monoxide, nitrogen oxides, and sulfur oxides[1].
Q2: What are the likely degradation products?
A2: Potential degradation products, extrapolated from studies on similar compounds, could include desulfonated derivatives, hydroxylated species, and cleavage products of the benzimidazole ring. For instance, photodegradation of PBSA is known to initiate desulfonation and benzimidazole ring cleavage[2].
Q3: Is this compound susceptible to biodegradation?
A3: Many benzimidazole derivatives are known to be biodegradable by soil microorganisms[3][4][5][6]. It is plausible that this compound could also be susceptible to microbial degradation, likely involving hydroxylation and ring cleavage.
Q4: What analytical techniques are most suitable for studying its degradation?
A4: High-Performance Liquid Chromatography (HPLC) coupled with UV or mass spectrometry (LC-MS) detectors is the most common and effective method for separating and identifying benzimidazole derivatives and their degradation products[7][8][9][10]. HPLC methods offer the necessary selectivity and sensitivity for quantitative analysis[11][12].
Troubleshooting Guides
Issue 1: Poor Chromatographic Resolution of Degradation Products
| Potential Cause | Troubleshooting Step |
| Inappropriate mobile phase composition | Optimize the mobile phase by varying the organic solvent (e.g., acetonitrile, methanol) to water ratio. Consider using a gradient elution. |
| Incorrect pH of the mobile phase | Adjust the pH of the mobile phase with buffers (e.g., phosphate, acetate) to improve the peak shape of ionizable analytes. |
| Unsuitable column chemistry | Test different stationary phases (e.g., C18, C8, Phenyl-Hexyl) to find the one that provides the best selectivity for your analytes. |
| Low column temperature | Increase the column temperature to improve peak efficiency and reduce viscosity. |
Issue 2: Difficulty in Identifying Unknown Degradation Products by LC-MS
| Potential Cause | Troubleshooting Step |
| Insufficient ionization | Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature). Try both positive and negative ion modes. |
| Co-elution of multiple compounds | Improve chromatographic separation (see Issue 1). |
| Low abundance of the degradation product | Concentrate the sample before analysis. Use a more sensitive mass spectrometer or optimize the MS settings for the expected m/z range. |
| Complex fragmentation pattern | Utilize tandem mass spectrometry (MS/MS) to obtain structural information. Compare the fragmentation pattern of the parent compound with that of the unknown peak[13]. |
Issue 3: Inconsistent Degradation Rates in Photodegradation Experiments
| Potential Cause | Troubleshooting Step | | Fluctuations in light source intensity | Ensure the lamp has reached a stable output before starting the experiment. Use a radiometer to monitor the light intensity. | | Changes in sample temperature | Use a temperature-controlled sample chamber to maintain a constant temperature throughout the experiment. | | Presence of photosensitizers or quenchers in the matrix | Be aware that components in the solvent or sample matrix (e.g., humic substances, bicarbonate ions) can accelerate or inhibit photodegradation[14]. Use purified water and control the composition of your reaction medium. | | Variation in pH | The pH of the solution can significantly influence the photodegradation rate of benzimidazole sulfonic acids[14][15]. Buffer the solution to maintain a constant pH. |
Quantitative Data Summary
| Condition | Parameter | Value | Reference |
| Photodegradation | Quantum Yield (pH 6.8) | 2.70 x 10⁻⁴ | [2] |
| Half-life (simulated sunlight) | Varies with water matrix | [2] | |
| Forced Degradation (Acidic) | % Degradation (Albendazole, 0.1N HCl, 60°C, 6h) | 6.13% | [16] |
| Forced Degradation (Alkaline) | % Degradation (Albendazole) | Unstable | [16] |
| Biodegradation (Fuberidazole) | % Degradation (Pseudomonas syringae, 35 days) | 91% | [3] |
| Half-life (Pseudomonas syringae) | 10.3 days | [3] |
Experimental Protocols
Protocol 1: Forced Hydrolytic Degradation
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol, water).
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 9 mL of 0.1 N HCl.
-
Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N NaOH, and dilute with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 9 mL of 0.1 N NaOH.
-
Follow the same incubation and sampling procedure as for acid hydrolysis, neutralizing the aliquots with 0.1 N HCl.
-
-
Neutral Hydrolysis:
-
To 1 mL of the stock solution, add 9 mL of purified water.
-
Follow the same incubation and sampling procedure.
-
-
Analysis: Analyze the samples by a validated stability-indicating HPLC method.
Protocol 2: Photodegradation Study
-
Sample Preparation: Prepare a solution of this compound of known concentration in a photochemically transparent solvent (e.g., purified water, acetonitrile).
-
Irradiation:
-
Place the solution in a quartz cuvette or a photoreactor.
-
Expose the solution to a light source with a controlled wavelength and intensity (e.g., a xenon lamp simulating sunlight or a specific UV lamp).
-
Simultaneously, run a dark control by wrapping an identical sample in aluminum foil and placing it under the same temperature conditions.
-
-
Sampling: Withdraw aliquots at regular time intervals.
-
Analysis: Analyze the samples immediately by HPLC to determine the concentration of the parent compound and the formation of any degradation products.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: A typical workflow for a forced degradation study.
References
- 1. This compound|5533-38-0 - MOLBASE Encyclopedia [m.molbase.com]
- 2. researchgate.net [researchgate.net]
- 3. Environmental Detoxification of Benzimidazole Fungicide Fuberidazole via Microbial Action in Liquid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Microbial degradation of the benzimidazole fungicide carbendazim by Bacillus velezensis HY-3479 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isolation of soil bacteria able to degrade the anthelminthic compound albendazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Qualitative and quantitative analysis of four benzimidazole residues in food by surface-enhanced Raman spectroscopy combined with chemometrics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Review of methodology for the determination of benzimidazole residues in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ptfarm.pl [ptfarm.pl]
- 11. benchchem.com [benchchem.com]
- 12. Determination of benzimidazole residues using liquid chromatography and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Systematic identification of suspected anthelmintic benzimidazole metabolites using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. proakademia.eu [proakademia.eu]
- 15. proakademia.eu [proakademia.eu]
- 16. rjptonline.org [rjptonline.org]
Technical Support Center: Optimizing Catalyst Loading for Benzimidazole Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing catalyst loading for benzimidazole synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of benzimidazoles, with a focus on catalyst-related problems.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive or insufficient catalyst: The catalyst may have degraded or the loading is too low.[1] 2. Suboptimal solvent: The chosen solvent may not be ideal for the catalyst and reactants.[1] 3. Inappropriate reaction temperature or time: The reaction may not have reached completion or side reactions are occurring.[1] 4. Poor quality of starting materials: Impurities in o-phenylenediamine or the aldehyde/carboxylic acid can inhibit the reaction.[1] | 1. Increase catalyst loading incrementally or switch to a different catalyst. Refer to the catalyst comparison table below.[1] 2. Perform a solvent screen with common solvents like ethanol, methanol, acetonitrile, or DMF.[1] 3. Monitor the reaction using TLC or LC-MS to determine the optimal reaction time and adjust the temperature accordingly.[1] 4. Ensure the purity of all starting materials before beginning the reaction.[1] |
| Slow Reaction Rate | 1. Low catalyst loading: The amount of catalyst may be insufficient to achieve a reasonable reaction rate. 2. Low reaction temperature: The activation energy barrier is not being overcome efficiently. | 1. Gradually increase the catalyst loading while monitoring for improvements in the reaction rate and potential side product formation. 2. Increase the reaction temperature in small increments. |
| Formation of Side Products | 1. Excessive catalyst loading: High catalyst concentrations can sometimes lead to undesired side reactions. 2. Incorrect stoichiometry: The ratio of reactants to catalyst may be imbalanced.[1] 3. Reaction conditions are too harsh: High temperatures or prolonged reaction times can promote the formation of byproducts. | 1. Reduce the catalyst loading. 2. Carefully control the stoichiometry of the reactants and catalyst.[1] 3. Optimize the reaction temperature and time to favor the formation of the desired product. |
| Catalyst Deactivation | 1. Poisoning of the catalyst: Impurities in the reactants or solvent can deactivate the catalyst. 2. Instability of the catalyst under reaction conditions: The catalyst may not be stable at the required temperature or in the chosen solvent. | 1. Purify all reactants and solvents before use. 2. Select a catalyst that is known to be stable under the intended reaction conditions. For heterogeneous catalysts, consider the stability of the support material. |
| Difficulty in Catalyst Separation | 1. Use of a homogeneous catalyst: Homogeneous catalysts are dissolved in the reaction mixture and can be difficult to remove. | 1. Switch to a heterogeneous catalyst, such as one supported on silica or nanoparticles, which can be easily filtered off after the reaction.[1][2] |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing benzimidazoles?
A1: The most prevalent methods involve the condensation of an o-phenylenediamine with either a carboxylic acid (or its derivative) in what is known as the Phillips-Ladenburg reaction, or with an aldehyde in the Weidenhagen reaction.[1][3] Modern approaches frequently employ a range of catalysts to enhance yields and reaction conditions, often incorporating green chemistry principles to minimize environmental impact.[1]
Q2: How do I select the appropriate catalyst for my benzimidazole synthesis?
A2: Catalyst selection is dependent on your specific substrates, desired reaction conditions (e.g., temperature, solvent), and scalability.[4] Catalysts can range from simple acids like p-toluenesulfonic acid (p-TsOH) to various metal-based catalysts.[1][5] For environmentally friendly processes, heterogeneous catalysts are advantageous due to their ease of recovery and reuse.[1][2]
Q3: What is a typical catalyst loading for benzimidazole synthesis?
A3: Catalyst loading can vary significantly depending on the catalyst's activity. For some highly active catalysts, loadings can be as low as sub-mol%.[6] For others, a loading of 5-10 mol% is common.[2][4] It is always recommended to start with a lower loading and incrementally increase it to find the optimal concentration that maximizes yield without promoting side reactions.
Q4: How can I improve the selectivity for 1,2-disubstituted benzimidazoles over mono-substituted ones?
A4: Achieving selectivity can be challenging, particularly when using aldehydes. The choice of catalyst and the electronic properties of the aldehyde are critical factors. For instance, using Er(OTf)₃ as a catalyst with electron-rich aldehydes has been shown to selectively yield 1,2-disubstituted products.[7] Conversely, electron-deficient aldehydes under the same conditions tend to favor the formation of mono-substituted benzimidazoles.[7] Adjusting the stoichiometry of the reactants, specifically the o-phenylenediamine to aldehyde ratio, can also influence the product distribution.[1]
Q5: What is the best solvent for benzimidazole synthesis?
A5: There is no single "best" solvent, as the optimal choice is highly dependent on the specific reactants and catalyst being used. However, polar solvents such as methanol and ethanol have been shown to provide high yields in many catalytic systems.[1] It is advisable to conduct a solvent screen to identify the most suitable solvent for your particular reaction.[1]
Data Presentation: Catalyst Loading and Performance
The following table summarizes the performance of various catalysts at different loadings for the synthesis of 2-phenyl-1H-benzo[d]imidazole from o-phenylenediamine and benzaldehyde.
| Catalyst | Catalyst Loading | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| None | - | Ethanol | Room Temp. | 16 | 60 | [2] |
| MgO@DFNS | 5 wt% | Ethanol | Room Temp. | 4 | 85 | [2] |
| MgO@DFNS | 10 wt% | Ethanol | Room Temp. | 4 | 95 | [2] |
| NH₄Cl | 4 mmol | CHCl₃ | Room Temp. | 4 | - | [1] |
| p-TsOH | Catalytic | Various | Various | Various | High | [5] |
| Copper-substituted zinc aluminate | 0.1 mol% | - | Room Temp. | - | High | [8] |
| Pd₂(dba)₃ / PPh₃ | 1 mol% | DME/Water | 160 | 0.33 | High | [9] |
This table is a compilation of data from multiple sources and reaction conditions may vary slightly between experiments.
Experimental Protocols
Protocol 1: General Procedure for Benzimidazole Synthesis using a Heterogeneous Catalyst (MgO@DFNS)
This protocol is adapted from a study utilizing a magnesium oxide on dendritic fibrous nanosilica (MgO@DFNS) catalyst.[2]
Materials:
-
o-phenylenediamine (OPDA)
-
Benzaldehyde
-
10 wt% MgO@DFNS catalyst
-
Ethanol
Procedure:
-
In a round-bottom flask, combine o-phenylenediamine (1 mmol), benzaldehyde (1.2 mmol), and 10 wt% MgO@DFNS catalyst in ethanol (10 mL).
-
Stir the mixture at room temperature for 4 hours.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to recover the heterogeneous catalyst. The catalyst can be washed, dried, and reused.
-
Evaporate the solvent from the filtrate to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: General Procedure for Benzimidazole Synthesis using a Homogeneous Catalyst (NH₄Cl)
This protocol describes a method using ammonium chloride as a readily available and inexpensive catalyst.[1]
Materials:
-
o-phenylenediamine
-
Benzaldehyde
-
Ammonium Chloride (NH₄Cl)
-
Chloroform (CHCl₃)
Procedure:
-
To a stirred solution of o-phenylenediamine (1 mmol) in chloroform (5 ml), add ammonium chloride (4 mmol).
-
Add benzaldehyde (1 mmol) to the mixture.
-
Continue stirring the reaction mixture at room temperature for four hours.
-
Monitor the reaction progress using TLC.
-
Once the reaction is complete, quench it with water and extract the product using an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
Experimental Workflow for Catalyst Loading Optimization
References
- 1. benchchem.com [benchchem.com]
- 2. Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05761E [pubs.rsc.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 5. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 6. On the mechanism of benzimidazole synthesis via copper-catalysed intramolecular N-arylation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 7. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Validation & Comparative
comparative study of 1-methyl-1H-benzimidazole-2-sulfonic acid catalytic activity
For Researchers, Scientists, and Drug Development Professionals: A Guide to Catalyst Selection
In the realm of organic synthesis, acid catalysis plays a pivotal role in a vast array of chemical transformations. Aromatic sulfonic acids have emerged as highly effective and versatile catalysts, offering a viable alternative to traditional mineral acids. This guide provides a comparative study of the catalytic activity of 1-methyl-1H-benzimidazole-2-sulfonic acid and two commonly used alternatives: p-toluenesulfonic acid (p-TSA) and benzenesulfonic acid (BSA). This analysis is supported by experimental data from the literature to aid in the selection of the most appropriate catalyst for specific research and development needs.
Overview of Catalytic Activity
While this compound is a known chemical reagent[1], a comprehensive review of the scientific literature reveals a notable absence of its application as a catalyst in organic reactions. Its primary documented use is as a precursor in the synthesis of other compounds[1].
Conversely, p-toluenesulfonic acid (p-TSA) and benzenesulfonic acid (BSA) are well-established and widely utilized homogeneous acid catalysts in various organic transformations, including esterification and condensation reactions[2][3]. Their efficacy is attributed to their strong Brønsted acidity.
Quantitative Performance Comparison
To provide a clear comparison of the catalytic performance of p-TSA and BSA, the following tables summarize experimental data for representative esterification reactions.
Table 1: Catalytic Performance in the Esterification of Carboxylic Acids with Alcohols
| Catalyst | Carboxylic Acid | Alcohol | Catalyst Loading (mol%) | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| p-TSA | Acetic Acid | n-Butanol | 3 | - | 80 | 68.5 | [2] |
| p-TSA | Various Fatty Acids | Ethanol/Methanol | 50 | 0.33 | 25 (Ultrasound) | Good | [4] |
| BSA | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified | [3] |
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and adaptation of catalytic processes. Below are representative protocols for esterification reactions using p-toluenesulfonic acid.
General Procedure for Esterification using p-Toluenesulfonic Acid
A mixture of the carboxylic acid (1 equivalent), the alcohol (1.5-3 equivalents), and a catalytic amount of p-toluenesulfonic acid (typically 1-5 mol%) in a suitable solvent (e.g., toluene, cyclohexane, or excess alcohol) is heated to reflux. The reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then diluted with an organic solvent (e.g., ethyl acetate) and washed sequentially with a saturated aqueous solution of sodium bicarbonate and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to afford the crude ester, which can be further purified by distillation or column chromatography. For reactions where water is a byproduct, a Dean-Stark apparatus can be employed to remove water and drive the equilibrium towards the product[5].
Ultrasound-Assisted Esterification with p-Toluenesulfonic Acid
In a flask, the fatty acid (4.0 mmol) and p-TSA (2.0 mmol) are mixed with ethanol (27.6 mL) or methanol (16.8 mL) and sonicated for 20 minutes at room temperature (25°C)[4]. After the reaction, the alcohol is evaporated under reduced pressure. The resulting solid residue is dissolved in deionized water (35 mL), and the product is extracted with diethyl ether (3 x 15 mL). The combined organic fractions are dried over anhydrous sodium sulfate, and the solvent is evaporated under vacuum to yield the pure ester[4].
Visualizing the Workflow and Comparative Logic
To further clarify the experimental process and the comparative framework of this study, the following diagrams are provided.
Conclusion
Based on the available scientific literature, this compound does not have established applications as a catalyst for organic synthesis. In contrast, p-toluenesulfonic acid and benzenesulfonic acid are robust and efficient catalysts for a variety of reactions, particularly esterification. For researchers seeking a reliable and well-documented aromatic sulfonic acid catalyst, p-TSA offers a readily available and effective option with a significant body of supporting experimental data. While BSA is also a strong acid catalyst, specific comparative performance data may be less abundant for certain reactions. The choice between these catalysts will ultimately depend on the specific requirements of the reaction, including substrate compatibility, reaction conditions, and desired product purity.
References
Unveiling the Biological Potential of 1-methyl-1H-benzimidazole-2-sulfonic acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Antiproliferative Activity
Benzimidazole derivatives have demonstrated significant potential as anticancer agents, with numerous studies reporting their cytotoxic effects against various cancer cell lines. The mechanism of action often involves the inhibition of crucial cellular processes like tubulin polymerization, cell cycle progression, and specific signaling pathways.
Table 1: Antiproliferative Activity of Representative Benzimidazole Derivatives
| Compound ID | Derivative Type | Cell Line | IC50 (µM) | Reference |
| 1 | 2-substituted benzimidazole | A549 (Lung) | 7.8 | [1] |
| 2 | N-oxide benzimidazole | A549 (Lung, Hypoxia) | 0.31 | [2] |
| 3 | Benzimidazole-hydrazone | MCF-7 (Breast) | 4.1 | [3] |
| 4 | Benzimidazole-hydrazone | HT-29 (Colon) | 45.8 | [4] |
| 5 | 2-(fluorophenyl)-1H-benzimidazole | HeLa (Cervical) | 0.188 | Not specified in search results |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Materials:
-
Benzimidazole derivative stock solution (in DMSO)
-
Human cancer cell lines (e.g., A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the benzimidazole derivative in complete medium. Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the compound concentration.
Anti-inflammatory Activity
Several benzimidazole derivatives have been reported to possess significant anti-inflammatory properties. Their mechanisms of action often involve the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes and the reduction of pro-inflammatory cytokine production.
Table 2: Anti-inflammatory Activity of Representative Benzimidazole Derivatives
| Compound ID | Assay | Parameter | Result | Reference |
| B2, B4, B7, B8 | Luminol-enhanced chemiluminescence | IC50 | Lower than Ibuprofen | [5] |
| MBPHYD, MBNHYD | Carrageenan-induced paw edema | % Inhibition | Significant | [6] |
| 3f | Albumin denaturation assay | % Inhibition | 70% at 40 ppm | [7] |
Experimental Protocol: In Vitro Anti-inflammatory Assay (Albumin Denaturation)
This assay assesses the ability of a compound to inhibit the heat-induced denaturation of protein, which is a hallmark of inflammation.
Materials:
-
Bovine serum albumin (BSA) or egg albumin
-
Phosphate buffered saline (PBS, pH 6.4)
-
Benzimidazole derivative stock solution (in DMSO)
-
Standard drug (e.g., Diclofenac sodium)
-
Water bath
-
Spectrophotometer
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing 2 mL of 1% aqueous solution of albumin and 28 mL of PBS.
-
Compound Addition: To this mixture, add 2 mL of the benzimidazole derivative solution at various concentrations. A similar set of solutions is prepared for the standard drug. A control solution is prepared without the test compound.
-
Incubation: Incubate all the solutions at 37°C for 20 minutes.
-
Heat-induced Denaturation: Induce denaturation by keeping the reaction mixtures in a water bath at 51°C for 20 minutes.
-
Cooling and Measurement: After cooling, measure the absorbance of the solutions at 660 nm.
-
Data Analysis: Calculate the percentage inhibition of denaturation using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test Sample) / Absorbance of Control] x 100
Antimicrobial and Antifungal Activity
The benzimidazole scaffold is a well-established pharmacophore in antimicrobial and antifungal drug discovery. These compounds are known to interfere with various microbial processes, including nucleic acid synthesis and fungal cell membrane integrity.
Table 3: Antimicrobial and Antifungal Activity of Representative Benzimidazole Derivatives
| Compound ID | Derivative Type | Organism | MIC (µg/mL) | Reference |
| 63c | 2-substituted benzimidazole | S. aureus (MRSA) | 8 | [8] |
| 5i | Pyrazole-attached benzimidazole | M. leutus | <3.9 | [9] |
| 1a | 1-nonyl-1H-benzo[d]imidazole | Candida species | 0.5-256 | [10] |
| 2a | 1-decyl-1H-benzo[d]imidazole | Candida species | 2-256 | [10] |
| 3m, 3s | Alkylated benzimidazole | C. albicans | 24, 19 | [11] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard procedure to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[8]
Materials:
-
Benzimidazole derivative stock solution (in DMSO)
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Inoculum suspension (adjusted to 0.5 McFarland standard)
-
Spectrophotometer or visual inspection
Procedure:
-
Preparation of Dilutions: Prepare serial two-fold dilutions of the benzimidazole derivative in the broth medium in a 96-well plate.
-
Inoculation: Add a standardized inoculum of the microorganism to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 28-35°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[8] This can be determined visually or by measuring the optical density at 600 nm.
Other Potential Biological Activities
Beyond the activities detailed above, benzimidazole derivatives have also shown promise as:
-
Carbonic Anhydrase Inhibitors: Certain benzimidazole-sulfonamides have been identified as potent inhibitors of carbonic anhydrase IX, an enzyme associated with tumor growth.[12]
-
α-Amylase Inhibitors: Several studies have explored benzimidazole derivatives as inhibitors of α-amylase, an enzyme involved in carbohydrate digestion, suggesting their potential in the management of type 2 diabetes.[13][14]
Synthesis of Benzimidazole Sulfonic Acids
The synthesis of benzimidazole sulfonic acids, the parent scaffold of the title compound, typically involves the oxidation of the corresponding benzimidazole-2-thiol.
A general synthetic route involves the following steps:
-
Formation of Benzimidazole-2-thiol: Reaction of o-phenylenediamine with carbon disulfide in the presence of a base like potassium hydroxide.
-
Oxidation to Sulfonic Acid: The resulting benzimidazole-2-thiol is then oxidized using an oxidizing agent such as potassium permanganate in an alkaline solution to yield the benzimidazole-2-sulfonic acid.[15]
Further alkylation at the N1 position would lead to compounds like 1-methyl-1H-benzimidazole-2-sulfonic acid.
Conclusion
The benzimidazole scaffold represents a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. While direct experimental validation for this compound is currently lacking in the available literature, the extensive research on analogous compounds strongly suggests its potential as a bioactive molecule. This comparative guide serves as a foundational resource for researchers to explore the antiproliferative, anti-inflammatory, antimicrobial, and other potential therapeutic applications of this and related benzimidazole derivatives. Further investigation into the specific biological profile of this compound is warranted to fully elucidate its therapeutic potential.
References
- 1. Antiproliferative activity of new benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiproliferative Aspect of Benzimidazole Derivatives’ Activity and Their Impact on NF-κB Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Antiproliferative Activities of Benzimidazole-Based Sulfide and Sulfoxide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Anti-Inflammatory Activity Evaluation of Some Benzimidazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Insilico and Biological Evaluation of Anti-Inflammatory Activity of synthesized Benzimidazoles Derivatives – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and antifungal activity of benzimidazole, benzotriazole and aminothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. scilit.com [scilit.com]
- 14. researchgate.net [researchgate.net]
- 15. New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Substituted Benzimidazoles
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of key synthetic methodologies for producing substituted benzimidazoles, a core scaffold in medicinal chemistry and drug development. The comparison is supported by experimental data from peer-reviewed literature, detailing performance metrics such as reaction time, yield, and conditions. Detailed protocols for foundational and modern techniques are provided to aid in experimental design and replication.
The synthesis of the benzimidazole core is primarily achieved through the condensation of an o-phenylenediamine with a suitable one-carbon electrophile, typically a carboxylic acid or an aldehyde.[1] Over the years, advancements in synthetic chemistry have introduced numerous variations to improve efficiency, yield, and environmental friendliness. This guide will focus on four principal strategies: the classic Phillips-Ladenburg and Weidenhagen reactions, modern metal-catalyzed approaches, and microwave-assisted synthesis.
Core Synthesis Methodologies: An Overview
-
Phillips-Ladenburg Reaction (Condensation with Carboxylic Acids): This foundational method involves the reaction of an o-phenylenediamine with a carboxylic acid under acidic conditions, often with significant heating.[1][2] While versatile, the traditional version of this reaction can be limited by harsh conditions, such as high temperatures (250-300 °C), and potentially low yields.[3][4][5]
-
Weidenhagen Reaction (Condensation with Aldehydes): Another classic approach is the condensation of an o-phenylenediamine with an aldehyde.[1] This reaction typically proceeds through a Schiff base intermediate and requires an oxidative step to achieve the final aromatic benzimidazole ring.[1][6] Various oxidizing agents and catalysts have been employed to facilitate this transformation under milder conditions.[6][7]
-
Metal-Catalyzed Synthesis: The use of metal catalysts, including both Lewis acids and transition metals, has become a cornerstone of modern benzimidazole synthesis.[8][9] Catalysts such as lanthanum chloride, copper oxide nanoparticles, and iron complexes can significantly improve reaction rates and yields under milder conditions.[3][8][10][11] Many of these catalytic systems are also recoverable and reusable, adding to their appeal.[8][12]
-
Microwave-Assisted Synthesis: The application of microwave irradiation represents a significant leap in efficiency for benzimidazole synthesis. This technique drastically reduces reaction times from hours to mere minutes and often leads to substantial increases in product yields.[13][14][15][16][17] Microwave-assisted synthesis is often highlighted for its green chemistry advantages, including reduced energy consumption and the potential for solvent-free reactions.[18][19][20]
Data Presentation: Comparative Performance
The following table summarizes quantitative data for the different synthetic approaches, providing a clear comparison of their performance.
| Synthesis Method | Typical Reactants | Catalyst / Conditions | Reaction Time | Yield (%) | Advantages | Disadvantages |
| Phillips-Ladenburg | o-phenylenediamine, Carboxylic Acid | Polyphosphoric Acid (PPA) or mineral acid, Reflux | 2 - 6 hours | 72 - 90%[3] | Well-established, versatile for 2-substituted benzimidazoles. | Harsh conditions, high temperatures, long reaction times.[5] |
| Weidenhagen | o-phenylenediamine, Aldehyde | Oxidizing agent (e.g., Cu(OAc)₂), Nitrobenzene | Several hours | 83 - 90%[3] | Utilizes readily available aldehydes. | Requires an oxidant, can have side reactions. |
| Metal-Catalyzed | o-phenylenediamine, Aldehyde | Lanthanum Chloride (10 mol%) in Acetonitrile, RT | 2 - 4 hours | 85 - 95%[3][10] | Mild reaction conditions, high yields, catalyst reusability.[10][12] | Catalyst cost and potential for metal contamination. |
| Microwave-Assisted | o-phenylenediamine, Carboxylic Acid/Aldehyde | Acid catalyst (e.g., HCl) or catalyst-free | 1.5 - 10 minutes[1][18][21] | 80 - 99%[17][21] | Extremely rapid, high yields, cleaner reactions.[13][14][16][21] | Requires specialized microwave reactor equipment. |
| Solvent-Free | o-phenylenediamine, Aldehyde | Grinding, p-toluenesulfonic acid catalyst | Short | High to Excellent[12] | Environmentally friendly, simple product isolation.[12] | May not be suitable for all substrates. |
Mandatory Visualizations
Caption: General reaction pathway for benzimidazole synthesis.
Caption: Workflow comparison of primary synthesis methods.
Experimental Protocols
The following sections provide detailed, representative methodologies for the key synthesis routes discussed.
Protocol 1: Phillips-Ladenburg Conventional Synthesis
This protocol is adapted from general procedures for the condensation of an o-phenylenediamine and a carboxylic acid using an acid catalyst.[1][22]
Objective: To synthesize 2-substituted benzimidazole via conventional heating.
Materials:
-
o-phenylenediamine (1.0 eq)
-
Desired carboxylic acid (1.0-1.2 eq)
-
Polyphosphoric acid (PPA) or 4M Hydrochloric Acid
-
10% Sodium Hydroxide (NaOH) solution
-
Round-bottom flask, reflux condenser, heating mantle, beaker, Buchner funnel
Procedure:
-
Combine o-phenylenediamine (1.0 eq) and the desired carboxylic acid (1.0-1.2 eq) in a round-bottom flask.
-
Add a catalytic amount of a strong acid, such as polyphosphoric acid (PPA).[1]
-
Heat the reaction mixture under reflux for 2-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into a beaker containing crushed ice and neutralize with 10% NaOH solution until the mixture is alkaline.[22]
-
Stir the mixture until a precipitate forms.
-
Collect the crude product by vacuum filtration using a Buchner funnel and wash thoroughly with cold water.
-
Purify the product by recrystallization from a suitable solvent (e.g., ethanol/water).
Protocol 2: Weidenhagen Synthesis using a Lanthanum Chloride Catalyst
This protocol describes an efficient, one-pot synthesis of 2-substituted benzimidazoles under mild, metal-catalyzed conditions.[3][10]
Objective: To synthesize 2-substituted benzimidazoles from o-phenylenediamine and an aldehyde using a lanthanum chloride catalyst.
Materials:
-
o-phenylenediamine (1 mmol)
-
Aromatic or aliphatic aldehyde (1 mmol)
-
Lanthanum chloride (LaCl₃) (10 mol%)
-
Acetonitrile (5 mL)
-
Stirring plate, flask, standard work-up equipment
Procedure:
-
In a flask, dissolve o-phenylenediamine (1 mmol) and the selected aldehyde (1 mmol) in acetonitrile (5 mL).
-
Add lanthanum chloride (10 mol%) to the mixture.
-
Stir the reaction mixture at room temperature for the required time (typically 2-4 hours).[3][10]
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Upon completion, remove the solvent under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
-
Purify the product via column chromatography or recrystallization.
Protocol 3: Microwave-Assisted Synthesis (Solvent-Free)
This protocol is a green, rapid, and high-yield method adapted from procedures utilizing microwave irradiation.[1][17][21][23]
Objective: To synthesize 1,2-disubstituted benzimidazoles rapidly using microwave irradiation under solvent-free conditions.
Materials:
-
N-substituted-o-phenylenediamine (1.0 eq)
-
Aldehyde (1.0 eq)
-
Erbium triflate (Er(OTf)₃) (1 mol%) (optional, but enhances reaction)[17]
-
Microwave-safe reaction vessel
Procedure:
-
In a microwave-safe vessel, combine the N-substituted-o-phenylenediamine (1.0 eq), the aldehyde (1.0 eq), and the catalyst (if used).
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 60-100°C) for a short duration, typically 5-10 minutes.[17][18][23]
-
After irradiation, allow the vessel to cool to room temperature.
-
Perform a simple work-up by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic phase and evaporate the solvent to obtain the product, which is often of high purity. Further purification can be done by recrystallization if necessary. Comparative studies show this method reduces reaction time by 96-98% and increases yield by 10-50% over conventional heating.[13][14][15]
References
- 1. benchchem.com [benchchem.com]
- 2. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es - RSC Advances (RSC Publishing) DOI:10.1039/C6RA03907C [pubs.rsc.org]
- 6. ijariie.com [ijariie.com]
- 7. Benzimidazole synthesis [organic-chemistry.org]
- 8. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Facile and efficient one-pot synthesis of benzimidazoles using lanthanum chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 13. Comparative studies on conventional and microwave assisted synthesis of benzimidazole and their 2-substituted derivative with the effect of salt form of reactant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparative Studies on Conventional and Microwave Assisted Synthesis of Benzimidazole and Their 2-Substituted Derivative with the Effect of Salt Form of Reactant [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. Microwave-assisted Synthesis of Benzimidazole Derivatives: A Gree...: Ingenta Connect [ingentaconnect.com]
- 19. ijpsjournal.com [ijpsjournal.com]
- 20. ijarsct.co.in [ijarsct.co.in]
- 21. asianpubs.org [asianpubs.org]
- 22. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 23. preprints.org [preprints.org]
structure-activity relationship of 1-methyl-1H-benzimidazole-2-sulfonic acid analogs
A Comparative Guide to the Structure-Activity Relationship of 1-methyl-1H-benzimidazole-2-sulfonic acid Analogs for Researchers and Drug Development Professionals
The benzimidazole scaffold is a privileged structure in medicinal chemistry, with its derivatives displaying a wide array of pharmacological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[1][2][3] The biological activity of these compounds is intricately linked to the nature and placement of substituents on the benzimidazole ring system. This guide provides a comparative analysis of analogs of this compound, offering insights into their performance based on available experimental data and established structure-activity relationships (SAR).
Deciphering the Structure-Activity Relationship
The core structure of this compound combines the heterocyclic benzimidazole nucleus with a methyl group at the N1 position and a sulfonic acid group at the C2 position. Modifications to each of these components can significantly influence the compound's biological profile.
The Benzimidazole Core: This bicyclic system, isosteric with naturally occurring purines, is fundamental to the biological activity of many compounds.[1] Its ability to interact with various biological targets is a cornerstone of its therapeutic potential.
The 2-Sulfonic Acid/Sulfonamide Group: The substituent at the C2 position is a critical determinant of activity. The sulfonic acid group, or its sulfonamide derivatives, can act as a key pharmacophore. For instance, benzimidazole-6-sulfonamide derivatives have been investigated as potent inhibitors of carbonic anhydrase (CA) isoforms, with some showing selectivity towards tumor-associated enzymes like CA IX and XII.[4] The sulfonamide moiety is crucial for binding to the zinc ion in the active site of these enzymes.
The N1-Methyl Group: Substitution on the nitrogen atom of the imidazole ring impacts the molecule's lipophilicity and steric profile, which can affect cell permeability and target binding. For example, in a series of FLT3 inhibitors, the position of a methyl group on the imidazole ring was found to play a crucial role in inhibitory activity, with 4- or 5-substituted methyl groups being more potent than a 2-substituted one due to better occupancy of a hydrophobic pocket.[5]
Comparative Biological Activities of Analogs
While direct comparative studies on a wide range of this compound analogs are limited, valuable insights can be drawn from various studies on structurally related compounds. The following table summarizes quantitative data for different benzimidazole analogs, highlighting the impact of substitutions on their biological activity.
| Compound | Modification from Core Structure | Biological Target/Activity | IC50/LC50/Zone of Inhibition | Reference |
| 1. 2-methyl-1H-benzimidazole | Lacks N1-methyl and 2-sulfonic acid; has C2-methyl | Antioxidant | IC50: 144.84 µg/mL | [6] |
| Cytotoxic (Brine Shrimp) | LC50: 0.42 µg/mL | [6] | ||
| Antimicrobial | 7-8 mm zone of inhibition | [6] | ||
| 2. 1H-benzimidazol-2-yl-methanol | Lacks N1-methyl and 2-sulfonic acid; has C2-hydroxymethyl | Antioxidant | IC50: 400.42 µg/mL | [6] |
| Cytotoxic (Brine Shrimp) | Mild activity | [6] | ||
| 3. 4-[1-(4-Nitrobenzoyl)-1H-benzoimidazol-2-yl]-benzenesulfonic acid | N1-acylated, C2-phenylsulfonic acid | Antimicrobial | Not specified, but most active in series | [1] |
| 4. 2-Phenyl-1H-benzo[d]imidazole-6-sulfonamide | Lacks N1-methyl; has C2-phenyl and C6-sulfonamide | Carbonic Anhydrase I | Ki: 113 nM | [4] |
| Carbonic Anhydrase II | Ki: 9.7 nM | [4] | ||
| Carbonic Anhydrase IX | Ki: 25.3 nM | [4] | ||
| Carbonic Anhydrase XII | Ki: 4.5 nM | [4] | ||
| 5. Arylated Benzimidazole Derivative (Compound 9) | 5-fluoro substituted | α-Amylase Inhibitor | IC50: 1.86 ± 0.08 µM | [7] |
| 6. 5-methyl-N-(2-aryl-1H-benzo[d]imidazo-5-yl)isoxazole-4-carboxamide (Compound 5b) | Complex N1 and C2 substitutions | FLT3 Kinase Inhibitor | IC50: 7.94 µM | [5] |
Experimental Protocols
The synthesis and evaluation of benzimidazole analogs generally follow a well-defined workflow. Below are generalized methodologies for key experiments cited in the literature.
General Synthesis of 2-Substituted Benzimidazoles
A common route for synthesizing 2-substituted benzimidazoles involves the condensation of an o-phenylenediamine with a carboxylic acid or aldehyde.
Caption: Generalized synthesis of 2-substituted benzimidazoles.
Procedure:
-
o-Phenylenediamine is dissolved in a suitable solvent, often in the presence of an acid catalyst like hydrochloric acid or p-toluenesulfonic acid.
-
The corresponding carboxylic acid or aldehyde is added to the solution.
-
The reaction mixture is typically heated under reflux for several hours.
-
Upon completion, the mixture is cooled, and the product is precipitated, filtered, and purified, often by recrystallization.[2][6]
Synthesis of Benzimidazole-2-sulfonic acid
The synthesis of the sulfonic acid moiety at the C2 position can be achieved through the oxidation of a 2-mercaptobenzimidazole.
Caption: Synthesis of benzimidazole-2-sulfonic acid.
Procedure:
-
1H-benzimidazole-2-thiol is dissolved in an aqueous solution of sodium hydroxide.
-
A solution of potassium permanganate is added portion-wise to the boiling solution with stirring.
-
The reaction is refluxed for a period after the addition is complete.
-
The mixture is filtered to remove manganese dioxide, and the filtrate is acidified (e.g., with hydrochloric acid) to precipitate the sulfonic acid product, which is then filtered and washed.[8]
In Vitro α-Amylase Inhibition Assay
This assay is used to screen for potential antidiabetic agents.
Caption: Workflow for α-amylase inhibition assay.
Procedure:
-
A solution of α-amylase is pre-incubated with the test compound (inhibitor) for a set time at a specific temperature (e.g., 37°C).
-
A starch solution is added to initiate the enzymatic reaction, and the mixture is incubated further.
-
The reaction is terminated by adding dinitrosalicylic acid (DNS) reagent.
-
The mixture is heated in a boiling water bath, then cooled to room temperature.
-
The absorbance is measured spectrophotometrically at 540 nm to determine the amount of reducing sugar produced. The inhibitory activity is calculated by comparing the absorbance of the sample with that of a control.[7]
Conclusion
The is complex, with small structural modifications leading to significant changes in biological activity. The available data suggest that the benzimidazole core is a versatile scaffold, and substitutions at the N1 and C2 positions are key to modulating activity against various targets. The sulfonic acid/sulfonamide group at C2 is particularly important for targeting metalloenzymes like carbonic anhydrases, while substitutions on the benzimidazole ring and at the N1 position can fine-tune potency and selectivity. Further focused studies on a systematic library of this compound analogs are warranted to fully elucidate the SAR and exploit the therapeutic potential of this chemical class.
References
- 1. 4-[1-(Substituted aryl/alkyl carbonyl)-benzoimidazol-2-yl]-benzenesulfonic acids: Synthesis, antimicrobial activity, QSAR studies, and antiviral evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Conformational restriction of a type II FMS inhibitor leading to discovery of 5-methyl-N-(2-aryl-1H-benzo[d]imidazo-5-yl)isoxazole-4-carboxamide analogues as selective FLT3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. banglajol.info [banglajol.info]
- 7. Substituted Benzimidazole Analogues as Potential α-Amylase Inhibitors and Radical Scavengers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Purity of Synthesized 1-methyl-1H-benzimidazole-2-sulfonic acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The purity of synthesized active pharmaceutical ingredients (APIs) and research chemicals is paramount to ensure reliable and reproducible experimental results and to meet stringent regulatory standards in drug development. This guide provides a comprehensive comparison of analytical methods for assessing the purity of synthesized 1-methyl-1H-benzimidazole-2-sulfonic acid. We will explore the utility of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) in determining the purity profile of this compound.
Introduction to this compound
This compound is a heterocyclic compound of interest in various research areas. Its benzimidazole core is a common scaffold in medicinal chemistry, and the sulfonic acid group imparts distinct physicochemical properties. Accurate determination of its purity is crucial to understand its biological activity and to ensure the absence of potentially interfering impurities.
Comparative Analysis of Purity Assessment Methods
A multi-pronged approach utilizing orthogonal analytical techniques is the most robust strategy for a comprehensive purity assessment. The following table summarizes the key attributes of HPLC, NMR, and MS for the analysis of this compound.
| Analytical Technique | Principle | Strengths | Limitations | Primary Application |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of the analyte between a stationary and a mobile phase. | High sensitivity and resolution for separating impurities. Quantitative accuracy. | Method development can be complex. Requires a suitable chromophore for UV detection. | Quantitation of purity and separation of impurities. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Provides detailed structural information. Can be used for quantitative analysis (qNMR). | Lower sensitivity compared to HPLC. Complex mixtures can lead to overlapping signals. | Structural confirmation and identification of impurities. Quantitative analysis. |
| Mass Spectrometry (MS) | Ionization of molecules and separation based on their mass-to-charge ratio. | High sensitivity and specificity. Provides molecular weight information and structural data through fragmentation. | May not be suitable for thermally labile or non-volatile compounds without appropriate ionization techniques. | Identification of the main compound and impurities based on their mass. |
Experimental Protocols
Detailed and validated experimental protocols are essential for accurate and reproducible purity assessment.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method is generally suitable for the analysis of benzimidazole derivatives.[1][2] Due to the polar nature of the sulfonic acid group, a C18 column with a polar-embedded or polar-endcapped stationary phase is recommended to improve retention and peak shape.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, and UV-Vis or Diode Array Detector (DAD).
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size) with polar modification.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) % Mobile Phase B 0 5 20 95 25 95 25.1 5 | 30 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 275 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh approximately 1 mg of synthesized this compound and dissolve it in 1 mL of a 50:50 mixture of water and acetonitrile.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Analysis:
-
The purity of the sample is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation and purity assessment of this compound. Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent for this compound.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of DMSO-d₆.
¹H NMR Data (Predicted and based on related structures):
-
Aromatic Protons (H4, H5, H6, H7): Expected in the range of δ 7.2-7.8 ppm as multiplets.[3]
-
N-Methyl Protons (N-CH₃): Expected as a singlet around δ 3.7-4.0 ppm.[3]
-
Sulfonic Acid Proton (SO₃H): May appear as a broad singlet at a variable chemical shift, often downfield, and may exchange with residual water in the solvent.
¹³C NMR Data (Predicted and based on related structures):
-
Aromatic and Heterocyclic Carbons: Expected in the range of δ 110-150 ppm.[3]
-
N-Methyl Carbon (N-CH₃): Expected around δ 30-35 ppm.[3]
Purity Assessment by qNMR: For a more accurate purity determination, quantitative NMR (qNMR) can be employed. This involves using a certified internal standard with a known purity and concentration. The purity of the analyte is calculated by comparing the integral of a specific analyte signal to the integral of a known signal from the internal standard.
Mass Spectrometry (MS)
Electrospray ionization (ESI) is a suitable technique for the mass spectrometric analysis of this polar and non-volatile compound.
Instrumentation:
-
Mass spectrometer with an ESI source (e.g., Q-TOF or Orbitrap for high-resolution mass spectrometry).
Sample Preparation:
-
Prepare a dilute solution of the sample (e.g., 10 µg/mL) in a suitable solvent such as a mixture of water and acetonitrile with a small amount of formic acid.
Expected Mass:
-
The molecular formula of this compound is C₈H₈N₂O₃S.
-
The expected exact mass for the protonated molecule [M+H]⁺ is approximately 213.0356 m/z.
-
The expected exact mass for the deprotonated molecule [M-H]⁻ is approximately 211.0209 m/z.
Fragmentation Analysis:
-
Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion and obtain structural information. Common fragmentation pathways for benzimidazoles involve cleavage of the imidazole ring and loss of small neutral molecules.[4] For the sulfonic acid moiety, a characteristic loss of SO₃ (80 Da) may be observed.
Potential Impurities
The purity of the synthesized this compound can be affected by impurities arising from the starting materials, side reactions, or incomplete reactions. Potential impurities could include:
-
Unreacted starting materials: N-methyl-o-phenylenediamine and the sulfonating agent.
-
Isomeric products: Positional isomers where the sulfonic acid group is attached to the benzene ring instead of the C2 position of the imidazole ring.
-
Byproducts from side reactions: Such as the formation of dimers or other related benzimidazole structures.
-
Residual solvents: Solvents used in the synthesis and purification process.
The analytical methods described above can be used to detect and identify these potential impurities.
Visualization of the Analytical Workflow
The following diagram illustrates a logical workflow for the comprehensive purity assessment of synthesized this compound.
Logical Relationship of Analytical Techniques
The relationship between the different analytical techniques in confirming the purity and identity of the synthesized compound can be visualized as a decision-making process.
References
A Comparative Guide to the Biological Efficacy of 1-methyl-1H-benzimidazole-2-sulfonic acid and its Parent Compound, Benzimidazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological efficacy of 1-methyl-1H-benzimidazole-2-sulfonic acid and its parent compound, benzimidazole. While direct comparative experimental data for this compound is limited in publicly available literature, this document synthesizes information on the known biological activities of benzimidazole and the influence of methyl and sulfonic acid substitutions on the benzimidazole scaffold. This guide serves as a valuable resource for designing future in vitro and in vivo studies to directly compare these two compounds.
Benzimidazole is a heterocyclic aromatic organic compound that is a cornerstone in medicinal chemistry due to its structural similarity to naturally occurring purines. This allows it to interact with various biopolymers, leading to a wide spectrum of pharmacological activities.[1][2] Benzimidazole and its derivatives have been extensively studied and are known to exhibit antimicrobial, anticancer, antiviral, anti-inflammatory, and other biological activities.[3]
The introduction of substituents onto the benzimidazole ring can significantly modulate its biological profile. A methyl group at the N-1 position and a sulfonic acid group at the C-2 position, as in this compound, are expected to alter the compound's physicochemical properties, such as its lipophilicity, acidity, and ability to interact with biological targets, thereby influencing its overall efficacy.
Data Presentation: Comparative Biological Activities
| Biological Activity | Benzimidazole (Parent Compound) | This compound (Derivative) | Rationale for Predicted Activity of the Derivative |
| Antimicrobial Activity | Broad-spectrum activity against various bacteria and fungi.[4][5] | Potentially altered spectrum or potency. | The sulfonic acid group increases polarity, which may affect cell wall penetration. The methyl group can influence binding to microbial enzymes. |
| Anticancer Activity | Exhibits cytotoxic effects against various cancer cell lines.[6][7] | Potentially enhanced or modified activity. | The methyl group has been shown to enhance the anticancer activity of some benzimidazole derivatives.[8] The sulfonic acid group could influence solubility and bioavailability. |
| Antiviral Activity | Active against a range of viruses.[9][10] | Activity profile requires experimental determination. | Substitutions on the benzimidazole ring are critical for antiviral potency and spectrum.[9] |
| Anti-inflammatory Activity | Demonstrates anti-inflammatory properties.[11][12] | Potential for modulated anti-inflammatory effects. | The sulfonic acid moiety might influence interactions with inflammatory mediators. |
Experimental Protocols
To facilitate direct comparative studies, detailed methodologies for key biological assays are provided below.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method determines the Minimum Inhibitory Concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.
Materials:
-
Test compounds (Benzimidazole and this compound)
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Protocol:
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compounds in the appropriate broth in the 96-well plates.
-
Prepare a standardized inoculum of the microorganism to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Add the microbial inoculum to each well containing the diluted compounds.
-
Include positive controls (microorganism in broth without compound) and negative controls (broth only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[13]
Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[6][14]
Mandatory Visualization
Signaling Pathway: Potential Anticancer Mechanism of Benzimidazole Derivatives
Benzimidazole derivatives can induce apoptosis (programmed cell death) in cancer cells through various signaling pathways. A common pathway involves the inhibition of anti-apoptotic proteins like Bcl-2, leading to the activation of caspases and subsequent cell death.
References
- 1. atcc.org [atcc.org]
- 2. mdpi.com [mdpi.com]
- 3. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpsm.com [ijpsm.com]
- 6. texaschildrens.org [texaschildrens.org]
- 7. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antiproliferative and Pro-Apoptotic Activity and Tubulin Dynamics Modulation of 1H-Benzimidazol-2-yl Hydrazones in Human Breast Cancer Cell Line MDA-MB-231 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antiviral activity of benzimidazole derivatives. I. Antiviral activity of 1-substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antiviral activity of a bis-benzimidazole against experimental rhinovirus infections in chimpanzees - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Anti-Inflammatory Activity Evaluation of Some Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Spectroscopic Comparison of 1-methyl-1H-benzimidazole-2-sulfonic acid and Its Precursors: A Guide for Researchers
A detailed spectroscopic analysis of 1-methyl-1H-benzimidazole-2-sulfonic acid and its key precursors, 1-methyl-1H-benzimidazole and 1H-benzimidazole-2-sulfonic acid, is presented. This guide provides a comparative overview of their characteristic spectral data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering valuable insights for researchers, scientists, and professionals in drug development.
This publication aims to serve as a practical reference for the identification and characterization of these benzimidazole derivatives. The spectroscopic data, summarized in clear, comparative tables, is supported by detailed experimental protocols to ensure reproducibility.
Synthesis Pathway Overview
The synthesis of this compound typically involves a two-step process. The initial step is the formation of the benzimidazole ring, which can be achieved through various methods, followed by sulfonation and methylation, or vice-versa. A common route proceeds via the sulfonation of a benzimidazole precursor. For the purpose of this guide, we will consider the synthetic pathway starting from 1H-benzimidazole, which is then methylated to 1-methyl-1H-benzimidazole. Subsequently, 1-methyl-1H-benzimidazole can be sulfonated to yield the final product. Alternatively, 1H-benzimidazole can be first converted to 1H-benzimidazole-2-sulfonic acid, which is then methylated.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its precursors. It is important to note that while experimental data for the precursors is readily available, the spectroscopic data for this compound and 1H-benzimidazole-2-sulfonic acid is limited in the public domain and the presented data for these compounds is based on typical values for similarly structured benzimidazole derivatives and may not represent experimentally verified data.
¹H NMR Data (ppm)
| Compound | Aromatic Protons (δ) | N-CH₃ (δ) | NH (δ) |
| 1H-Benzimidazole | 7.20-7.70 (m) | - | ~12.4 (br s) |
| 1-Methyl-1H-benzimidazole | 7.28-7.82 (m) | 3.68 (s) | - |
| 1H-Benzimidazole-2-sulfonic acid | 7.30-7.80 (m) | - | ~13.0 (br s) (Predicted) |
| This compound | 7.40-7.90 (m) | ~3.8 (s) (Predicted) | - |
¹³C NMR Data (ppm)
| Compound | Aromatic Carbons (δ) | N-CH₃ (δ) | C2 (δ) |
| 1H-Benzimidazole | 115.4, 121.6, 138.1 | - | 141.9 |
| 1-Methyl-1H-benzimidazole | 112.7, 121.6, 122.0, 123.2, 134.6, 143.5 | 31.0 | 143.8 |
| 1H-Benzimidazole-2-sulfonic acid | 115-140 (Predicted) | - | ~150 (Predicted) |
| This compound | 115-145 (Predicted) | ~32 (Predicted) | ~151 (Predicted) |
IR Data (cm⁻¹)
| Compound | N-H Stretch | C=N Stretch | C=C Stretch | S=O Stretch |
| 1H-Benzimidazole | ~3100-3400 (broad) | ~1620 | ~1450, 1410 | - |
| 1-Methyl-1H-benzimidazole | - | ~1615 | ~1490, 1450 | - |
| 1H-Benzimidazole-2-sulfonic acid | ~3100-3400 (broad) | ~1625 (Predicted) | ~1450, 1415 (Predicted) | ~1250, 1050 (Predicted) |
| This compound | - | ~1620 (Predicted) | ~1495, 1455 (Predicted) | ~1255, 1055 (Predicted) |
Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragments |
| 1H-Benzimidazole | 118 | 91, 64 |
| 1-Methyl-1H-benzimidazole | 132 | 131, 105, 78[1] |
| 1H-Benzimidazole-2-sulfonic acid | 198 (Predicted) | 118, 91 (Predicted) |
| This compound | 212 | 133, 132, 105 (Predicted) |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below to aid in the replication of the presented data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation : ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.
-
Sample Preparation : Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). Tetramethylsilane (TMS) is commonly used as an internal standard.
-
Data Acquisition : For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, a proton-decoupled sequence is typically employed.
Infrared (IR) Spectroscopy
-
Instrumentation : IR spectra are recorded using a Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation : Solid samples are typically prepared as KBr pellets. A small amount of the sample is ground with dry potassium bromide and pressed into a thin, transparent disk.
-
Data Acquisition : Spectra are typically recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Mass Spectrometry (MS)
-
Instrumentation : Mass spectra can be obtained using various techniques, including Electron Impact (EI) or Electrospray Ionization (ESI), coupled with a mass analyzer such as a quadrupole or time-of-flight (TOF).
-
Sample Preparation : The sample is dissolved in a suitable volatile solvent and introduced into the ion source.
-
Data Acquisition : For EI-MS, a standard electron energy of 70 eV is used. For ESI-MS, the sample solution is infused into the source at a constant flow rate.
Analytical Workflow
The general workflow for the synthesis and spectroscopic characterization of these benzimidazole derivatives is outlined below.
This guide provides a foundational spectroscopic comparison of this compound and its precursors. Researchers are encouraged to acquire experimental data for the sulfonic acid derivatives to further validate and expand upon the information presented here.
References
evaluation of 1-methyl-1H-benzimidazole-2-sulfonic acid as a glutamate racemase inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the evaluation of novel compounds, such as 1-methyl-1H-benzimidazole-2-sulfonic acid, as potential inhibitors of glutamate racemase. While no specific experimental data for this compound as a glutamate racemase inhibitor is currently available in the public domain, this document outlines the necessary experimental protocols, data presentation standards, and comparative benchmarks using known inhibitors. This guide is intended to serve as a roadmap for researchers seeking to investigate new chemical entities for this important antibacterial target.
Introduction to Glutamate Racemase as a Drug Target
Glutamate racemase (MurI) is a crucial bacterial enzyme responsible for the conversion of L-glutamate to D-glutamate.[1][2][3] D-glutamate is an essential component of peptidoglycan, the polymer that forms the bacterial cell wall.[1][2][3] The absence of a human homologue makes glutamate racemase an attractive target for the development of novel antibacterial agents with selective toxicity.[3][4] Inhibition of this enzyme disrupts cell wall synthesis, ultimately leading to bacterial cell death.[1][2]
Comparative Landscape of Known Glutamate Racemase Inhibitors
A variety of chemical scaffolds have been identified as inhibitors of glutamate racemase. These compounds serve as important benchmarks for the evaluation of new potential inhibitors. The inhibitory activity is typically reported as the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor.
Below is a table summarizing the inhibitory activity of selected known glutamate racemase inhibitors against various bacterial species.
| Compound Class | Specific Compound | Target Organism | IC50 (µM) | Reference |
| Benzoxazole Derivative | Compound 22 | Mycobacterium tuberculosis | 1.1 ± 0.52 | [4] |
| 1,3,5-triazapentadienate complex | Mn(III) complex | Burkholderia cenocepacia | 10.0 | [5] |
| 1,3,5-triazapentadienate complex | Zn(II) complex | Burkholderia cenocepacia | 35.3 | [5] |
| Pyrazolopyrimidinedione Core | Analogue 8 | Helicobacter pylori | Potent (specific value not stated) | [1] |
| D-glutamate analogue | β-Chloro-D-alanine (BCDA) | Mycobacterium tuberculosis | Mechanism-based inactivator | [6] |
Experimental Protocols for Inhibitor Evaluation
The following section details the key experimental protocols required to assess a novel compound's potential as a glutamate racemase inhibitor.
Glutamate Racemase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified glutamate racemase.
Objective: To determine the IC50 value of the test compound.
Materials:
-
Purified recombinant glutamate racemase
-
L-glutamate (substrate)
-
Coupled enzyme system (e.g., L-glutamate dehydrogenase)
-
Cofactors for the coupled enzyme system (e.g., NAD+)
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.6)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the test compound.
-
In a 96-well plate, add the assay buffer, purified glutamate racemase, and varying concentrations of the test compound.
-
Initiate the reaction by adding the substrate, L-glutamate.
-
The conversion of L-glutamate to D-glutamate is monitored indirectly through a coupled enzyme system. For example, the production of L-glutamate from D-glutamate (the reverse reaction) can be coupled to the reduction of NAD+ by L-glutamate dehydrogenase, which results in a measurable change in absorbance at 340 nm.
-
Incubate the plate at a constant temperature (e.g., 37°C) and measure the change in absorbance over time.
-
Calculate the initial reaction rates for each concentration of the inhibitor.
-
Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
Antimicrobial Susceptibility Testing
This assay determines the minimum inhibitory concentration (MIC) of the compound required to inhibit the growth of whole bacterial cells.
Objective: To assess the whole-cell activity of the test compound.
Materials:
-
Bacterial strain of interest (e.g., E. coli, S. aureus)
-
Growth medium (e.g., Luria-Bertani broth)
-
Test compound
-
96-well microplate
-
Microplate reader or visual inspection
Procedure:
-
Prepare a serial dilution of the test compound in the growth medium in a 96-well plate.
-
Inoculate each well with a standardized suspension of the bacteria.
-
Include positive (bacteria with no compound) and negative (medium only) controls.
-
Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Data Presentation and Visualization
Clear and concise presentation of data is crucial for the interpretation and comparison of results.
Quantitative Data Summary
| Parameter | This compound | Comparative Inhibitor (e.g., Compound 22) |
| Enzyme Inhibition | ||
| Target Enzyme | Glutamate Racemase from [Specify Organism] | Glutamate Racemase from M. tuberculosis |
| IC50 (µM) | To be determined | 1.1 ± 0.52 |
| Antimicrobial Activity | ||
| Bacterial Strain | [Specify Strain] | M. tuberculosis |
| MIC (µg/mL or µM) | To be determined | 8.72 µM |
Signaling Pathway and Experimental Workflow Diagrams
Visual representations of the biological context and experimental procedures enhance understanding.
Figure 1. Role of Glutamate Racemase in Bacterial Cell Wall Synthesis.
Figure 2. Workflow for Evaluating a Novel Glutamate Racemase Inhibitor.
Conclusion
The evaluation of novel compounds as glutamate racemase inhibitors is a critical step in the discovery of new antibacterial agents. By following the standardized protocols outlined in this guide, researchers can systematically assess the potential of compounds like this compound. A comprehensive evaluation, including both enzymatic and whole-cell assays, is essential for identifying promising lead candidates for further development in the fight against bacterial infections. The data generated should be rigorously compared against known inhibitors to understand the relative potency and potential of the new chemical entity.
References
- 1. Glutamate racemase as a target for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glutamate racemase - Wikipedia [en.wikipedia.org]
- 3. Structural and functional analysis of two glutamate racemase isozymes from Bacillus anthracis and implications for inhibitor design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification and development of benzoxazole derivatives as novel bacterial glutamate racemase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biochemical Characterization of Glutamate Racemase—A New Candidate Drug Target against Burkholderia cenocepacia Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glutamate Racemase Is the Primary Target of β-Chloro-d-Alanine in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 1-methyl-1H-benzimidazole-2-sulfonic acid: A Guide for Laboratory Professionals
For Immediate Release – Researchers, scientists, and professionals in drug development are advised to follow specific safety and disposal protocols for 1-methyl-1H-benzimidazole-2-sulfonic acid (CAS No. 5533-38-0). Due to incompletely characterized toxicological properties, this compound requires careful handling and disposal as chemical waste to ensure personnel safety and environmental protection.
Essential Safety and Handling Information
While not currently regulated as a hazardous material for transport, this compound may cause irritation to the eyes, skin, and respiratory tract.[1] The toxicological properties of this substance have not been fully investigated.[1] Therefore, it is crucial to handle it with appropriate personal protective equipment (PPE) in a well-ventilated area.
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
-
Hand Protection: Wear appropriate protective gloves to prevent skin exposure.[1]
-
Body Protection: Wear appropriate protective clothing to prevent skin exposure.[1]
-
Respiratory Protection: If dust is generated, a respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed.[1]
Chemical and Physical Properties
A summary of the known quantitative data for this compound is provided below. The lack of complete data underscores the need for cautious handling.
| Property | Value | Source |
| CAS Number | 5533-38-0 | --INVALID-LINK-- |
| Molecular Formula | C₈H₈N₂O₃S | --INVALID-LINK-- |
| Molecular Weight | 212.23 g/mol | --INVALID-LINK-- |
| Melting Point | 341 °C | --INVALID-LINK-- |
| Density | 1.55 g/cm³ | --INVALID-LINK-- |
| LD50/LC50 | Not available | --INVALID-LINK-- |
| Solubility in Water | Not available | --INVALID-LINK-- |
Step-by-Step Disposal Protocol
Given the incomplete hazard data, this compound and any materials contaminated with it should be disposed of as hazardous chemical waste through an approved waste disposal plant.[2] Do not dispose of this material down the drain or in regular trash.
Experimental Protocol for Disposal:
-
Waste Collection:
-
Collect all waste solid this compound in a dedicated, clearly labeled, and sealable container.
-
The container should be made of a material compatible with the chemical.
-
Label the container with "Hazardous Waste," the full chemical name "this compound," and the CAS number "5533-38-0."
-
-
Spill Management:
-
In case of a spill, avoid generating dust.[1]
-
Wear the appropriate PPE as outlined above.
-
Carefully sweep up the solid material and place it into the designated hazardous waste container.[1]
-
If a solution is spilled, absorb it with an inert material (e.g., vermiculite, sand, or earth) and place the contaminated material into the hazardous waste container.
-
Ensure the spill area is well-ventilated.[1]
-
-
Decontamination of Empty Containers:
-
Empty containers that held this compound should be treated as hazardous waste.
-
Triple-rinse the container with a suitable solvent (e.g., water, if solubility allows, or an appropriate organic solvent).
-
Collect all rinsate as hazardous waste in a separate, clearly labeled container.
-
After decontamination, puncture the container to prevent reuse and dispose of it according to your institution's guidelines for decontaminated containers.
-
-
Final Disposal:
-
Store the sealed hazardous waste container in a designated, secure area away from incompatible materials, such as oxidizing agents.[1]
-
Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
-
Provide the waste disposal service with a copy of the available safety data for the compound.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Essential Safety and Operational Guide for 1-methyl-1H-benzimidazole-2-sulfonic acid
This guide provides immediate, essential safety and logistical information for handling 1-methyl-1H-benzimidazole-2-sulfonic acid in a laboratory setting. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling, use, and disposal of this compound.
Disclaimer: A comprehensive Safety Data Sheet (SDS) with complete quantitative data for this compound was not available. The information provided is based on available data for the compound and general safety protocols for handling sulfonic acids and benzimidazole derivatives. Always consult the specific SDS provided by your supplier and conduct a thorough risk assessment before beginning any work.
Immediate Safety and Hazard Information
This compound is a chemical compound that requires careful handling to prevent adverse health effects. The primary hazards associated with this and similar compounds include irritation to the skin, eyes, and respiratory tract.[1][2]
-
Eye Contact: May cause eye irritation.[1]
-
Skin Contact: May cause skin irritation.[1]
-
Inhalation: May cause respiratory tract irritation.[1] Inhalation of dust should be avoided.
-
Ingestion: May cause irritation of the digestive tract.[1]
Hazardous decomposition products may include carbon monoxide, carbon dioxide, nitrogen oxides, and sulfur oxides.[1]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical when handling this compound. The following table summarizes the recommended PPE.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] A face shield may be necessary for splash hazards.[3][4] | To prevent eye irritation from dust particles or splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Ensure gloves are tested according to EN 374 standards for chemical protection.[3] | To prevent skin contact and irritation.[1] |
| Body Protection | Appropriate protective clothing to prevent skin exposure.[1] A lab coat is standard. For larger quantities or where splashing is likely, a chemical-resistant apron or suit is recommended.[4][5] | To protect the skin from accidental contact. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate acid gas cartridge is necessary if ventilation is insufficient or dust is generated.[3][6] A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed.[1] | To prevent respiratory tract irritation from dust or aerosols.[1] |
Operational Plan: Step-by-Step Handling Protocol
1. Engineering Controls and Preparation:
-
Work in a well-ventilated area, preferably a chemical fume hood.[1][7]
-
Ensure that an emergency eyewash station and safety shower are readily accessible.[4]
-
Minimize dust generation and accumulation during handling.[1]
2. Donning PPE:
-
Before handling the chemical, put on all required PPE as detailed in the table above.
3. Weighing and Transfer:
-
Handle the solid material carefully to avoid creating dust.
-
Use a spatula or other appropriate tool for transferring the powder.
-
Weigh the required amount in a tared container within the fume hood.
-
Close the primary container tightly after use.[1]
4. Dissolving the Compound:
-
If preparing a solution, add the solid to the solvent slowly.
-
If diluting, always add acid to water, never the other way around, to control any exothermic reaction.[5]
5. During the Experiment:
-
Keep all containers with the chemical clearly labeled.
-
Avoid contact with incompatible materials such as strong oxidizing agents.[1]
6. After Handling:
-
Wash hands thoroughly with soap and water after handling is complete.[1]
-
Clean all equipment and the work area to remove any residual chemical.
-
Remove and properly store or dispose of PPE. Contaminated clothing should be washed before reuse.[1]
Disposal Plan
1. Waste Collection:
-
Collect all waste containing this compound in a designated, labeled, and sealed container.[1]
-
Do not mix with other waste streams unless compatibility is known.[8]
2. Spill Management:
-
In case of a spill, evacuate the area if necessary.
-
Wear appropriate PPE before cleaning the spill.
-
For solid spills, sweep up the material and place it into a suitable, clean, dry, closed container for disposal.[1] Avoid generating dust.
-
For liquid spills, absorb the material with an inert absorbent material (e.g., sand, earth).
-
Ventilate the area of the spill.
3. Final Disposal:
-
Dispose of chemical waste in accordance with all local, state, and federal regulations.
-
Handle uncleaned containers as you would the product itself.[8]
Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
- 1. molbase.com [molbase.com]
- 2. capitalresin.com [capitalresin.com]
- 3. benchchem.com [benchchem.com]
- 4. assets.ctfassets.net [assets.ctfassets.net]
- 5. Safe Handling Guide: Sulfuric Acid - CORECHEM Inc. [corecheminc.com]
- 6. publicportal.fmi.com [publicportal.fmi.com]
- 7. chemicea.com [chemicea.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
